molecular formula C7H14N3NaO8S B12400378 Avibactam sodium dihydrate

Avibactam sodium dihydrate

Katalognummer: B12400378
Molekulargewicht: 323.26 g/mol
InChI-Schlüssel: ZIJOUXPPZNEISO-LEIZOONBSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avibactam sodium dihydrate is a useful research compound. Its molecular formula is C7H14N3NaO8S and its molecular weight is 323.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H14N3NaO8S

Molekulargewicht

323.26 g/mol

IUPAC-Name

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;dihydrate

InChI

InChI=1S/C7H11N3O6S.Na.2H2O/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;;;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);;2*1H2/q;+1;;/p-1/t4-,5+;;;/m1.../s1

InChI-Schlüssel

ZIJOUXPPZNEISO-LEIZOONBSA-M

Isomerische SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.O.[Na+]

Kanonische SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.O.[Na+]

Herkunft des Produkts

United States

Foundational & Exploratory

The Diazabicyclooctane Core of Avibactam: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Mechanism, and Structure-Activity Relationship of a Novel β-Lactamase Inhibitor

Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance, particularly in Gram-negative bacteria.[1][2][3] Its unique diazabicyclooctane (DBO) core is central to its broad-spectrum activity against Ambler class A, C, and some class D serine β-lactamases.[4][5] This technical guide provides a comprehensive overview of the synthesis of this core, its intricate mechanism of action, and the key structure-activity relationships that govern its efficacy, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Diazabicyclooctane Core

The synthesis of avibactam's DBO core is a complex, multi-step process that has been the subject of extensive research to develop efficient and scalable manufacturing routes.[6][7] Various synthetic strategies have been employed, often starting from chiral precursors to establish the required stereochemistry at the bridgehead carbons.[7] A key intermediate in many synthetic routes is (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide.[1][8]

A general synthetic approach involves the construction of a substituted piperidine (B6355638) ring, followed by cyclization to form the bicyclic urea (B33335) structure.[6] One reported method involves the use of a rhodium-catalyzed asymmetric hydrogenation to create a key stereogenic center with high enantiomeric control.[7] Flow technologies have also been adopted to improve the efficiency and speed of synthesizing various intermediates.[7]

A critical step in the synthesis is the introduction of the sulfate (B86663) group at the N6 position, which is crucial for the molecule's activity. This is often achieved in the final steps of the synthesis.[2] One approach involves a one-pot debenzylation and sulfation reaction.[2] The final product, avibactam sodium, is typically obtained through ion exchange.[9]

Mechanism of Action: Covalent and Reversible Inhibition

Avibactam's mechanism of action is distinct from traditional β-lactam-based inhibitors.[2][4] It acts as a covalent, but reversible, inhibitor of serine β-lactamases.[4] The process can be broken down into two main steps: acylation and deacylation.

Acylation: Formation of a Covalent Adduct

The inhibition process begins with the nucleophilic attack of the active site serine hydroxyl group of the β-lactamase on the carbonyl carbon of avibactam's cyclic urea.[10][11] This leads to the opening of the five-membered urea ring and the formation of a stable carbamoyl-enzyme intermediate.[10] This acylation step effectively inactivates the β-lactamase, preventing it from hydrolyzing β-lactam antibiotics.[3]

Deacylation: Recyclization and Regeneration

Unlike β-lactam-based inhibitors which typically undergo hydrolysis upon deacylation, the avibactam-enzyme complex undergoes a unique recyclization process.[12] The opened ring of the covalently bound avibactam closes back to its original DBO structure, releasing the intact and active inhibitor from the enzyme.[12] This reversible nature means that a single molecule of avibactam can inhibit multiple β-lactamase molecules, contributing to its high efficiency.[7] The deacylation rate is generally slow, leading to a prolonged inhibition of the enzyme.[13]

dot

Avibactam Mechanism of Action Figure 1. Avibactam's Covalent Reversible Inhibition Pathway E_Avi E + Avibactam (Non-covalent complex) E_Avi_star E-Avibactam* (Covalent acyl-enzyme complex) E_Avi->E_Avi_star k_acyl (Acylation) E_plus_Avi E + Avibactam (Regenerated enzyme and inhibitor) E_Avi_star->E_plus_Avi k_deacyl (Recyclization)

A simplified schematic of avibactam's inhibitory action.

Structure-Activity Relationships (SAR)

The potent and broad-spectrum activity of avibactam is a direct result of specific structural features within its diazabicyclooctane core and its substituents.

  • Diazabicyclooctane Scaffold: The rigid DBO scaffold correctly positions the key functional groups for interaction with the active site of β-lactamases.[14]

  • Urea Carbonyl Group: This group is the site of nucleophilic attack by the active site serine, initiating the covalent bond formation.[10]

  • Sulfate Group: The negatively charged sulfate group at the N6 position is critical for binding and mimics the carboxylate group of β-lactam substrates, anchoring the inhibitor in the active site through interactions with conserved polar residues.[10]

  • Carboxamide Side Chain: The C2-carboxamide side chain also plays a role in positioning the inhibitor within the active site through hydrogen bonding interactions.[12]

dot```dot digraph "Avibactam SAR" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2. Key Structural Features of Avibactam for Activity", pad="0.5", nodesep="0.5", ranksep="0.5", bgcolor="#F1F3F4"]; node [shape="ellipse", style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4", arrowhead="none"];

Avibactam [label="Avibactam Core", shape="box", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBO [label="Diazabicyclooctane\nScaffold (Rigidity)"]; Urea [label="Urea Carbonyl\n(Electrophilic center)"]; Sulfate [label="Sulfate Group\n(Binding anchor)"]; Carboxamide [label="Carboxamide\n(Positioning)"];

Avibactam -> DBO; Avibactam -> Urea; Avibactam -> Sulfate; Avibactam -> Carboxamide; }

A flowchart outlining the key steps in a nitrocefin-based kinetic assay.
Mass Spectrometry Analysis of the Avibactam-Enzyme Complex

Mass spectrometry is used to confirm the formation of the covalent adduct and to study its stability. [10][13]

  • Sample Preparation: Incubate the purified β-lactamase with a molar excess of avibactam to ensure complete acylation. Remove excess unbound inhibitor by ultrafiltration. [13]2. LC-MS/MS Analysis:

    • Analyze the intact protein-inhibitor complex using liquid chromatography-mass spectrometry (LC-MS). [13] * Employ a reverse-phase HPLC column and a gradient of water and acetonitrile (B52724) with 0.1% formic acid. [13] * Operate the mass spectrometer in positive ion, intact protein mode. [13]3. Data Interpretation: Compare the mass of the acylated enzyme to the mass of the native enzyme to confirm the covalent binding of avibactam. The mass difference should correspond to the molecular weight of avibactam.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to measure the thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction between avibactam and a β-lactamase. [15][16][17]

  • Sample Preparation:

    • Dialyze both the purified β-lactamase and avibactam extensively against the same buffer to minimize heats of dilution. [11][18] * Degas the solutions to prevent air bubbles. [11] * Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Fill the sample cell of the calorimeter with the β-lactamase solution (typically in the low micromolar range).

    • Fill the injection syringe with the avibactam solution (typically at a concentration 10-20 times that of the protein).

    • Perform a series of injections of avibactam into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

X-ray Crystallography of Avibactam-β-Lactamase Complexes

X-ray crystallography provides high-resolution structural information on how avibactam binds to the active site of β-lactamases. [19][20]

  • Crystallization:

    • Crystallize the purified β-lactamase using standard vapor diffusion or other crystallization techniques.

    • Obtain the enzyme-inhibitor complex by either co-crystallizing the enzyme in the presence of avibactam or by soaking pre-formed enzyme crystals in a solution containing avibactam. [19]2. Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. [19] * Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the atomic model against the experimental data to obtain a high-resolution structure of the complex.

  • Structural Analysis: Analyze the electron density maps to visualize the covalent bond between avibactam and the active site serine and to identify the key interactions between the inhibitor and the enzyme.

Conclusion

The diazabicyclooctane core of avibactam is a testament to innovative medicinal chemistry in the ongoing battle against antibiotic resistance. Its unique covalent and reversible mechanism of action, coupled with a structure optimized for broad-spectrum β-lactamase inhibition, has made it a valuable clinical tool. A thorough understanding of its synthesis, mechanism, and structure-activity relationships, as detailed in this guide, is essential for the development of the next generation of β-lactamase inhibitors. The experimental protocols outlined here provide a foundation for researchers to further investigate and build upon the success of this remarkable molecule.

References

initial research on avibactam against gram-negative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel β-Lactamase Inhibitor

This technical guide provides a comprehensive overview of the initial research on avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor, and its activity against clinically significant Gram-negative bacteria. Avibactam, in combination with antibiotics like ceftazidime (B193861), has emerged as a critical therapeutic option to combat infections caused by multidrug-resistant pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, spectrum of activity, and the experimental methodologies used in its evaluation.

Core Concepts: Mechanism of Action and Spectrum of Activity

Avibactam is a diazabicyclooctane that potently inhibits a wide range of β-lactamase enzymes, which are the primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. Unlike traditional β-lactamase inhibitors, avibactam possesses a unique mechanism of action. It forms a covalent, but reversible, acyl-enzyme complex with the serine at the active site of the β-lactamase.[1][2][3] This reversible nature allows avibactam to be recycled and inhibit multiple β-lactamase molecules.[2][4]

The inhibitory spectrum of avibactam is extensive and includes:

  • Ambler Class A: Including extended-spectrum β-lactamases (ESBLs) such as CTX-M-15 and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[1][5][6]

  • Ambler Class C: Including AmpC cephalosporinases produced by organisms like Enterobacter cloacae and Pseudomonas aeruginosa.[1][5][7]

  • Ambler Class D: Including some oxacillinases (OXA) such as OXA-48.[1][6]

Notably, avibactam is not active against metallo-β-lactamases (MBLs, Ambler Class B), which utilize a zinc ion for catalysis and lack a serine active site.[1][6]

Quantitative Analysis: In Vitro Efficacy

The efficacy of avibactam, primarily in combination with ceftazidime (CZA), has been extensively evaluated through in vitro susceptibility testing. The following tables summarize key quantitative data from various studies, including minimum inhibitory concentrations (MICs) and enzyme inhibition kinetics.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ceftazidime-Avibactam against Gram-Negative Bacteria
Bacterial Species/GroupResistance ProfileCeftazidime-Avibactam MIC₅₀ (µg/mL)Ceftazidime-Avibactam MIC₉₀ (µg/mL)Percent Susceptible (%)Reference(s)
Enterobacteriaceae (All)--->99.9[8]
Enterobacteriaceae (All)---99.5[9]
EnterobacteriaceaeESBL-producing-0.599.9[9]
EnterobacteriaceaePlasmid-mediated AmpC-producing-0.5100[9]
EnterobacteriaceaeESBL and AmpC-producing-1100[9]
EnterobacteriaceaeCarbapenem-resistant (CRE)0.5297.5[4]
EnterobacteriaceaeMultidrug-resistant (MDR)0.25199.2[4]
EnterobacteriaceaeExtensively drug-resistant (XDR)0.5297.8[4]
Pseudomonas aeruginosa-1499.1[8]
Pseudomonas aeruginosa-2497.1[4]
Pseudomonas aeruginosaMeropenem-nonsusceptible--94.0[8]
Pseudomonas aeruginosaPiperacillin-tazobactam-nonsusceptible--91.7[8]
Pseudomonas aeruginosaCeftazidime-nonsusceptible--89.6[8]
Acinetobacter baumannii---Limited activity[10][11]

Note: Avibactam concentration is fixed at 4 µg/mL in most testing.

Table 2: Kinetic Parameters of Avibactam Inhibition against Key β-Lactamases
β-Lactamase EnzymeAmbler ClassAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Half-life (t½) for Enzyme Activity Recovery (min)Reference(s)
CTX-M-15A1.0 x 10⁵40[5]
KPC-2A-82[5]
E. cloacae AmpCC-300[5]
P. aeruginosa AmpCC-6[5]
OXA-10D1.1 x 10¹>5 days[5][12]
OXA-48D--[5]

Experimental Protocols and Methodologies

The evaluation of avibactam's efficacy relies on standardized and robust experimental protocols. This section details the methodologies for key in vitro and in vivo experiments.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of avibactam in combination with a β-lactam antibiotic against a panel of bacterial isolates.

Methodology: Broth Microdilution

  • Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Antibiotic Preparation: Stock solutions of ceftazidime and avibactam are prepared. Serial twofold dilutions of ceftazidime are made in microtiter plates. Avibactam is added to each well at a fixed concentration, typically 4 µg/mL.[13]

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Methodology: MIC Test Strip

  • Inoculum Preparation and Plating: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and swabbed evenly onto a Mueller-Hinton agar plate to create a lawn of growth.

  • Strip Application: A MIC test strip containing a predefined gradient of ceftazidime and a fixed concentration of avibactam is applied to the agar surface.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • MIC Reading: An elliptical zone of inhibition is formed. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[14]

Enzyme Inhibition Assays

Objective: To determine the kinetic parameters of β-lactamase inhibition by avibactam.

Methodology: Spectrophotometric Analysis

  • Enzyme and Substrate Preparation: Purified β-lactamase enzyme is used. A chromogenic β-lactam substrate, such as nitrocefin (B1678963), is prepared in a suitable buffer (e.g., phosphate-buffered saline).

  • Inhibition Assay: The enzyme is pre-incubated with varying concentrations of avibactam for a defined period.

  • Reaction Initiation: The hydrolysis reaction is initiated by the addition of the nitrocefin substrate.

  • Data Acquisition: The rate of hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Kinetic Parameter Calculation: The data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten) to determine parameters such as the inhibition constant (Kᵢ) and the rate of enzyme acylation (k₂).

Time-Kill Assays

Objective: To assess the bactericidal or bacteriostatic activity of ceftazidime-avibactam over time.

Methodology:

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is prepared in CAMHB.

  • Antibiotic Exposure: Ceftazidime-avibactam is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without antibiotics is included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. Synergy, bactericidal activity (≥3-log₁₀ reduction in CFU/mL), and bacteriostatic activity are determined based on these curves.[15][16]

In Vivo Animal Models

Objective: To evaluate the efficacy of ceftazidime-avibactam in a living organism.

Methodology: Murine Thigh and Lung Infection Models

  • Animal Preparation: Neutropenic mice are often used to simulate conditions in immunocompromised patients. Neutropenia is typically induced by cyclophosphamide (B585) administration.

  • Infection: A defined inoculum of the test organism (e.g., P. aeruginosa) is injected into the thigh muscle or instilled into the lungs.

  • Treatment: At a specified time post-infection, treatment with human-simulated exposures of ceftazidime-avibactam is initiated. Dosing regimens are designed to mimic human pharmacokinetics.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the thigh muscles or lungs are homogenized. The bacterial burden (CFU/gram of tissue) is determined by quantitative culture.

  • Data Analysis: The reduction in bacterial load in treated animals is compared to that in untreated controls to determine the in vivo efficacy of the drug combination.[17][18]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes discussed in this guide.

Avibactam_Mechanism cluster_0 Periplasmic Space cluster_1 Outside Cell Avibactam Avibactam NonCovalent Non-covalent Complex Avibactam->NonCovalent Reversible binding BetaLactamase β-Lactamase (with Serine active site) BetaLactamase->NonCovalent Covalent Covalent Acyl-Enzyme Complex (Inactive) NonCovalent->Covalent Acylation (Ring Opening) Regenerated_BL Active β-Lactamase Covalent->Regenerated_BL Deacylation (Slow, Reversible Ring Closure) Regenerated_Avi Regenerated Avibactam BetaLactam β-Lactam Antibiotic (e.g., Ceftazidime) BetaLactam->BetaLactamase Hydrolysis (Blocked by Avibactam)

Mechanism of β-lactamase inhibition by avibactam.

MIC_Workflow cluster_workflow Broth Microdilution MIC Determination Workflow start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_abx Prepare Serial Dilutions of Ceftazidime + Fixed Avibactam (4 µg/mL) prep_media->prep_abx inoculate Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) prep_abx->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Time_Kill_Workflow cluster_workflow Time-Kill Assay Workflow start Start prep_culture Prepare Standardized Bacterial Culture (~5x10^5 CFU/mL) start->prep_culture add_abx Add Ceftazidime-Avibactam (at various MIC multiples) prep_culture->add_abx incubate Incubate with Shaking add_abx->incubate sampling Sample at Timepoints (0, 2, 4, 6, 8, 24h) incubate->sampling dilute_plate Perform Serial Dilutions and Plate on Agar sampling->dilute_plate count_colonies Incubate Plates and Count Viable Colonies (CFU/mL) dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Workflow for a time-kill assay.

Mechanisms of Resistance to Avibactam Combinations

Despite the efficacy of ceftazidime-avibactam, resistance has been reported. The primary mechanisms include:

  • Mutations in β-Lactamase Genes: Amino acid substitutions within the β-lactamase enzyme, particularly in the Ω-loop of KPC enzymes (e.g., D179Y substitution in KPC-3), can impair avibactam binding and restore carbapenemase activity.[1][6][19]

  • Porin Modifications: Decreased expression or mutations in outer membrane porin genes, such as OmpK35 and OmpK36 in K. pneumoniae, can reduce the permeability of the bacterial cell wall to the antibiotic, thereby increasing MIC values.[1][20]

  • Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport the antibiotic out of the bacterial cell.[1]

Conclusion

Avibactam represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique, reversible mechanism of action and broad-spectrum inhibition of Class A, C, and some D β-lactamases restore the activity of partner β-lactams against many challenging pathogens. The combination of ceftazidime and avibactam has demonstrated potent in vitro and in vivo activity against key pathogens like ESBL-producing Enterobacteriaceae and P. aeruginosa. However, the emergence of resistance underscores the need for continued surveillance, stewardship, and research into novel antimicrobial strategies. This guide provides a foundational understanding of the core scientific principles and experimental data that underpin the clinical use of avibactam.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Avibactam: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that restores the in vitro and in vivo activity of ceftazidime (B193861) and other β-lactam antibiotics against a broad spectrum of β-lactamase-producing Gram-negative bacteria.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of avibactam, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Pharmacokinetics of Avibactam in Preclinical Models

The pharmacokinetic profile of avibactam has been characterized in several preclinical species, primarily mice and rats. These studies have been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) properties and in establishing the dose regimens for subsequent pharmacodynamic evaluations.

Data Presentation: Pharmacokinetic Parameters of Avibactam

The following tables summarize the key pharmacokinetic parameters of avibactam observed in preclinical models.

Table 1: Single-Dose Pharmacokinetic Parameters of Avibactam in Mice

ParameterValueAnimal ModelReference
Half-life (t½) 0.24 (± 0.04) hoursNeutropenic Thigh/Lung Infected Mice
Volume of Distribution (Vd) 1.18 (± 0.34) L/kgNeutropenic Thigh/Lung Infected Mice
Plasma Clearance (CL) Linear and dose-proportionalNeutropenic Thigh/Lung Infected Mice
Epithelial Lining Fluid (ELF) to Plasma AUC Ratio 0.22 (± 0.02)Neutropenic Thigh/Lung Infected Mice

Table 2: Single-Dose Pharmacokinetic Parameters of Avibactam in Rats

ParameterValueDosingReference
Calibration Range in Plasma 0.005 - 5.0 µg/mLIntravenous[5]
Accuracy Within 9%Intravenous[5]
Precision Within 9%Intravenous[5]
PK Data Comparison to Humans Rat PK data may aid in combining BLI with an appropriate antibioticIntravenous[3][4]

Pharmacodynamics of Avibactam in Preclinical Models

The pharmacodynamic profile of avibactam is a critical determinant of its efficacy. Preclinical studies have focused on identifying the PK/PD index that best correlates with its antibacterial effect and the magnitude of this index required for various levels of bacterial killing.

Data Presentation: Pharmacodynamic Targets of Avibactam

The primary pharmacodynamic driver for avibactam's efficacy is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT).[1][2][3][4]

Table 3: Avibactam Pharmacodynamic Targets in Combination with Ceftazidime against P. aeruginosa in Neutropenic Mouse Models

Infection ModelPharmacodynamic EndpointRequired Avibactam %fT > CT (CT = 1 mg/L)Reference
Thigh Infection Stasis14.1% - 62.5%[6]
1-log10 kill~50.3%[1]
Lung Infection Stasis0% - 21.4%[6]
1-log10 killExceeded by 50% fT > CT of 1 mg/L[1]
2-log10 killExceeded by 50% fT > CT of 1 mg/L[1]

Table 4: Avibactam Pharmacodynamic Targets in Combination with Aztreonam against Enterobacteriaceae in Preclinical Models

ModelCritical Threshold (CT)Required Avibactam %fT > CTReference
Hollow-Fiber Infection Model ~2.5 mg/LNot explicitly stated[1]
Neutropenic Mouse Thigh Model ~2.5 mg/LNot explicitly stated[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. This section outlines the protocols for key in vivo and in vitro experiments used to evaluate the PK and PD of avibactam.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[7][8][9]

Protocol:

  • Induction of Neutropenia: Female ICR (CD-1) mice (5-6 weeks old) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[8][10][11]

  • Bacterial Inoculum Preparation:

    • The bacterial strain of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) is grown overnight on appropriate agar (B569324) plates (e.g., Trypticase Soy Agar with 5% sheep's blood).

    • Colonies are suspended in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to the desired concentration (e.g., 107 CFU/mL).[8][9][12][13][14]

  • Infection: Mice are challenged with a 0.1 mL intramuscular injection of the bacterial suspension into the right thigh.[8][10]

  • Drug Administration: Ceftazidime-avibactam or control vehicle is administered subcutaneously or intravenously at specified time points post-infection (e.g., starting 2 hours after inoculation).[6][11]

  • Quantification of Bacterial Load:

    • At predetermined time points (e.g., 24 hours post-treatment initiation), mice are euthanized.

    • The infected thigh muscle is aseptically removed and weighed.

    • The tissue is homogenized in a fixed volume of sterile PBS (e.g., 3 mL).[10][11][15]

    • Serial ten-fold dilutions of the homogenate are prepared in sterile PBS.

    • Aliquots (e.g., 0.1 mL) of appropriate dilutions are plated in duplicate on agar plates.

    • Bacterial colonies are enumerated after overnight incubation at 37°C, and the results are expressed as log10 CFU per gram of thigh tissue.[10][15][16]

Neutropenic Mouse Lung Infection Model

This model is used to assess the efficacy of antimicrobial agents in treating pulmonary infections.[6]

Protocol:

  • Induction of Neutropenia: As described for the thigh infection model.

  • Bacterial Inoculum Preparation: As described for the thigh infection model.

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension (e.g., 20-50 µL).[6][15][17][18][19]

  • Drug Administration: As described for the thigh infection model.

  • Quantification of Bacterial Load:

    • At specified time points, mice are euthanized.

    • The lungs are aseptically removed and homogenized in sterile PBS.[15][16]

    • Bacterial load is quantified by plating serial dilutions of the lung homogenate, as described for the thigh infection model.[15][16][20][21]

In Vitro Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: A standardized bacterial inoculum is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) to a final concentration of approximately 5 x 105 CFU/mL.

  • Antibiotic Concentrations: Ceftazidime-avibactam is added to the bacterial suspensions at various concentrations, typically multiples of the minimum inhibitory concentration (MIC) (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).[22]

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours) for bacterial enumeration.

  • Bacterial Viability Determination: Serial dilutions of the samples are plated on agar plates. After incubation, colony counts are performed to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. Bactericidal activity is often defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Mechanism of Action: Avibactam Inhibition of β-Lactamase

Avibactam inhibits a wide range of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[5][23][24] Its mechanism involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the β-lactamase enzyme.[23][24]

G cluster_0 Periplasmic Space Avibactam Avibactam Beta_Lactamase Serine β-Lactamase Avibactam->Beta_Lactamase Acylation Acyl_Enzyme Covalent Acyl-Enzyme Intermediate (Inactive) Beta_Lactamase->Acyl_Enzyme Recyclization Recyclization Acyl_Enzyme->Recyclization Slow Hydrolysis Intact_Avibactam Intact Avibactam Recyclization->Intact_Avibactam Active_Enzyme Active β-Lactamase Recyclization->Active_Enzyme

Mechanism of Avibactam Inhibition of β-Lactamase.
Experimental Workflow: Neutropenic Mouse Thigh Infection Model

The following diagram illustrates the key steps in the neutropenic mouse thigh infection model.

G Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Prepare_Inoculum Prepare Bacterial Inoculum Induce_Neutropenia->Prepare_Inoculum Infect_Mice Infect Mice (Intramuscular Injection) Prepare_Inoculum->Infect_Mice Administer_Drug Administer Avibactam Combination Infect_Mice->Administer_Drug Monitor_Mice Monitor Mice (24 hours) Administer_Drug->Monitor_Mice Euthanize_and_Harvest Euthanize and Harvest Thighs Monitor_Mice->Euthanize_and_Harvest Homogenize_and_Plate Homogenize Tissue and Plate Dilutions Euthanize_and_Harvest->Homogenize_and_Plate Quantify_CFU Quantify Bacterial Load (CFU/gram) Homogenize_and_Plate->Quantify_CFU End End Quantify_CFU->End

References

Avibactam: A Technical Guide to its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that has significantly advanced the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1] Its unique mechanism of action, involving reversible covalent inhibition of a broad range of β-lactamases, restores the efficacy of partner β-lactams that would otherwise be hydrolyzed.[2][3] This technical guide provides an in-depth exploration of avibactam's spectrum of activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Spectrum of Activity

Avibactam, primarily in combination with ceftazidime (B193861) or aztreonam (B1666516), demonstrates potent activity against a wide array of clinically significant Gram-negative pathogens. Its inhibitory profile includes Ambler class A, class C, and some class D β-lactamases.[2][4][5]

Enterobacterales

Ceftazidime-avibactam is highly effective against Enterobacterales, including those producing extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and Klebsiella pneumoniae carbapenemases (KPCs).[1][6] Surveillance studies have consistently shown that ceftazidime-avibactam maintains high susceptibility rates against carbapenem-resistant Enterobacteriaceae (CRE).[7][8] For instance, one study reported that ceftazidime-avibactam inhibited over 99.9% of all Enterobacteriaceae isolates at a susceptible breakpoint of ≤8 μg/ml.[7] Another study focusing on isolates from U.S. medical centers between 2013 and 2016 found that 97.5% of CRE isolates were susceptible to ceftazidime-avibactam.[7] The combination has also shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Enterobacteriaceae.[7]

Aztreonam-avibactam extends the spectrum of activity to include Enterobacterales that produce metallo-β-lactamases (MBLs), as aztreonam is stable against hydrolysis by MBLs while avibactam inhibits co-produced serine-β-lactamases.[9][10] Studies have shown that aztreonam-avibactam can inhibit over 99% of CRE isolates, including those carrying MBLs.[9]

Pseudomonas aeruginosa

Ceftazidime-avibactam demonstrates robust activity against Pseudomonas aeruginosa, including strains that are resistant to ceftazidime alone due to the overexpression of AmpC β-lactamase.[11] In a U.S. surveillance study, 97.1% of P. aeruginosa isolates were susceptible to ceftazidime-avibactam.[7] The combination is also effective against many meropenem-nonsusceptible P. aeruginosa isolates.[6][7] The addition of avibactam has been shown to significantly increase the susceptibility of ceftazidime in clinical isolates of P. aeruginosa.[11]

Anaerobic Bacteria

Avibactam does not enhance the activity of its partner β-lactams against most anaerobic bacteria.[12][13] Studies have shown that the addition of avibactam to aztreonam does not affect its lack of activity against a wide range of anaerobic organisms.[12] Therefore, for infections involving anaerobic pathogens, an appropriate anti-anaerobic agent should be used in combination with avibactam-containing regimens.[13]

Quantitative Data Summary

The following tables summarize the in vitro activity of avibactam combinations against various Gram-negative bacteria. Data is presented as MIC50/MIC90 (in μg/ml), which represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacterales

Organism/Resistance PhenotypeMIC50 (μg/ml)MIC90 (μg/ml)Percent Susceptible (%)Reference
All Enterobacteriaceae0.251>99.9[7]
Multidrug-Resistant (MDR)0.25199.2[7]
Extensively Drug-Resistant (XDR)0.5297.8[7]
Carbapenem-Resistant (CRE)0.5297.5[7]
ESBL-producing Klebsiella pneumoniae0.25199.5[6]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

Resistance PhenotypeMIC50 (μg/ml)MIC90 (μg/ml)Percent Susceptible (%)Reference
All Isolates2497.1[7]
Multidrug-Resistant (MDR)41686.5[7]
Meropenem-Nonsusceptible--71.8[7]

Table 3: In Vitro Activity of Aztreonam-Avibactam against Enterobacterales

Resistance PhenotypeMIC50 (μg/ml)MIC90 (μg/ml)Percent Susceptible (%)Reference
All Enterobacterales-0.2599.8[9]
Carbapenem-Resistant (CRE)--99.1[9]
Metallo-β-lactamase (MBL)-carrying--98.8[9]

Experimental Protocols

The determination of avibactam's spectrum of activity relies on standardized and reproducible experimental protocols. The most common methods are broth microdilution for determining Minimum Inhibitory Concentrations (MICs) and enzyme inhibition assays to characterize the interaction between avibactam and β-lactamases.

Minimum Inhibitory Concentration (MIC) Testing

Methodology: Broth microdilution is the reference method for determining the MIC of antimicrobial agents.[7][8]

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents (e.g., ceftazidime-avibactam) are prepared. For combinations, avibactam is often tested at a fixed concentration (e.g., 4 μg/ml).[14] Serial two-fold dilutions of the primary antimicrobial (e.g., ceftazidime) are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium. A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Incubation: The prepared microtiter plates containing the antimicrobial dilutions and bacterial inoculum are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control: Reference strains with known MIC values, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are included in each test run to ensure the accuracy and reproducibility of the results.[15]

Enzyme Inhibition Assays

Methodology: These assays are crucial for understanding the mechanism of action and the inhibitory kinetics of avibactam against various β-lactamases.

  • Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes (e.g., KPC-2, AmpC) and avibactam are used.[16]

  • Kinetic Measurements:

    • Acylation Rate (k2/Ki): The rate at which avibactam acylates the active site of the β-lactamase is determined. This is often measured by monitoring the hydrolysis of a chromogenic substrate (e.g., nitrocefin) in the presence of varying concentrations of avibactam. The reaction is typically followed spectrophotometrically.[16]

    • Deacylation Rate (koff): The rate at which avibactam dissociates from the enzyme is measured. This can be determined using a jump dilution method, where the enzyme-inhibitor complex is rapidly diluted, and the return of enzyme activity is monitored over time.[3][16]

  • Data Analysis: The kinetic parameters are calculated by fitting the experimental data to appropriate enzyme kinetic models. These parameters provide a quantitative measure of the inhibitory potency of avibactam.

Visualizations

Mechanism of β-Lactamase Inhibition by Avibactam

G cluster_0 Periplasmic Space Avibactam Avibactam BetaLactamase β-Lactamase (e.g., KPC, AmpC) Avibactam->BetaLactamase Acylation (Covalent Bonding) AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive) BetaLactamase->AcylEnzyme PartnerDrug Partner β-Lactam (e.g., Ceftazidime) BetaLactamase->PartnerDrug Hydrolysis (Inhibited by Avibactam) AcylEnzyme->BetaLactamase Deacylation (Reversible Ring Opening) Target Penicillin-Binding Proteins (PBPs) PartnerDrug->Target Binding CellWall Bacterial Cell Wall Synthesis Inhibition Target->CellWall Leads to

Caption: Mechanism of reversible covalent inhibition of β-lactamases by avibactam.

Experimental Workflow for MIC Determination

G cluster_workflow Broth Microdilution Workflow start Start prep_isolates Prepare Bacterial Isolate Suspension start->prep_isolates inoculate Inoculate Plates with Bacterial Suspension prep_isolates->inoculate prep_plates Prepare Microtiter Plates with Antimicrobial Dilutions prep_plates->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Read and Record MIC Values incubate->read_results end End read_results->end

Caption: Standardized workflow for determining Minimum Inhibitory Concentrations (MICs).

Logical Relationship of Avibactam's Activity Spectrum

G cluster_inhibited Inhibited β-Lactamases cluster_not_inhibited Not Inhibited cluster_bacteria Spectrum of Activity Avibactam Avibactam ClassA Class A (ESBLs, KPCs) Avibactam->ClassA Inhibits ClassC Class C (AmpC) Avibactam->ClassC Inhibits ClassD Some Class D (e.g., OXA-48) Avibactam->ClassD Inhibits ClassB Class B (Metallo-β-lactamases) Avibactam->ClassB No Activity Enterobacterales Enterobacterales (incl. CRE) ClassA->Enterobacterales ClassC->Enterobacterales Pseudomonas Pseudomonas aeruginosa ClassC->Pseudomonas ClassD->Enterobacterales Anaerobes Anaerobic Bacteria (Limited Activity)

Caption: Overview of avibactam's β-lactamase inhibition and resulting antibacterial spectrum.

References

Methodological & Application

Application Notes and Protocols for Ceftazidime-Avibactam In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceftazidime-avibactam is a combination antimicrobial agent comprising ceftazidime (B193861), a third-generation cephalosporin, and avibactam (B1665839), a β-lactamase inhibitor.[1][2] This combination is effective against a broad range of Gram-negative bacteria, including those producing various β-lactamases such as extended-spectrum β-lactamases (ESBLs), AmpC, and some carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[1][2] However, it is not active against metallo-β-lactamase (MBL) producers.[1][2] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. This document provides detailed protocols for the primary methods of ceftazidime-avibactam susceptibility testing: broth microdilution, disk diffusion, and gradient diffusion, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Interpretive Criteria and Quality Control

Accurate and reproducible susceptibility testing requires adherence to established interpretive criteria (breakpoints) and the use of quality control (QC) strains.

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Ceftazidime-Avibactam

Organism GroupMIC Breakpoint (mg/L) - Susceptible (S)MIC Breakpoint (mg/L) - Resistant (R)Reference
Enterobacterales≤8>8[1][3][4]
Pseudomonas aeruginosa≤8>8[1][3][4]

Note: Avibactam is tested at a fixed concentration of 4 mg/L.[1]

Table 2: Disk Diffusion Zone Diameter Breakpoints for Ceftazidime-Avibactam (30/20 µg disk)

Organism GroupZone Diameter (mm) - Susceptible (S)Zone Diameter (mm) - Resistant (R)Reference
Enterobacterales≥21≤20[5]
Pseudomonas aeruginosa≥21≤20[5]

Note: Confirmatory MIC testing is recommended for isolates with inhibition zones of 20 to 22 mm.[5]

Table 3: Quality Control (QC) Ranges for Ceftazidime-Avibactam Susceptibility Testing

QC StrainMethodMIC (mg/L)Zone Diameter (mm)
Escherichia coli ATCC® 25922Broth Microdilution0.06/4 - 0.5/4N/A
Escherichia coli ATCC® 25922Disk Diffusion (30/20 µg)N/A25 - 31
Klebsiella pneumoniae ATCC® 700603Broth Microdilution0.25/4 - 2/4N/A
Pseudomonas aeruginosa ATCC® 27853Broth Microdilution1/4 - 8/4N/A
Pseudomonas aeruginosa ATCC® 27853Disk Diffusion (30/20 µg)N/A22 - 28

Note: Avibactam concentration is fixed at 4 mg/L for MIC testing. Data compiled from multiple sources.[6]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is considered the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Ceftazidime and avibactam analytical grade powders

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • QC strains (e.g., E. coli ATCC® 25922, K. pneumoniae ATCC® 700603, P. aeruginosa ATCC® 27853)

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam. From these, prepare serial two-fold dilutions of ceftazidime in CAMHB containing a constant concentration of 4 mg/L of avibactam.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Inoculation of Microtiter Plates: Dispense 100 µL of the standardized bacterial suspension into each well of the microtiter plate containing the antimicrobial dilutions.[2] Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Reading Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Ceftazidime-Avibactam Serial Dilutions in CAMHB P2 Standardize Bacterial Inoculum (0.5 McFarland) E1 Inoculate Microtiter Plate (Final Conc. 5x10^5 CFU/mL) P2->E1 E2 Incubate at 35°C for 16-20 hours E1->E2 A1 Read Wells for Visible Growth E2->A1 A2 Determine MIC (Lowest Concentration with No Growth) A1->A2

Broth Microdilution Workflow for Ceftazidime-Avibactam MIC Determination.
Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a widely used and cost-effective method for routine susceptibility testing.[10][11]

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Ceftazidime-avibactam disks (30/20 µg)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile swabs

  • QC strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically apply a ceftazidime-avibactam (30/20 µg) disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete inhibition of growth around the disk in millimeters (mm).

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare 0.5 McFarland Bacterial Suspension P2 Inoculate Mueller-Hinton Agar Plate with Swab P1->P2 E1 Apply Ceftazidime-Avibactam (30/20 µg) Disk P2->E1 E2 Incubate at 35°C for 16-20 hours E1->E2 A1 Measure Zone of Inhibition in mm E2->A1 A2 Interpret using CLSI/EUCAST Breakpoints A1->A2

Disk Diffusion Workflow for Ceftazidime-Avibactam Susceptibility Testing.
Gradient Diffusion Method (Etest®)

The gradient diffusion method uses a plastic strip impregnated with a predefined gradient of antimicrobial concentrations to determine the MIC.[12]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Ceftazidime-avibactam gradient diffusion strips (e.g., Etest®)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile swabs

  • QC strains

Procedure:

  • Inoculum Preparation and Plate Inoculation: Follow the same procedure as for the disk diffusion method to prepare and inoculate the MHA plate.

  • Application of Gradient Strip: Aseptically apply the ceftazidime-avibactam gradient strip to the inoculated agar surface with the concentration scale facing upwards.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: An elliptical zone of inhibition will form around the strip. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Interpretation of Results

The final step in susceptibility testing is the interpretation of the quantitative result (MIC or zone diameter) to provide a categorical interpretation (Susceptible, Intermediate, or Resistant).

Interpretation_Logic start Obtain MIC Value (mg/L) decision {Is MIC ≤ 8 mg/L? | { Yes |  No}} start->decision susceptible Susceptible (S) decision:yes->susceptible resistant Resistant (R) decision:no->resistant

Logical Flow for Interpreting Ceftazidime-Avibactam MIC Results.

Conclusion: Standardized protocols are essential for the accurate in vitro susceptibility testing of ceftazidime-avibactam. The choice of method may depend on the specific laboratory setting and purpose of the testing, with broth microdilution serving as the reference standard. Adherence to established guidelines from bodies such as CLSI and EUCAST, including the use of appropriate QC strains, is critical for ensuring the reliability of results and their clinical utility.

References

Application Notes and Protocols for Time-Kill Assays with Avibactam Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting time-kill assays to evaluate the in vitro efficacy of avibactam (B1665839) in combination with various β-lactam antibiotics. This document outlines the scientific principles, experimental procedures, data analysis, and interpretation relevant to these assays, which are crucial for preclinical antimicrobial drug development.

Introduction to Time-Kill Assays and Avibactam Combinations

Time-kill assays are a cornerstone of in vitro pharmacodynamic studies, offering insights into the rate and extent of bacterial killing by an antimicrobial agent over time.[1][2] This method is instrumental in determining whether an antibiotic combination is bactericidal (causes bacterial cell death) or bacteriostatic (inhibits bacterial growth).[1][3] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[1][3]

Avibactam is a non-β-lactam β-lactamase inhibitor that restores the activity of β-lactam antibiotics against many resistant Gram-negative bacteria.[4][5][6] It achieves this by inactivating a broad spectrum of β-lactamase enzymes, including Ambler class A (like KPCs), class C (AmpC), and some class D (OXA) enzymes.[4][5] Consequently, time-kill assays are essential for characterizing the synergistic and bactericidal activity of avibactam combinations, such as ceftazidime-avibactam (CZA), against multidrug-resistant pathogens.

Mechanism of Action: Ceftazidime-Avibactam

Ceftazidime (B193861), a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[7][8][9] This disruption of the cell wall integrity leads to bacterial cell death.[10] However, many bacteria have acquired resistance through the production of β-lactamase enzymes that hydrolyze and inactivate ceftazidime.[7]

Avibactam works by protecting ceftazidime from degradation by these β-lactamases.[11] It forms a covalent, but reversible, adduct with the β-lactamase enzyme, rendering it inactive.[5][10] This allows ceftazidime to reach its PBP targets and exert its bactericidal effect.[10]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan CellLysis Cell Lysis and Death Peptidoglycan->CellLysis Disruption leads to BetaLactamase β-Lactamase Enzyme Ceftazidime Ceftazidime BetaLactamase->Ceftazidime Inactivates Ceftazidime->PBP Inhibits Avibactam Avibactam Avibactam->BetaLactamase Inhibits

Mechanism of action for ceftazidime-avibactam.

Quantitative Data from Time-Kill Assays with Ceftazidime-Avibactam

The following tables summarize the bactericidal activity of ceftazidime-avibactam against key Gram-negative pathogens as reported in various studies. The data is presented as the mean log10 CFU/mL reduction from the initial inoculum at specified time points.

Table 1: Bactericidal Activity of Ceftazidime-Avibactam against Enterobacteriaceae

Bacterial SpeciesStrain CharacteristicsCeftazidime-Avibactam ConcentrationMean Log10 CFU/mL Reduction at 6 hoursReference
Escherichia coliESBL, TEM-1, OXA-12-8x MIC≥3[4][12]
Klebsiella pneumoniaeKPC2-8x MIC≥3[4][12]
Enterobacter cloacaeAmpC2-8x MIC≥3[4][12]

Table 2: Bactericidal Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

Strain CharacteristicsCeftazidime-Avibactam ConcentrationMean Log10 CFU/mL Reduction at 6 hoursMean Log10 CFU/mL Reduction at 24 hoursReference
Ceftazidime-ResistantClinically achievable concentrationsNot specifiedNot specified, but combination therapies showed greater reduction than monotherapy[13][14]
MDR2-512 mg/L Ceftazidime, 2-16 mg/L AvibactamNot specifiedNot specified, data used for mathematical modeling[15][16]
AmpC and TEM-242-8x MIC~2Regrowth observed in some isolates[4][17]
CZA-Susceptible (XDR)Clinically achievable concentrationsNot specifiedBactericidal effect in 100% of isolates[14]
CZA-Resistant (XDR)Clinically achievable concentrationsNot specifiedCombination with colistin, amikacin, or aztreonam (B1666516) was more effective than monotherapy[14]

Detailed Experimental Protocol for Time-Kill Assays

This protocol is synthesized from methodologies reported in the literature and aligns with guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly M26-A.[4][18][19]

Materials
  • Avibactam combination (e.g., Ceftazidime-Avibactam)

  • Test bacterial isolate(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

  • Tryptic Soy Agar (TSA) plates[20]

  • Sterile saline or phosphate-buffered saline (PBS)[3]

  • Sterile culture tubes or flasks[20]

  • Shaking incubator set to 37°C[3]

  • Spectrophotometer[20]

  • Micropipettes and sterile tips[20]

  • Sterile dilution tubes[3]

  • Spiral plater or manual plating supplies[20]

  • Colony counter[20]

Experimental Workflow Diagram

start Start inoculum_prep Inoculum Preparation (Mid-log phase culture) start->inoculum_prep assay_setup Assay Setup (Drug dilutions and controls) inoculum_prep->assay_setup incubation Incubation at 37°C with shaking assay_setup->incubation sampling Sampling at Time Points (0, 4, 8, 24h) incubation->sampling serial_dilution Serial Dilution in PBS sampling->serial_dilution plating Plating on Agar serial_dilution->plating incubation2 Incubate Plates (18-24h at 37°C) plating->incubation2 cfu_count Colony Forming Unit (CFU) Enumeration incubation2->cfu_count data_analysis Data Analysis (log10 CFU/mL vs. Time) cfu_count->data_analysis end End data_analysis->end

Workflow for a standard time-kill assay.
Step-by-Step Methodology

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.[3][20]

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.[3]

    • Incubate the broth culture at 37°C with shaking (e.g., 200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 2-4 hours), which corresponds to a turbidity equivalent to a 0.5 McFarland standard.[3][20]

    • Adjust the bacterial suspension with fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test volume.[20]

  • Assay Setup:

    • Prepare serial dilutions of the avibactam combination in CAMHB to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]).[3] Avibactam is often tested at a fixed concentration of 4 mg/L in combination with varying concentrations of the β-lactam.[4]

    • Set up a series of sterile tubes or flasks, each with a final volume of 10 mL, including:[3][20]

      • Growth Control: CAMHB with the bacterial inoculum but no drug.

      • Test Concentrations: CAMHB with the bacterial inoculum and the desired concentrations of the avibactam combination.

      • Sterility Control: CAMHB without bacteria or drug.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each tube (except the sterility control).[21]

    • Immediately after inoculation (time 0), remove an aliquot from the growth control tube for viable cell counting to confirm the initial inoculum concentration.[20]

    • Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).[20]

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[22]

    • Perform ten-fold serial dilutions of each collected sample in sterile saline or PBS.[20]

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. The dilution factor should be chosen to yield a countable number of colonies (typically 30-300 CFU).[20] For samples with expected low counts, plating the undiluted sample may be necessary.[3]

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.[21]

  • Data Collection and Analysis:

    • After incubation, count the number of colonies on each plate.[20]

    • Calculate the number of CFU/mL for each sample using the following formula:

      • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

    • Convert the CFU/mL values to log10 CFU/mL.[20]

    • Plot the mean log10 CFU/mL against time for each concentration of the avibactam combination and the growth control.[22]

Interpretation of Results
  • Bactericidal Activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum at a specific time point.[3]

  • Bacteriostatic Activity: A <3-log10 decrease in CFU/mL from the initial inoculum, with the bacterial count remaining similar to or slightly above the initial inoculum.[21]

  • Synergy: A ≥2-log10 decrease in CFU/mL for the combination compared with the most active single agent.

  • Indifference: A <2-log10 change in CFU/mL for the combination compared with the most active single agent.

  • Antagonism: A ≥2-log10 increase in CFU/mL for the combination compared with the most active single agent.

Conclusion

Time-kill assays are a robust method for evaluating the in vitro pharmacodynamics of avibactam combinations. The detailed protocol and data presentation guidelines provided in these application notes offer a standardized approach for researchers to assess the bactericidal activity and synergistic potential of these important antibiotic therapies. Consistent application of these methodologies will facilitate the comparison of data across studies and contribute to the effective development and utilization of new antimicrobial agents.

References

Application Note: Quantification of Avibactam Sodium Dihydrate using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of avibactam (B1665839) sodium dihydrate in bulk drug substance and pharmaceutical dosage forms. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. The protocol is suitable for routine quality control analysis and stability studies.

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor that, when combined with β-lactam antibiotics, restores their efficacy against many clinically significant Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for the quality control and formulation development of avibactam-containing products. This document provides a detailed protocol for a stability-indicating HPLC method for the quantification of avibactam sodium dihydrate, ensuring the analyte can be accurately measured in the presence of potential degradation products.

Chemical Properties of Avibactam Sodium

  • Chemical Name: sodium (2S, 5R)-2-carbamoyl-7-oxo-1, 6-diazabicyclo[3.2.1] octan-6-yl sulfate[2]

  • Molecular Formula: C₇H₁₀N₃NaO₆S[3]

  • Molecular Weight: 287.23 g/mol [3]

  • Solubility: Avibactam sodium is soluble in water and DMSO.[4][5][6]

Experimental Protocol

This protocol is adapted from validated methods for the analysis of avibactam.[1][7]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate (B84403) Buffer:Acetonitrile (B52724) (60:40 v/v), pH 4.0 adjusted with orthophosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 231 nm or 260 nm[1]
Injection Volume 10 µL
Run Time Approximately 7 minutes
Reagent and Solution Preparation
  • Mobile Phase Preparation:

    • Phosphate Buffer: Prepare a potassium dihydrogen phosphate buffer (e.g., 20 mM).

    • Adjust the pH to 4.0 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix the filtered buffer with HPLC-grade acetonitrile in a 60:40 ratio.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Diluent: The mobile phase is used as the diluent for standard and sample preparations.

  • Standard Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • This stock solution can be further diluted to prepare working standard solutions and calibration curve standards.

  • Sample Preparation (from Pharmaceutical Dosage Form):

    • For a formulation containing a known amount of avibactam, weigh an amount of the powdered content equivalent to a target concentration of avibactam.

    • Transfer the weighed powder to a suitable volumetric flask.

    • Add a portion of the diluent and sonicate for approximately 15-30 minutes to ensure complete dissolution.[8]

    • Dilute to the final volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Table 2: Method Validation Parameters

ParameterTypical Results
Linearity Range 12.5 - 75 µg/mL[7]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.75% - 100.56%[9]
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.11 - 0.22 µg/mL[7]
Limit of Quantification (LOQ) 0.34 - 0.68 µg/mL[7]
Retention Time Approximately 3.7 - 4.4 minutes[1][10]

Stability-Indicating Assay

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Avibactam sodium was subjected to stress conditions including acid, alkali, oxidation, heat, and photolysis.[1] The method was able to effectively separate the intact avibactam peak from any degradation products, confirming its specificity.[1][9]

Forced Degradation Protocol
  • Acid Degradation: Treat the sample solution with 0.1N HCl at room temperature.

  • Alkali Degradation: Treat the sample solution with 0.1N NaOH at room temperature.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug or drug solution to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug solution to UV light.

After the specified stress period, neutralize the acidic and basic solutions, and dilute all samples to the target concentration for HPLC analysis.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Preparation hplc_analysis HPLC Analysis data_proc Data Processing result Final Report mobile_phase Mobile Phase Preparation injection Inject into HPLC System mobile_phase->injection standard_sol Standard Solution Preparation standard_sol->injection sample_sol Sample Solution Preparation sample_sol->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification quantification->result

Caption: Workflow for HPLC quantification of Avibactam.

Logical Relationship for Method Validation

Validation_Relationship cluster_params Validation Parameters (ICH) method HPLC Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness stability Stability-Indicating specificity->stability forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stability->forced_deg

Caption: Key parameters for method validation.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. Its stability-indicating characteristics make it particularly suitable for quality control in manufacturing and for monitoring the stability of avibactam in pharmaceutical products.

References

Application Note: Preparation of Avibactam Sodium Dihydrate Stock Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in microbiological and biochemical assays requiring the use of avibactam (B1665839).

Introduction: Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of cephalosporins and other β-lactam antibiotics against many clinically significant Gram-negative bacteria.[1][2][3][4] It functions through a unique reversible, covalent inhibition mechanism, targeting a broad spectrum of serine β-lactamases, including Ambler Class A (like KPC), Class C (AmpC), and some Class D enzymes.[1][3][][6][7] Accurate and consistent preparation of avibactam stock solutions is critical for obtaining reliable and reproducible results in research settings, such as minimum inhibitory concentration (MIC) testing and enzyme kinetics. This document provides detailed protocols for the preparation, storage, and handling of avibactam sodium dihydrate stock solutions.

Physicochemical Properties

Avibactam sodium is typically supplied as a crystalline solid or powder.[8] It is essential to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information, such as the exact molecular weight (which can vary based on hydration state) and purity.

Table 1: Chemical and Physical Properties of Avibactam Sodium

PropertyValueReferences
Synonyms NXL104, AVE-1330A[][8]
CAS Number 1192491-61-4 (for sodium salt)[][8][9]
Molecular Formula C₇H₁₀N₃NaO₆S (anhydrous)[8][9]
Molecular Weight 287.22 g/mol (anhydrous sodium salt) 305.24 g/mol (sodium hydrate)[4][10][11]
Purity ≥95% - ≥99% (Varies by supplier)[4][8][10][11]
Appearance Crystalline solid / Solid powder[][8]

Solubility and Recommended Solvents

Avibactam sodium exhibits good solubility in aqueous solutions and some polar organic solvents. The choice of solvent depends on the experimental requirements and compatibility with the assay system.

Table 2: Solubility Data for Avibactam Sodium

SolventSolubilityReferences
Water >140 mg/mL; 61 mg/mL[4][12]
DMSO ≥30 mg/mL; ~5 mg/mL; 61 mg/mL[4][8][12]
PBS (pH 7.2) ~10 mg/mL[8]
Dimethylformamide (DMF) ~5 mg/mL[8]
Methanol Slightly soluble (sonication may be required)[]
Ethanol Insoluble[12]

Note: When using organic solvents like DMSO, ensure the final concentration in the assay is low enough to avoid physiological effects on the test organisms or enzymes.[8]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of avibactam.

Table 3: Recommended Storage Conditions

FormShort-Term StorageLong-Term StorageStabilityReferences
Powder (Solid) 0 - 4°C (days to weeks)-20°C or <-15°C (under inert gas)≥4 years at -20°C[][8][9]
Stock Solution in Solvent -20°C (1 month)-80°C (1 year)Aliquot to avoid freeze-thaw cycles[12][13]
Aqueous Solution Not recommended for >1 dayN/APrepare fresh before use[8]

Experimental Protocols

Always use aseptic techniques when preparing solutions for biological experiments.

Protocol 1: Preparation of High-Concentration Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol is recommended for most microbiology applications, such as broth microdilution.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, cryo-safe microcentrifuge tubes for aliquots

Procedure:

  • Calculate Required Mass:

    • To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound.

    • For Molar Concentration: Use the molecular weight from your product's CoA. As an example, using the molecular weight of avibactam sodium hydrate (B1144303) (305.24 g/mol ):

      • Mass (g) = Desired Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • For 10 mL (0.01 L) of a 10 mM (0.01 mol/L) stock: Mass = 0.01 mol/L x 0.01 L x 305.24 g/mol = 0.0305 g or 30.52 mg.

  • Weighing: Accurately weigh the calculated amount of avibactam powder in a sterile microcentrifuge tube or on weighing paper and transfer it to a sterile conical tube.

  • Dissolution: Add the desired volume of sterile water (e.g., 10 mL) to the conical tube. Vortex gently until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube to remove any potential bacterial contamination.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, cryo-safe microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately as recommended in Table 3 (e.g., -80°C for long-term storage).

Protocol 2: Preparation of Stock Solution in DMSO (e.g., 30 mg/mL)

This protocol is an alternative if a higher concentration or an organic solvent is required.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • All other materials as listed in Protocol 1.

Procedure:

  • Calculate and Weigh: Follow steps 1 and 2 from Protocol 1 to determine and weigh the required mass of avibactam.

  • Dissolution: Add the desired volume of anhydrous DMSO. Vortex until fully dissolved. Gentle warming or sonication may be required for higher concentrations but should be done with caution.[]

  • Aliquoting and Storage: Dispense into single-use aliquots in appropriate cryo-safe tubes. Store immediately at -20°C or -80°C, protected from moisture.[12] Note that moisture-absorbing DMSO can reduce solubility.[12]

Application Data & Visualization

Avibactam is primarily used to restore the activity of a partner β-lactam antibiotic. In research, it is often used at a fixed concentration in susceptibility testing.

Table 4: Typical Working Concentrations for In Vitro Assays

ApplicationTypical Avibactam ConcentrationTarget PathogensReferences
Broth Microdilution (Susceptibility Testing) 4 mg/L (fixed)Enterobacteriaceae, P. aeruginosa[14][15][16][17]
Checkerboard Assays 0.016 - >16 mg/LE. coli, K. pneumoniae, P. aeruginosa[14]
Experimental Resensitization Studies 1 - 64 mg/LKPC-producing K. pneumoniae[15][18]

Diagrams

G Workflow for Avibactam Stock Solution Preparation cluster_prep Preparation cluster_process Processing & Storage calc 1. Calculate Mass Based on desired concentration and volume. weigh 2. Weigh Powder Use a calibrated balance and aseptic technique. calc->weigh dissolve 3. Dissolve in Solvent Add sterile Water or DMSO and vortex until clear. weigh->dissolve filter 4. Sterile Filter Use a 0.22 µm filter to remove contaminants (for aqueous). dissolve->filter aliquot 5. Aliquot Solution Dispense into single-use tubes to avoid freeze-thaw cycles. filter->aliquot store 6. Store Frozen Label clearly and store at -20°C or -80°C immediately. aliquot->store G Mechanism of Reversible β-Lactamase Inhibition by Avibactam Enzyme Active Enzyme (with Serine-OH in active site) Intermediate Covalent Acyl-Enzyme Intermediate (Inactive Complex) Enzyme->Intermediate Acylation (Covalent bond forms) Avibactam Avibactam Intermediate->Enzyme Deacylation (Recyclization) (Slow, reversible reaction restores enzyme)

References

Application Notes and Protocols for Determining Avibactam MIC Values by Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam (B1665839) is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of various β-lactam antibiotics against many clinically significant Gram-negative bacteria that produce β-lactamases. Accurate determination of the Minimum Inhibitory Concentration (MIC) of β-lactam/avibactam combinations is crucial for surveillance studies, clinical diagnostics, and drug development. The broth microdilution method is the reference standard for quantitative antimicrobial susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These application notes provide a detailed protocol for determining the MIC of a β-lactam agent in combination with a fixed concentration of avibactam using the broth microdilution method.

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of a β-lactam antimicrobial agent in the presence of a fixed concentration of avibactam. The MIC is defined as the lowest concentration of the β-lactam that completely inhibits the visible growth of the organism after incubation. For testing β-lactam/avibactam combinations, a constant concentration of 4 µg/mL of avibactam is typically used.[1][2][3][4] This concentration has been shown to effectively inhibit a broad range of β-lactamases, thereby restoring the activity of the partner β-lactam.[3]

Materials and Reagents

  • β-lactam antimicrobial agent powder (analytical grade)

  • Avibactam powder (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • Bacterial strains (test organisms and quality control strains)

  • 0.9% sterile saline or sterile deionized water

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35 ± 2°C)

  • Vortex mixer

Quality Control

Adherence to a rigorous quality control (QC) program is essential for the accuracy and reproducibility of MIC results. This includes the regular testing of reference strains with known MIC values. The CLSI has established QC ranges for various β-lactam/avibactam combinations against specific ATCC strains.

Table 1: CLSI-Approved Broth Microdilution Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 µg/mL) [5][6][7][8]

Quality Control StrainCLSI Approved MIC Range (µg/mL)
Escherichia coli ATCC 259220.016/4 to 0.12/4
Escherichia coli NCTC 133530.03/4 to 0.12/4
Klebsiella pneumoniae ATCC 7006030.06/4 to 0.25/4
Klebsiella pneumoniae ATCC BAA-17050.03/4 to 0.25/4
Klebsiella pneumoniae ATCC BAA-28140.12/4 to 0.5/4

Experimental Protocol

Preparation of Antimicrobial Stock Solutions
  • β-Lactam Stock Solution: Prepare a stock solution of the β-lactam agent at a concentration of 1280 µg/mL (or as required based on the desired final concentration range) in a suitable solvent as recommended by the manufacturer.

  • Avibactam Stock Solution: Prepare a stock solution of avibactam at a concentration of 400 µg/mL in sterile deionized water.

  • Sterilize the stock solutions by filtration through a 0.22 µm syringe filter.

  • Store the stock solutions in small aliquots at -70°C or below until use.

Preparation of Microdilution Plates

This protocol describes the preparation of microtiter plates with doubling dilutions of the β-lactam agent and a fixed concentration of 4 µg/mL of avibactam.

  • Prepare Intermediate β-Lactam Dilutions:

    • Label sterile tubes for each dilution of the β-lactam.

    • Perform serial twofold dilutions of the β-lactam stock solution in CAMHB to create a range of concentrations.

  • Prepare Working Solution with Avibactam:

    • For each β-lactam dilution, prepare a working solution containing the desired β-lactam concentration and a constant 8 µg/mL of avibactam in CAMHB. This is done to achieve a final in-well concentration of 4 µg/mL after adding the bacterial inoculum.

  • Plate Preparation:

    • Dispense 50 µL of the appropriate β-lactam/avibactam working solution into the wells of a 96-well microtiter plate.

    • The final volume in each well after inoculation will be 100 µL.

    • Include a growth control well containing 100 µL of CAMHB without any antimicrobial agent and a sterility control well with 100 µL of uninoculated CAMHB.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or sterile water.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into CAMHB, followed by the addition of 50 µL of this diluted suspension to each 50 µL of antimicrobial solution in the wells.

Inoculation, Incubation, and Reading
  • Inoculate each well of the microtiter plate (except the sterility control) with 50 µL of the standardized bacterial suspension.

  • The final volume in each well should be 100 µL.

  • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, read the plates by observing for the presence or absence of visible bacterial growth. The MIC is the lowest concentration of the β-lactam agent that shows no visible growth.

Data Presentation

The results of the broth microdilution assay should be recorded systematically.

Table 2: Example of MIC Data Recording for a β-Lactam/Avibactam Combination

Isolate IDβ-Lactam Concentration (µg/mL)Avibactam Concentration (µg/mL)Growth (+/-)MIC (µg/mL)
QC Strain 10.0154+0.06
0.034+
0.064-
0.1254-
0.254-
Test Isolate 10.54+2
14+
24-
44-
84-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining avibactam MIC values.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock_prep Prepare Antimicrobial Stock Solutions plate_prep Prepare Microdilution Plates (Serial Dilutions + Fixed Avibactam) stock_prep->plate_prep inoculation Inoculate Plates plate_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plates (16-20h at 35°C) inoculation->incubation reading Read MIC Values incubation->reading interpretation Interpret Results (Compare to Breakpoints) reading->interpretation

Broth microdilution workflow for avibactam MIC testing.
Logical Relationship of Components

This diagram shows the relationship between the different components in the final assay well.

AssayComponents cluster_well Microtiter Well (Final Volume = 100 µL) beta_lactam β-Lactam (Variable Concentration) bacteria Bacterial Inoculum (~5x10^5 CFU/mL) beta_lactam->bacteria Inhibits avibactam Avibactam (Fixed 4 µg/mL) avibactam->bacteria Potentiates β-Lactam media CAMHB

Components within a single well of the MIC assay.

References

Application Notes and Protocols for Assessing Avibactam Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, with various β-lactam antibiotics against multidrug-resistant bacteria. Avibactam restores the efficacy of these antibiotics by inhibiting a wide range of β-lactamase enzymes, including Ambler class A, C, and some D enzymes, which are a primary mechanism of resistance in many Gram-negative pathogens.[1][2][3]

Mechanism of Synergistic Action

Avibactam's synergistic effect stems from its ability to protect β-lactam antibiotics from degradation by bacterial β-lactamases.[2] Unlike some other inhibitors, avibactam forms a reversible covalent bond with the β-lactamase enzyme, effectively inactivating it and allowing the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity.[1][4] This mechanism is particularly effective against bacteria producing extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC β-lactamases.[5][6] However, avibactam is not active against metallo-β-lactamases (MBLs).[5]

Avibactam_Mechanism_of_Action cluster_bacteria Bacterial Periplasmic Space cluster_intervention Therapeutic Intervention Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes & Inactivates Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Inhibition leads to Avibactam Avibactam Avibactam->Beta_Lactamase Inhibits

Caption: Mechanism of avibactam synergy with β-lactam antibiotics.

Experimental Protocols for Synergy Assessment

Several in vitro methods can be employed to assess the synergy between avibactam and a partner antibiotic. The choice of method may depend on the specific research question, throughput requirements, and available resources.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to quantify the synergistic effect of two antimicrobial agents. It determines the minimal inhibitory concentration (MIC) of each drug alone and in combination.

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the β-lactam antibiotic and avibactam in an appropriate solvent, as recommended by CLSI or EUCAST guidelines, at a concentration that is a multiple of the highest concentration to be tested.[7][8]

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to each well.

    • Create two-fold serial dilutions of the β-lactam antibiotic along the x-axis (e.g., columns 1-10) and two-fold serial dilutions of avibactam along the y-axis (e.g., rows A-G).[7][9] Column 11 should contain only the β-lactam antibiotic dilutions (avibactam control), and row H should contain only the avibactam dilutions (β-lactam control). Well H12 serves as the growth control (no antibiotic).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination as the lowest concentration that completely inhibits visible bacterial growth.

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI): The FICI is calculated for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) [10]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[11]

Table 1: Example Checkerboard Assay Results for Ceftazidime-Avibactam against a KPC-producing Klebsiella pneumoniae

Ceftazidime (µg/mL)Avibactam (µg/mL)GrowthFICIInterpretation
128 (MIC alone)0+--
640+--
320+--
160+--
80+--
40+--
20+--
10+--
016 (MIC alone)+--
08+--
04+--
02+--
24-0.265Synergy
42-0.156Synergy

Note: This is illustrative data. Actual MICs will vary.

Checkerboard_Assay_Workflow Start Start Prepare_Stocks Prepare Antibiotic & Avibactam Stocks Start->Prepare_Stocks Serial_Dilutions Create 2-fold Serial Dilutions in 96-well Plate Prepare_Stocks->Serial_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Serial_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20h Inoculate_Plate->Incubate Read_MICs Determine MICs of Each Drug Alone & in Combination Incubate->Read_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MICs->Calculate_FICI Interpret_Results Interpret Results: Synergy, Additivity, or Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End HFIM_Workflow Start Start Inoculate_Cartridge Inoculate Hollow-Fiber Cartridge with High Bacterial Density Start->Inoculate_Cartridge Simulate_PK Simulate Human Pharmacokinetics with Programmable Pumps Inoculate_Cartridge->Simulate_PK Administer_Drugs Administer Avibactam Combination and Controls Simulate_PK->Administer_Drugs Collect_Samples Collect Samples Periodically (e.g., over 4 days) Administer_Drugs->Collect_Samples Quantify_Bacteria Quantify Viable Bacteria (CFU/mL) & Assess for Resistance Collect_Samples->Quantify_Bacteria Analyze_Data Analyze Time-Kill Curves & Pharmacodynamic Parameters Quantify_Bacteria->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Study of Avibactam against Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global public health threat due to limited treatment options and high mortality rates associated with infections. Avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor, in combination with ceftazidime (B193861), has emerged as a critical therapeutic agent against many CRE isolates. Avibactam restores the activity of ceftazidime by inhibiting a broad spectrum of β-lactamases, including Ambler class A (e.g., KPC), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1][2] However, it is not active against metallo-β-lactamases (MBLs) like NDM, VIM, and IMP.[1] These application notes provide a summary of key data and detailed protocols for researchers studying the efficacy and mechanisms of avibactam against CRE.

Data Presentation

Table 1: In Vitro Susceptibility of CRE to Ceftazidime-Avibactam
Carbapenemase TypeOrganism(s)Ceftazidime-Avibactam MIC50 (mg/L)Ceftazidime-Avibactam MIC90 (mg/L)Percent Susceptible (%)Reference(s)
KPCK. pneumoniae, E. coli, E. cloacae≤1299.3[1][3]
OXA-48-likeK. pneumoniae, E. coli≤12100[1]
NDMK. pneumoniae, E. coli>64>64<1[4]
Non-carbapenemase-producingK. pneumoniae, E. coli≤1891.4[3]

Note: Susceptibility breakpoint for ceftazidime-avibactam is ≤8/4 mg/L according to CLSI guidelines.

Table 2: Clinical Outcomes of Ceftazidime-Avibactam Treatment for CRE Infections
Study TypePatient PopulationComparator(s)Clinical Cure Rate (%)Microbiological Cure Rate (%)30-Day Mortality Rate (%)Reference(s)
Meta-analysisCRE bloodstream infectionsOther antibiotics (including colistin)75 (significantly higher)Not Reported25 (significantly lower)[5][6]
Retrospective cohortCRE infections (various sites)Not Applicable655332 (in-hospital)[7]
Meta-analysisCRE infectionsMonotherapy vs. Combination TherapyMonotherapy: 63.4, Combination: 64.9Not ReportedMonotherapy: 30.9, Combination: 38.1[8]
Table 3: Kinetic Parameters of Avibactam Inhibition against Key β-Lactamases
EnzymeAmbler Classk2/Ki (M-1s-1)koff (s-1)Half-life (t1/2)Reference(s)
KPC-2A1.2 x 1041.4 x 10-482 min[9]
CTX-M-15A1.0 x 1052.9 x 10-440 min[9]
AmpC (P. aeruginosa)C1.1 x 1031.9 x 10-36 min[9]
OXA-48D4.3 x 102Not ReportedNot Reported[9]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution for Ceftazidime-Avibactam

This protocol determines the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam against CRE isolates, following CLSI guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime and avibactam analytical grade powders

  • Sterile 96-well microtiter plates

  • CRE isolate and quality control strains (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Drug Preparation: Prepare stock solutions of ceftazidime and avibactam. Avibactam concentration is typically fixed at 4 mg/L. Prepare serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plates.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of the CRE isolate in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible bacterial growth.

Synergy Testing: Checkerboard Assay

This protocol assesses the synergistic effect of avibactam with a β-lactam antibiotic against CRE.

Materials:

  • Same as for broth microdilution.

  • Two antimicrobial agents to be tested (e.g., ceftazidime and avibactam).

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of drug A (e.g., ceftazidime) along the x-axis and drug B (e.g., avibactam) along the y-axis in CAMHB. This creates a matrix of varying concentrations of both drugs.

  • Inoculation: Inoculate the plate with the CRE isolate at a final concentration of ~5 x 105 CFU/mL.

  • Incubation: Incubate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Bactericidal Activity: Time-Kill Assay

This assay evaluates the rate of bacterial killing by ceftazidime-avibactam over time.[10][11]

Materials:

  • CAMHB

  • Ceftazidime-avibactam

  • CRE isolate

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase culture of the CRE isolate in CAMHB.

  • Assay Setup: Dilute the culture to a starting inoculum of ~5 x 105 CFU/mL in flasks containing CAMHB with and without ceftazidime-avibactam at desired concentrations (e.g., 1x, 2x, 4x MIC).

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Colony Counting: Perform serial dilutions of the samples in sterile saline and plate onto agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis: Plot log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy: Murine Thigh Infection Model

This model assesses the in vivo efficacy of ceftazidime-avibactam in treating a localized CRE infection.

Materials:

  • Neutropenic mice (e.g., rendered neutropenic by cyclophosphamide)

  • CRE isolate

  • Ceftazidime-avibactam for injection

  • Saline

  • Anesthetic

  • Tissue homogenizer

Procedure:

  • Infection: Induce neutropenia in mice. Prepare a standardized inoculum of the CRE isolate and inject it into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with subcutaneous or intravenous administration of ceftazidime-avibactam at various dosing regimens. A control group should receive a placebo (saline).

  • Endpoint: After a defined treatment period (e.g., 24 hours), euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue.

  • Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial burden in the treated groups to the control group to determine the efficacy of the treatment.

Visualizations

G cluster_0 cluster_1 Ceftazidime Ceftazidime PBP Penicillin-Binding Protein (PBP) Ceftazidime->PBP Inhibits Inactive Ceftazidime Inactive Ceftazidime Avibactam Avibactam Beta-lactamase β-lactamase (e.g., KPC) Avibactam->Beta-lactamase Inhibits Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Leads to Beta-lactamase->Ceftazidime Hydrolyzes

Caption: Mechanism of action of ceftazidime-avibactam.

G cluster_0 Wild-type CRE cluster_1 Resistant CRE CZA_in_WT Ceftazidime-Avibactam Porin_WT Outer Membrane Porin (e.g., OmpK35/36) CZA_in_WT->Porin_WT Periplasm_WT Periplasmic Space Porin_WT->Periplasm_WT KPC_WT KPC Enzyme Periplasm_WT->KPC_WT Avibactam inhibits PBP_WT PBP Periplasm_WT->PBP_WT Ceftazidime inhibits Inhibition_WT Cell Wall Synthesis Inhibited PBP_WT->Inhibition_WT CZA_in_Res Ceftazidime-Avibactam Porin_Res Porin Loss/ Mutation CZA_in_Res->Porin_Res Reduced influx Periplasm_Res Periplasmic Space Porin_Res->Periplasm_Res KPC_Res Mutated KPC Enzyme (e.g., D179Y) Periplasm_Res->KPC_Res Avibactam fails to inhibit PBP_Res PBP Periplasm_Res->PBP_Res Ceftazidime Ceftazidime KPC_Res->Ceftazidime Hydrolyzes No_Inhibition_Res Cell Wall Synthesis Continues PBP_Res->No_Inhibition_Res

Caption: Mechanisms of resistance to ceftazidime-avibactam in CRE.

G Start Start Isolate_CRE Isolate CRE from Clinical Sample Start->Isolate_CRE AST Antimicrobial Susceptibility Testing (Broth Microdilution) Isolate_CRE->AST Synergy_Test Synergy Testing (Checkerboard Assay) AST->Synergy_Test If combination therapy is studied Bactericidal_Test Bactericidal Activity (Time-Kill Assay) AST->Bactericidal_Test Resistance_Mech Investigate Resistance Mechanisms (WGS) AST->Resistance_Mech If resistance is observed In_Vivo_Test In Vivo Efficacy (Mouse Infection Model) Bactericidal_Test->In_Vivo_Test End End In_Vivo_Test->End Resistance_Mech->End

Caption: Experimental workflow for studying avibactam's effect on CRE.

References

Application of Ceftazidime-Avibactam in Preclinical Pneumonia Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ceftazidime-avibactam in various animal models of pneumonia. The information is compiled from preclinical studies evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this combination antibiotic against key bacterial pathogens.

Overview of Ceftazidime-Avibactam

Ceftazidime-avibactam is a combination of a third-generation cephalosporin (B10832234) (ceftazidime) and a non-β-lactam β-lactamase inhibitor (avibactam). Avibactam (B1665839) restores the activity of ceftazidime (B193861) against a broad range of Gram-negative bacteria that produce β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemase (KPC), and AmpC enzymes.[1][2] This combination is a critical therapeutic option for infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other multidrug-resistant pathogens.[3][4] Preclinical animal models are essential for understanding its in vivo efficacy and for informing clinical dosing strategies, particularly for severe infections like pneumonia.[5]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data from various pneumonia animal model studies.

Table 1: Pharmacokinetic Parameters of Ceftazidime-Avibactam in Animal Models.
Animal ModelPathogenDrug & DoseCmax (µg/mL)AUC (µg·h/mL)T1/2 (h)ELF/Plasma Ratio (AUC)Reference
Neutropenic Mouse (Lung Infection)P. aeruginosaCeftazidime (1-128 mg/kg, SC)Dose-dependentDose-proportional0.280.27 (unbound)[6]
Neutropenic Mouse (Lung Infection)P. aeruginosaAvibactam (1-128 mg/kg, SC)Dose-dependentDose-proportional0.240.22 (unbound)[6]
Neutropenic Rabbit (Pneumonia)KPC-K. pneumoniaeCeftazidime (60-120 mg/kg, IV)-287-608 (single dose)--[7][8]
Neutropenic Rabbit (Pneumonia)KPC-K. pneumoniaeAvibactam (15-30 mg/kg, IV)-21-48 (single dose)--[7][8]

Cmax: Maximum concentration; AUC: Area under the concentration-time curve; T1/2: Half-life; ELF: Epithelial Lining Fluid; SC: Subcutaneous; IV: Intravenous; KPC: Klebsiella pneumoniae carbapenemase.

Table 2: Efficacy of Ceftazidime-Avibactam in Pneumonia Animal Models.
Animal ModelPathogen (MIC µg/mL)Treatment RegimenEfficacy EndpointOutcomeReference
Neutropenic MouseP. aeruginosa (≤32)Human-simulated dose (2g CAZ/0.5g AVI q8h)Bacterial load (log10 CFU/lung)>1 log10 reduction in CFU[9][10]
Neutropenic MouseP. aeruginosa (64)Human-simulated dose (2g CAZ/0.5g AVI q8h)Bacterial load (log10 CFU/lung)No efficacy observed[9][10]
Neutropenic RabbitKPC-K. pneumoniae120 mg/kg CAZ / 30 mg/kg AVI q6h (14 days)Survival RateSignificantly prolonged survival vs. control[7][11]
Neutropenic RabbitKPC-K. pneumoniae120 mg/kg CAZ / 30 mg/kg AVI q6h (7 or 14 days)Bacterial load, lung weightSignificant reduction in bacterial burden and lung weight vs. control[7][11]

CAZ: Ceftazidime; AVI: Avibactam; MIC: Minimum Inhibitory Concentration; CFU: Colony Forming Units; q8h: every 8 hours; q6h: every 6 hours.

Experimental Protocols

Neutropenic Murine Pneumonia Model for Pseudomonas aeruginosa

This model is used to assess the efficacy of ceftazidime-avibactam against P. aeruginosa lung infections in an immunocompromised host.

Protocol:

  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Infection: Anesthetize mice and intranasally inoculate with approximately 10^6 CFU of a P. aeruginosa strain.[6]

  • Treatment Initiation: Begin treatment with ceftazidime-avibactam 2 hours post-infection. Administration is typically subcutaneous to simulate human plasma exposures.[12]

  • Dosing: Administer human-simulated plasma exposures, such as those mimicking a 2g ceftazidime plus 0.5g avibactam dose every 8 hours, delivered as a 2-hour infusion.[9][10]

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the lungs, homogenize, and perform serial dilutions for quantitative culture to determine the bacterial load (CFU/lung).

  • Pharmacokinetic Analysis: For PK studies, collect blood samples via cardiac puncture and bronchoalveolar lavage fluid at multiple time points after drug administration to determine drug concentrations in plasma and epithelial lining fluid (ELF).[6][9]

Persistently Neutropenic Rabbit Pneumonia Model for KPC-Klebsiella pneumoniae

This model is valuable for studying the efficacy of ceftazidime-avibactam against highly resistant carbapenemase-producing K. pneumoniae in a severely immunocompromised host.

Protocol:

  • Immunosuppression: Induce neutropenia in rabbits using cytarabine (B982) (Ara-C) administered intravenously for several days to achieve persistent neutropenia.

  • Infection: Anesthetize the rabbits and establish pneumonia via direct endotracheal inoculation of a KPC-producing K. pneumoniae (KPC-Kp) strain.[7][11]

  • Treatment Initiation: Start treatment intravenously at a defined time point post-infection.

  • Dosing: Administer ceftazidime-avibactam intravenously. A reported effective regimen is 120 mg/kg ceftazidime with 30 mg/kg avibactam every 6 hours.[7][11]

  • Efficacy Assessment:

    • Survival: Monitor animals for up to 14 days to assess survival rates.[7][11]

    • Microbiological Burden: At the end of the treatment course (e.g., 7 or 14 days), euthanize the animals. Collect lung tissue and bronchoalveolar lavage fluid for quantitative bacterial culture.[7][11]

    • Pathology: Assess lung weights and pulmonary hemorrhage scores as markers of lung injury.[7][11]

  • Pharmacokinetic Analysis: For PK studies, place a central venous catheter for serial blood sampling after single or multiple doses to determine plasma drug concentrations.[7]

Diagrams and Workflows

Mechanism of Action: Ceftazidime-Avibactam

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Required for Ceftazidime Ceftazidime Ceftazidime->PBP Inhibits Avibactam Avibactam BetaLactamase β-Lactamase (e.g., KPC, AmpC) Avibactam->BetaLactamase Inhibits BetaLactamase->Ceftazidime Hydrolyzes (Inactivates) Lysis Cell Lysis CellWall->Lysis Inhibition leads to G start Start immuno Induce Neutropenia (Cyclophosphamide) start->immuno infect Intranasal Inoculation (~10^6 CFU P. aeruginosa) immuno->infect treat Administer CZA (Subcutaneous, 2h post-infection) infect->treat assess Assess Outcomes at 24h treat->assess pk PK Analysis: Plasma & ELF conc. assess->pk efficacy Efficacy Analysis: Lung Bacterial Load (CFU) assess->efficacy end End pk->end efficacy->end G Dose Ceftazidime-Avibactam Dosing Regimen PK Pharmacokinetics (Plasma & ELF Exposure) Dose->PK PD_Target PK/PD Target (%fT > MIC) PK->PD_Target Efficacy Bacterial Killing (>1 log10 CFU reduction) PD_Target->Efficacy Attained Failure Treatment Failure PD_Target->Failure Not Attained MIC Pathogen MIC MIC->PD_Target

References

Application Notes and Protocols for Studying Avibactam Resistance Mechanisms In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro investigation of resistance mechanisms to avibactam (B1665839), a pivotal β-lactamase inhibitor. The following sections detail methodologies for antimicrobial susceptibility testing, genetic analysis of resistance determinants, and biochemical characterization of resistance mechanisms.

Antimicrobial Susceptibility Testing (AST)

AST is the foundational step in identifying and quantifying resistance to avibactam-containing antimicrobial combinations. The primary goal is to determine the Minimum Inhibitory Concentration (MIC) of the drug combination required to inhibit the visible growth of a bacterial isolate.

Broth Microdilution (BMD) for MIC Determination

Broth microdilution is the reference method for determining MICs and is recommended for its accuracy and reproducibility.[1][2] For avibactam combinations, a fixed concentration of avibactam is typically used.

Protocol: Modified Broth Microdilution (mBMD) for Ceftazidime-Avibactam

  • Preparation of Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

  • Preparation of Antibiotic Solutions:

    • Prepare a stock solution of ceftazidime (B193861) at a high concentration (e.g., 1280 µg/mL).

    • Prepare a stock solution of avibactam. A constant concentration of 4 µg/mL of avibactam is recommended for susceptibility testing with ceftazidime as it correctly categorizes susceptible and resistant isolates while minimizing errors.[3][4]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB containing a fixed concentration of 4 µg/mL avibactam into each well of a 96-well microtiter plate.

    • In the first column of wells, add 50 µL of the ceftazidime stock solution to achieve the highest desired final concentration after inoculation (e.g., 128 µg/mL).

    • Perform serial two-fold dilutions of ceftazidime across the plate by transferring 50 µL from one well to the next. Discard 50 µL from the last well. This will result in a range of ceftazidime concentrations with a constant 4 µg/mL of avibactam.

  • Inoculum Preparation:

    • Culture the bacterial isolate on an appropriate agar (B569324) plate overnight.

    • Prepare a bacterial suspension in sterile saline or CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.

Alternative AST Methods
  • Disk Diffusion and Gradient Strip Stacking: These methods can be used to assess the synergistic activity of avibactam with a β-lactam antibiotic.[1]

  • Disk Elution (DE): This method combines the simplicity of disk diffusion with the quantitative results of broth dilution.[1]

  • Checkerboard Assays: This method is used to systematically test a range of concentrations of both the β-lactam and avibactam to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.[5]

Data Presentation: MICs of Ceftazidime-Avibactam against Resistant Isolates

The following table summarizes representative MIC values for ceftazidime-avibactam against various Gram-negative bacteria with different resistance mechanisms.

Bacterial SpeciesResistance MechanismCeftazidime MIC (µg/mL)Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL)Reference
Salmonella SenftenbergTEM and/or OXA5124[6]
Klebsiella pneumoniaeKPC-31 (D179Y mutation)>25616-32[7]
Klebsiella pneumoniaeKPC-35 (L169P mutation)>2568-16[7]
Escherichia coliNDM-5>256>256[8]
Klebsiella pneumoniaeNDM-5>256>256[8]
Escherichia coliSHV-1 (wild-type)-1[9]
Escherichia coliSHV S130G mutant-256[9]
EnterobacteriaceaeKPC-producing-1.5% resistant[10]
EnterobacteriaceaeNDM-producing-99.6% resistant[10]
Pseudomonas aeruginosaKPC-producing-35.7% resistant[10]
Pseudomonas aeruginosaNDM-producing-97% resistant[10]

Genetic Analysis of Avibactam Resistance

Identifying the genetic basis of resistance is crucial for understanding its emergence and spread. Key mechanisms include mutations in β-lactamase genes, changes in outer membrane permeability, and overexpression of efflux pumps.[10][11][12]

Workflow for Genetic Analysis

G cluster_0 Sample Collection and Initial Characterization cluster_1 Genetic Analysis cluster_2 Functional Characterization Isolate Resistant Bacterial Isolate AST Antimicrobial Susceptibility Testing (MIC Determination) Isolate->AST DNA_Extraction Genomic DNA Extraction AST->DNA_Extraction PCR PCR Amplification of Resistance Genes (e.g., blaKPC, blaAmpC) DNA_Extraction->PCR WGS_Analysis WGS Data Analysis (Mutation detection, porin/efflux gene analysis) DNA_Extraction->WGS_Analysis Sequencing Sanger or Whole Genome Sequencing (WGS) PCR->Sequencing Cloning Cloning and Expression of Mutant Genes Sequencing->Cloning Transformation Transformation into Susceptible Host Cloning->Transformation MIC_Confirmation MIC Determination of Transformants Transformation->MIC_Confirmation

Caption: Workflow for the genetic and functional analysis of avibactam resistance.

Protocol: PCR and Sequencing of β-Lactamase Genes
  • DNA Extraction: Extract high-quality genomic DNA from the resistant bacterial isolate using a commercial kit.

  • Primer Design: Design primers to amplify the full coding sequence of the target β-lactamase gene (e.g., blaKPC, blaCTX-M, blaAmpC).

  • PCR Amplification:

    • Set up a PCR reaction with the extracted DNA, designed primers, a high-fidelity DNA polymerase, and dNTPs.

    • Use appropriate cycling conditions (annealing temperature, extension time) based on the primers and amplicon size.

  • Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel to confirm the amplification of a product of the expected size.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain the full gene sequence.

    • Align the obtained sequence with the wild-type reference sequence to identify any mutations leading to amino acid substitutions.

Whole Genome Sequencing (WGS)

WGS provides a comprehensive view of all genetic changes that may contribute to resistance, including mutations in β-lactamase genes, porin genes (ompK35, ompK36, oprD), efflux pump regulators (mexR, nalC, nalD), and penicillin-binding proteins (PBPs).[13][14]

Protocol: Cloning and Expression to Confirm Resistance Mutations
  • Site-Directed Mutagenesis (if necessary): Introduce the identified mutation into a wild-type copy of the β-lactamase gene cloned into an expression vector.

  • Cloning: Clone the mutant β-lactamase gene into a suitable expression vector (e.g., pTRC-99k).[15][16][17]

  • Transformation: Transform the expression vector containing the mutant gene into a susceptible host strain (e.g., E. coli DH10B).

  • MIC Determination: Perform MIC testing on the transformed strain to confirm that the mutation confers resistance to the ceftazidime-avibactam combination.

Biochemical Characterization of Resistance

Biochemical assays are essential for understanding the functional consequences of resistance mechanisms, particularly those involving altered enzyme kinetics.

Signaling Pathway of Avibactam Action and Resistance

G cluster_0 Avibactam Action cluster_1 Resistance Mechanisms Avibactam Avibactam BetaLactamase Serine β-Lactamase (e.g., KPC, AmpC) Avibactam->BetaLactamase Acylation MutatedBL Mutated β-Lactamase (e.g., KPC D179Y) Avibactam->MutatedBL Impaired Binding AcylEnzyme Stable Acyl-Enzyme Complex BetaLactamase->AcylEnzyme Inhibition Inhibition of β-Lactam Hydrolysis AcylEnzyme->Inhibition ReducedAcylation Reduced Acylation Rate MutatedBL->ReducedAcylation PorinLoss Porin Loss (OmpK35/36) ReducedInflux Reduced Avibactam Influx PorinLoss->ReducedInflux Efflux Efflux Pump Overexpression IncreasedEfflux Increased Avibactam Efflux Efflux->IncreasedEfflux

Caption: Avibactam's mechanism of action and common resistance pathways.

Protocol: β-Lactamase Purification and Kinetic Analysis
  • Overexpression and Purification:

    • Overexpress the wild-type and mutant β-lactamases in a suitable E. coli expression strain.

    • Purify the enzymes using chromatography techniques (e.g., nickel-affinity chromatography for His-tagged proteins).

  • Kinetic Measurements:

    • Determine the kinetic parameters for avibactam inhibition. The efficiency of acylation (k₂/Kᵢ) is a key parameter.[18][19]

    • Measure the rate of hydrolysis of a chromogenic substrate (e.g., nitrocefin) by the purified enzyme in the presence of varying concentrations of avibactam.

    • Use non-linear regression to fit the data to the appropriate inhibition model to determine k₂/Kᵢ.

  • Mass Spectrometry: Use mass spectrometry to analyze the stability of the acyl-enzyme complex and to detect any hydrolysis or fragmentation of avibactam.[18][19]

Data Presentation: Kinetic Parameters of Avibactam Inhibition

The following table presents kinetic data for avibactam against various β-lactamases.

β-LactamaseAmbler ClassAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Half-life for Deacylation (min)Reference
CTX-M-15A1.0 x 10⁵40[18][19]
KPC-2A3.0 x 10⁴82[18][19]
SHV-1A60,300-[9]
SHV S130GA1.3-[9]
E. cloacae AmpCC2.6 x 10³300[18][19]
P. aeruginosa AmpCC1.1 x 10³6[18][19]
OXA-10D11>5 days[18][19]
OXA-48D1.4 x 10³-[18][19]
OXA-23D300-[20]
OXA-24D51-[20]
OXA-163D1.2 x 10⁴-[20]
OXA-427D2.5 x 10⁴-[20]
Outer Membrane Permeability Assays

Reduced permeability of the outer membrane can limit avibactam's access to periplasmic β-lactamases.

Protocol: LC-MS/MS-based Permeability Assay

This method quantifies the influx of antibiotics into the bacterial periplasm.[21][22]

  • Bacterial Culture: Grow bacterial isolates to a specific density.

  • Antibiotic Exposure: Expose intact bacterial cells to a known concentration of the antibiotic combination.

  • Sampling: At various time points, separate the bacterial cells from the supernatant by centrifugation.

  • Lysis: Lyse a parallel set of cells to measure the rate of antibiotic degradation by periplasmic enzymes without the outer membrane barrier.

  • Quantification: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the antibiotic in the supernatant over time.

  • Calculation: The difference in the rate of antibiotic disappearance between intact and lysed cells allows for the calculation of the outer membrane permeability coefficient.

In Vitro Evolution of Resistance

Studying the evolution of resistance in the laboratory can help predict clinical resistance development and identify novel resistance mechanisms.

Experimental Workflow for In Vitro Evolution

G Start Start with Susceptible Isolate Culture Culture in Sub-MIC Concentration of Ceftazidime-Avibactam Start->Culture Passage Daily Serial Passage to Fresh Media with Increasing Drug Concentration Culture->Passage MIC_Check Periodically Determine MIC of the Evolving Population Passage->MIC_Check MIC_Check->Passage Continue if MIC Increases Isolate_Mutants Isolate Resistant Mutants on Agar Plates with High Drug Concentration MIC_Check->Isolate_Mutants Isolate when High Resistance is Achieved Characterize Characterize Resistant Mutants (WGS, MICs, etc.) Isolate_Mutants->Characterize

Caption: A typical workflow for in vitro evolution of avibactam resistance.

Protocol: Serial Passage for Resistance Evolution

  • Initial Culture: Inoculate a susceptible bacterial strain into broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of ceftazidime-avibactam.[6]

  • Serial Passage: Incubate for 24 hours. Each day, transfer an aliquot of the culture to fresh broth containing a two-fold higher concentration of the drug combination.

  • MIC Monitoring: Periodically determine the MIC of the evolving bacterial population to monitor the increase in resistance.

  • Isolation of Mutants: Once high-level resistance is achieved, plate the culture onto agar containing a high concentration of ceftazidime-avibactam to isolate resistant single colonies.

  • Characterization: Characterize the resistant mutants using the genetic and biochemical methods described above to identify the resistance mechanisms. Studies have shown that resistance can emerge rapidly in vitro.[23][24]

By employing these detailed protocols and application notes, researchers can effectively investigate the multifaceted mechanisms of avibactam resistance, contributing to the development of strategies to combat this growing clinical challenge.

References

Troubleshooting & Optimization

Technical Support Center: Avibactam Sodium Dihydrate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with avibactam (B1665839) sodium dihydrate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges related to the solubility of avibactam sodium dihydrate in Dimethyl Sulfoxide (DMSO).

Solubility Data

The solubility of avibactam sodium in DMSO can vary slightly between different suppliers and based on the specific form (e.g., dihydrate, sodium salt). It is crucial to use fresh, anhydrous DMSO for the best results, as DMSO is hygroscopic and absorbed water can reduce its solvating power.[1]

SolventReported Solubility of Avibactam Sodium
DMSOApproximately 5 mg/mL[2]
DMSO257 mg/mL (Sonication is recommended)[3]
DMSO57 mg/mL (Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.)[4]
DMSO≥30 mg/mL[5]
Water52 mg/mL (Sonication is recommended)[3]
Water>140 mg/mL[5]
PBS (pH 7.2)Approximately 10 mg/mL[2]

Note: The dihydrate form of avibactam sodium may have different dissolution kinetics compared to the anhydrous or monohydrate forms due to the presence of water molecules in the crystal lattice. The stability of the hydrated forms is dependent on moisture levels.[6]

Experimental Protocols

Protocol for Preparing a 10 mg/mL Stock Solution of this compound in DMSO

This protocol provides a standardized method for dissolving this compound in DMSO to achieve a stock solution for use in various experimental assays.

Materials:

  • This compound powder

  • Anhydrous, research-grade DMSO

  • Sterile, calibrated pipettes

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-warm the DMSO: Gently warm the anhydrous DMSO to room temperature if stored at a lower temperature.

  • Weigh the this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mg/mL.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to initiate dissolution.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. The ultrasonic waves will aid in breaking down any aggregates and enhance solubility.

  • Visual Inspection: After sonication, visually inspect the solution against a light source. It should be clear and free of any visible particles.

  • Storage: If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing and using DMSO solutions of this compound.

Q1: My this compound is not fully dissolving in DMSO, and the solution appears cloudy or has visible particles.

A1: This is a common issue that can be resolved by following these troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using fresh, anhydrous, research-grade DMSO. DMSO readily absorbs moisture from the air, which can significantly decrease the solubility of many compounds.[1]

  • Increase Mechanical Agitation: Continue to vortex the solution for a longer duration. If vortexing is insufficient, sonication is highly recommended to aid dissolution.[3]

  • Gentle Heating: Gently warm the solution in a 37°C water bath for 5-10 minutes while intermittently vortexing. Avoid excessive heat, which could degrade the compound.

  • Prepare a More Dilute Solution: If the above steps do not resolve the issue, you may be exceeding the solubility limit. Try preparing a more dilute stock solution.

Q2: The this compound dissolves in DMSO initially, but a precipitate forms after storage, even at -20°C.

A2: Precipitate formation during storage can be due to a few factors:

  • Moisture Contamination: If the DMSO used was not anhydrous, or if the vial was not sealed tightly, moisture absorption during storage can cause the compound to precipitate.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation. It is best practice to aliquot the stock solution into single-use volumes after preparation.

  • Concentration: The prepared concentration might be close to the saturation point, making it prone to precipitation at lower temperatures. Consider preparing a slightly more dilute stock solution for long-term storage.

Q3: After adding my avibactam-DMSO stock solution to an aqueous buffer or cell culture medium, a precipitate forms immediately.

A3: This phenomenon, often called "crashing out," occurs because avibactam is significantly less soluble in aqueous solutions compared to DMSO. When the DMSO stock is diluted into an aqueous environment, the DMSO concentration drops, and the compound can no longer stay in solution. To prevent this:

  • Minimize the Volume of DMSO Stock: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed to achieve the desired final concentration in your aqueous medium. This keeps the final DMSO percentage low (typically below 0.5% for cell-based assays).

  • Rapid Mixing: When diluting, add the avibactam-DMSO stock directly to the aqueous solution while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations that encourage precipitation.

  • Intermediate Dilution Step: Consider a serial dilution. First, dilute the DMSO stock into a small volume of the aqueous medium, ensuring it stays in solution, before adding it to the final, larger volume.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A4: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to assess any effects of the solvent on your cells.

Visualizations

Below are diagrams to help visualize key processes and concepts related to working with this compound.

G Experimental Workflow: Preparing this compound in DMSO cluster_0 Preparation cluster_1 Dissolution cluster_2 Verification & Storage weigh Weigh Avibactam Sodium Dihydrate add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex sonicate Sonicate (10-15 min) vortex->sonicate inspect Visually Inspect for Clarity sonicate->inspect aliquot Aliquot for Single Use inspect->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound in DMSO.

G Troubleshooting Avibactam Solubility in DMSO cluster_0 Initial Checks cluster_1 Further Actions start Incomplete Dissolution or Precipitation check_dmso Use Anhydrous DMSO? start->check_dmso check_dmso->start No, use fresh anhydrous DMSO check_agitation Sufficient Vortexing/ Sonication? gentle_heat Apply Gentle Heat (37°C) check_dmso->gentle_heat Yes check_agitation->start No, increase agitation check_agitation->gentle_heat Yes dilute Prepare a More Dilute Solution gentle_heat->dilute Still Precipitate solution Clear Solution gentle_heat->solution Success dilute->solution Success

Caption: Decision tree for troubleshooting solubility issues.

G Mechanism of Action: Avibactam Inhibition of β-Lactamase cluster_0 Enzyme-Inhibitor Interaction cluster_1 Covalent Modification (Reversible) cluster_2 Outcome avibactam Avibactam beta_lactamase β-Lactamase (Active Site) avibactam->beta_lactamase Binds to active site covalent_complex Covalent Acyl-Enzyme Complex (Inactive) beta_lactamase->covalent_complex Forms covalent bond (Ring Opening) covalent_complex->beta_lactamase Reversible deacylation (Recyclization) protection β-Lactam Antibiotic is Protected covalent_complex->protection

Caption: Mechanism of reversible covalent inhibition of β-lactamase by avibactam.

References

stability of avibactam sodium dihydrate in aqueous solution over time.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for avibactam (B1665839) sodium dihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability of avibactam sodium dihydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: For aqueous-based experiments, it is recommended to dissolve this compound directly in aqueous buffers. The solubility in Phosphate (B84403) Buffered Saline (PBS) at a pH of 7.2 is approximately 10 mg/mL.[1] For non-aqueous stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can be used, with a solubility of approximately 5 mg/mL.[1] When using organic solvents to prepare a stock solution, it is crucial to ensure the final concentration of the organic solvent in the aqueous experimental medium is insignificant to avoid potential physiological effects.[1]

Q2: How long can I store an aqueous solution of this compound?

A2: It is not recommended to store aqueous solutions of avibactam sodium for more than one day.[1] Studies on the combination of ceftazidime (B193861) and avibactam have shown that after reconstitution, the solution is stable for 12 hours at room temperature or 24 hours when refrigerated at 2-8°C.[2] For optimal efficacy and to minimize degradation, freshly prepared solutions are always recommended.

Q3: What are the main factors that affect the stability of avibactam in aqueous solutions?

A3: The stability of avibactam in aqueous solutions is primarily affected by temperature and pH. Higher temperatures accelerate the degradation process. While specific data on the effect of a wide pH range on avibactam alone is limited in the provided search results, studies on the combination drug ceftazidime/avibactam indicate that the stability is well-characterized within physiological pH ranges.

Q4: What are the known degradation products of avibactam in aqueous solution?

A4: The degradation pathway of avibactam can be complex. In the context of its interaction with β-lactamase enzymes, avibactam can be released intact through a reversible deacylation process.[3] However, another study suggests a slow hydrolytic route when interacting with the KPC-2 enzyme, which involves fragmentation of the acyl-avibactam complex.[4] Further research is ongoing to fully elucidate all potential degradation products under various conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reduced Potency of Avibactam Solution - Improper storage of the aqueous solution (e.g., prolonged storage, high temperature).- pH of the solution is outside the optimal range.- Repeated freeze-thaw cycles of stock solutions.- Prepare fresh aqueous solutions daily.[1]- Store reconstituted solutions at 2-8°C for no longer than 24 hours.[2]- Ensure the buffer pH is appropriate for the experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inconsistent Results in Biological Assays - Degradation of avibactam in the assay medium over the course of the experiment.- Interaction with other components in the medium.- Minimize the incubation time at 37°C where possible.- Run control experiments to assess the stability of avibactam in your specific assay medium over the experimental timeframe.- Consider supplementing with avibactam during long-term experiments, based on stability data.
Precipitation in Aqueous Solution - Exceeding the solubility limit.- Use of an inappropriate buffer or pH.- Do not exceed the recommended solubility of ~10 mg/mL in PBS (pH 7.2).[1]- Ensure the chosen buffer is compatible with this compound.- Adjust the pH of the solution if necessary.
Abnormal Peaks in HPLC Analysis - Presence of degradation products.- Contamination of the sample or mobile phase.- Improper column conditioning or mobile phase composition.- Review the sample preparation and storage procedures.- Use high-purity solvents and freshly prepared mobile phase.- Refer to the detailed HPLC protocols for appropriate column, mobile phase, and gradient conditions.

Quantitative Stability Data

The following tables summarize the stability of avibactam in aqueous solutions under different conditions.

Table 1: Stability of Avibactam in 0.9% Sodium Chloride in Elastomeric Devices [5]

Storage ConditionTimeLow Dose (375 mg/240 mL) % Remaining (Mean ± SD)Intermediate Dose (750 mg/240 mL) % Remaining (Mean ± SD)High Dose (1500 mg/240 mL) % Remaining (Mean ± SD)
Fridge (2°C–8°C) 10 days>95%>95% (Easypump), <95% (Dosi-Fuser)<95%
14 days>90%>90%>90%
In-use (32°C) after 14 days fridge storage 24 hours93.1% ± 0.9% (Easypump), 92.5% ± 0.1% (Dosi-Fuser)87.4% ± 2.0% (Easypump), 86.7% ± 0.1% (Dosi-Fuser)83.2% ± 1.8% (Easypump), 85.1% ± 2.0% (Dosi-Fuser)

Table 2: Degradation Half-lives of Avibactam in Different Media at 36°C [6]

MediumpHDegradation Half-life (hours)
Broth7.25446
WaterNeutral>200 (at 25°C)

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution

  • Bring the this compound powder to room temperature before opening the vial.

  • Weigh the desired amount of powder in a sterile container.

  • Add the appropriate volume of aqueous buffer (e.g., PBS, pH 7.2) to achieve the target concentration (not exceeding 10 mg/mL).[1]

  • Vortex or gently agitate the solution until the powder is completely dissolved.

  • Use the solution immediately. If short-term storage is necessary, store at 2-8°C for no more than 24 hours.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Avibactam Quantification

This is a general protocol based on published methods.[5][7] Specific parameters may need to be optimized for your instrumentation and application.

  • Mobile Phase: A gradient method is typically employed. For example, a mixture of a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.5) and a solvent like acetonitrile.[7]

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[7]

  • Detection: UV detection at approximately 230 nm is suitable for avibactam.[5]

  • Sample Preparation: Dilute the aqueous samples containing avibactam with the mobile phase to a concentration within the linear range of the standard curve.

  • Standard Curve: Prepare a series of known concentrations of this compound in the same buffer as the samples to generate a standard curve for quantification.

Visualizations

Stability_Testing_Workflow Experimental Workflow for Avibactam Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Avibactam Solution in Aqueous Buffer storage Aliquot and Store under Varied Conditions (Temp, Time) prep->storage sampling Collect Samples at Time Points storage->sampling hplc Quantify Avibactam Concentration via HPLC sampling->hplc calc Calculate % Remaining and Degradation Rate hplc->calc report Generate Stability Report and Data Tables calc->report

Caption: Workflow for assessing the stability of avibactam in aqueous solutions.

Avibactam_Degradation_Pathway Simplified Avibactam Interaction and Degradation Pathways cluster_enzyme Interaction with β-Lactamase cluster_hydrolysis Potential Hydrolytic Degradation avibactam Avibactam complex Acyl-Enzyme Complex avibactam->complex Acylation avibactam_h2o Avibactam in Aqueous Solution enzyme β-Lactamase complex->avibactam Deacylation (Reversible) degradation_products Degradation Products (e.g., via hydrolysis) avibactam_h2o->degradation_products Hydrolysis (e.g., with KPC-2)

Caption: Potential pathways of avibactam interaction and degradation.

References

troubleshooting avibactam degradation in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for avibactam (B1665839). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues with avibactam degradation in experimental assays. Here you will find frequently asked questions, detailed stability data, and standardized protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems and questions regarding avibactam stability during laboratory experiments.

Q1: My avibactam appears to have lost activity in my assay. What are the common causes?

A1: Loss of avibactam activity is typically due to chemical degradation. The stability of avibactam in aqueous solutions is primarily affected by three factors: pH, temperature, and storage time.

  • pH: Avibactam is most stable in slightly acidic to neutral conditions (pH ~6-7.4). Stability decreases significantly in alkaline conditions (pH > 7.4).

  • Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, stock solutions should be stored frozen, and working solutions should be kept on ice and used promptly.

  • Storage: Avibactam in solution has a limited shelf-life. It is recommended to use freshly prepared solutions for all experiments. Avoid repeated freeze-thaw cycles of stock solutions.

Q2: What is the primary mechanism of avibactam degradation in solution?

A2: The primary mechanism of abiotic avibactam degradation is hydrolysis. This involves the cleavage of the urea (B33335) bond within the diazabicyclooctane ring structure, rendering it unable to acylate the serine residue in the active site of β-lactamase enzymes. This reaction is accelerated by heat and alkaline pH. While avibactam's interaction with most serine β-lactamases is a reversible acylation that regenerates the intact inhibitor, some enzymes, like KPC-2, can facilitate a slow hydrolytic degradation.[1]

Q3: I'm seeing inconsistent results between experiments. Could my buffer be the issue?

A3: Yes, the choice of buffer can impact avibactam stability. While avibactam is relatively stable in common buffers like phosphate-buffered saline (PBS) at neutral pH, its stability can be compromised in certain conditions. For instance, buffers with a higher pH (e.g., Tris buffers prepared at pH 8 or above) can hasten degradation. It is crucial to ensure your buffer's pH is within the optimal range for avibactam stability (pH 6.0-7.4) for the duration of your experiment, especially if the assay involves extended incubation times at room temperature or 37°C.

Q4: How should I prepare and store my avibactam stock solutions?

A4: To ensure maximum potency and reproducibility, follow these guidelines:

  • Reconstitution: Reconstitute lyophilized avibactam powder in a high-quality, sterile solvent such as water, PBS (pH 7.4), or a buffer appropriate for your assay.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume added to your assay, which will prevent significant alteration of the assay buffer's pH.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable.[2]

Q5: Can components of my bacterial growth medium affect avibactam stability?

A5: Yes. Bacterial growth media, such as Cation-Adjusted Mueller-Hinton Broth (CA-MHB), are complex mixtures. The pH of these media can increase during bacterial growth, which can accelerate avibactam degradation. Studies have shown that avibactam's half-life in CA-MHB is significantly shorter at higher pH values. When conducting long-term experiments like minimum inhibitory concentration (MIC) testing, consider the potential for pH changes and their effect on avibactam concentration.

Quantitative Stability Data

The stability of avibactam is highly dependent on the experimental conditions. The following tables summarize available quantitative data on avibactam degradation.

Table 1: Stability of Avibactam in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) at 36°C

pHMean Degradation Half-life (hours)
6.80~673
7.00~553
7.25446
7.40~391
7.80~314

Data derived from a comprehensive stability analysis of β-lactams and β-lactamase inhibitors.

Table 2: Stability of Ceftazidime/Avibactam Combination in 0.9% Saline Solution

Storage ConditionDurationPercent Avibactam Remaining (Mean ± SD)
Refrigerated (2-8°C)14 days83.2% ± 1.8% to 93.1% ± 0.9% (dose-dependent)
14 days at 2-8°C, then 24 hours at 32°C14 days + 24h83.2% ± 1.8% to 93.1% ± 0.9% (dose-dependent)
Room Temperature (~25°C)12 hours>90%
Refrigerated (2-8°C) then Room Temperature24h + 12h>90%

Data compiled from studies on ceftazidime/avibactam stability for clinical use. Note that avibactam is generally more stable than its partner drug, ceftazidime.[2][3][4]

Experimental Protocols

Protocol: Assessing Avibactam Stability by RP-HPLC

This protocol provides a general framework for determining the stability of avibactam in a specific buffer or medium over time.

1. Materials:

  • Avibactam sodium salt

  • Desired buffer/medium (e.g., PBS, Tris-HCl, CA-MHB)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphate (B84403) buffer (for mobile phase)

  • Calibrated pH meter

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Sterile microcentrifuge tubes or vials

2. Sample Preparation:

  • Prepare a stock solution of avibactam (e.g., 10 mg/mL) in your chosen buffer.

  • Dilute the stock solution to the final experimental concentration (e.g., 100 µg/mL) in the same buffer.

  • Aliquot the solution into multiple tubes for different time points and temperature conditions.

  • Prepare a "time zero" sample by immediately quenching the reaction (e.g., by adding an equal volume of cold acetonitrile) and storing it at -80°C until analysis.

3. Incubation:

  • Incubate the sample aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot from each temperature condition.

  • Quench the degradation process as described for the "time zero" sample and store at -80°C.

4. HPLC Analysis:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of phosphate buffer (pH adjusted to 3.0-4.0 with phosphoric acid) and acetonitrile (e.g., 87.5:12.5 v/v).[5] The exact ratio should be optimized for your specific column and system.

  • System Setup:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 230 nm[5]

  • Standard Curve: Prepare a series of avibactam standards of known concentrations in your buffer and analyze them to generate a standard curve (Peak Area vs. Concentration).

  • Sample Analysis: Thaw your "time zero" and incubated samples, centrifuge to pellet any precipitate, and inject the supernatant into the HPLC system.

  • Data Analysis:

    • Determine the concentration of avibactam in each sample by comparing its peak area to the standard curve.

    • Calculate the percentage of avibactam remaining at each time point relative to the "time zero" sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Diagram 1: Factors Influencing Avibactam Degradation

This diagram illustrates the key experimental factors that can lead to the degradation of avibactam.

cluster_factors Influencing Factors cluster_outcome Outcome Temperature High Temperature (e.g., > 25°C) Degradation Avibactam Degradation (Hydrolysis) Temperature->Degradation Accelerates pH Alkaline pH (e.g., > 7.4) pH->Degradation Promotes Time Extended Incubation Time Time->Degradation Allows for LossOfActivity Loss of Biological Activity Degradation->LossOfActivity

Caption: Key factors that accelerate avibactam degradation in assays.

Diagram 2: Troubleshooting Workflow for Unexpected Avibactam Activity Loss

This workflow provides a logical sequence of steps to diagnose the cause of poor avibactam performance in an experiment.

Start Low/No Avibactam Activity Observed CheckStock Verify Stock Solution (Age, Storage, Freeze-Thaw Cycles) Start->CheckStock CheckAssay Review Assay Conditions CheckStock->CheckAssay Stock is OK NewStock Prepare Fresh Stock Solution CheckStock->NewStock Improperly Stored CheckpH Measure Buffer/Medium pH (Pre- and Post-Incubation) CheckAssay->CheckpH CheckTemp Confirm Incubation Temperature CheckpH->CheckTemp pH is OK AdjustpH Adjust/Change Buffer to Optimal pH (6.0-7.4) CheckpH->AdjustpH pH > 7.4 AdjustTemp Reduce Temperature or Incubation Time CheckTemp->AdjustTemp Temp/Time Excessive StabilityTest Perform Stability Test (See Protocol) CheckTemp->StabilityTest Temp/Time OK CheckTime Review Incubation Duration End Problem Resolved NewStock->End AdjustpH->End AdjustTemp->End StabilityTest->End

Caption: A decision tree for troubleshooting avibactam activity loss.

Diagram 3: Avibactam Mechanism of Action and Degradation Pathway

This diagram shows the intended reversible inhibition mechanism of avibactam and the alternative hydrolysis pathway that leads to inactivation.

Avi Intact Avibactam AcylEnzyme Covalent Acyl-Enzyme Complex (Inhibited) Avi->AcylEnzyme Acylation (Inhibition) Enzyme Serine β-Lactamase AcylEnzyme->Avi Recyclization (Reversible) Hydrolyzed Hydrolyzed Avibactam (Inactive) AcylEnzyme->Hydrolyzed Hydrolysis (Degradation) (promoted by heat, high pH)

Caption: Avibactam's reversible inhibition vs. irreversible degradation.

References

Technical Support Center: Aztreonam-Avibactam Combination Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of avibactam (B1665839) in combination with aztreonam (B1666516). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining aztreonam with avibactam?

A1: The combination of aztreonam and avibactam is a strategic approach to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs).[1][2] Aztreonam, a monobactam, is stable against hydrolysis by MBLs but is often ineffective alone because MBL-producing organisms frequently co-produce other β-lactamases (like ESBLs, AmpC, and KPC) that can hydrolyze it.[1][3] Avibactam is a broad-spectrum β-lactamase inhibitor that protects aztreonam from degradation by these co-produced serine β-lactamases (Ambler classes A, C, and some D), restoring aztreonam's activity against these challenging pathogens.[1][3][4]

Q2: What is the standard concentration of avibactam used for in vitro susceptibility testing?

A2: For most in vitro susceptibility testing methods, such as broth microdilution (BMD) and agar (B569324) dilution, a fixed concentration of 4 µg/mL (or 4 mg/L) of avibactam is standard when testing in combination with varying concentrations of aztreonam.[5][6][7][8] This concentration has been shown to effectively inhibit target β-lactamases and is consistent with the concentration used in gradient test strips and for regulatory breakpoints.[7][9]

Q3: How does the aztreonam-avibactam combination work against resistant bacteria?

A3: The synergy relies on a dual-action mechanism. MBL-producing bacteria are often resistant to most β-lactams, including carbapenems. Aztreonam is not hydrolyzed by MBLs, but these bacteria often possess additional serine-based β-lactamases that can break down aztreonam. Avibactam inhibits these other β-lactamases, allowing aztreonam to reach its target, Penicillin-Binding Protein 3 (PBP3), to inhibit bacterial cell wall synthesis and cause cell death.[3][10]

Mechanism of Action Diagram

cluster_bacteria MBL-Producing Bacterium MBL MBL Other_BL Serine β-Lactamases (ESBL, AmpC, KPC) Hydrolysis Hydrolysis Other_BL->Hydrolysis Causes PBP3 PBP3 (Cell Wall Synthesis) Cell_Lysis Cell Lysis PBP3->Cell_Lysis Aztreonam Aztreonam Aztreonam->MBL Evades Aztreonam->Other_BL Aztreonam->PBP3 Inhibits Avibactam Avibactam Avibactam->Other_BL Inhibits Hydrolysis->Aztreonam Inactivates Inhibition Inhibition Binding Binding

Caption: Mechanism of aztreonam-avibactam synergy against MBL-producing bacteria.

Troubleshooting Guide

Problem 1: High aztreonam MICs despite the presence of 4 µg/mL avibactam.

  • Possible Cause 1: Non-enzymatic resistance mechanisms. Resistance may be mediated by mechanisms that avibactam cannot address, such as modifications to Penicillin-Binding Protein 3 (PBP3), porin loss (decreased permeability), or active efflux pumps.[10][11]

  • Troubleshooting Steps:

    • Sequence PBP3: Check for insertions or mutations in the ftsI gene encoding PBP3, which can reduce aztreonam's binding affinity.[11]

    • Assess Efflux Pump Activity: Perform synergy testing with an efflux pump inhibitor to see if the MIC is reduced.

    • Verify β-Lactamase Profile: Ensure the isolate does not possess a rare β-lactamase that is not inhibited by avibactam.

Problem 2: Inconsistent results in synergy testing (e.g., disk diffusion, gradient strips).

  • Possible Cause 1: Incorrect spacing or timing. In disk or strip-based methods, the distance and timing of application are critical for creating the correct diffusion gradients.

  • Troubleshooting Steps:

    • Standardize Placement: For strip stacking, place the aztreonam strip, allow it to diffuse for 10 minutes, remove it, and then place the ceftazidime-avibactam strip in the same location before replacing the aztreonam strip on top. For strip crossing, place the ceftazidime-avibactam strip perpendicularly across the aztreonam strip at the 8 mg/L mark.

    • Use a Reference Method: Compare results to the gold standard broth microdilution (BMD) method to validate your technique.[12] The broth disk elution method is also a reliable CLSI-endorsed alternative.[13]

Problem 3: Aztreonam appears to be degraded in my time-kill assay.

  • Possible Cause: Insufficient avibactam concentration. If the bacterial inoculum is very high or the specific β-lactamases produced are highly efficient, the avibactam concentration may be insufficient to protect aztreonam over the full time course of the experiment.

  • Troubleshooting Steps:

    • Confirm Avibactam Concentration: Verify the prepared concentration of avibactam in your media.

    • Test Higher Concentrations: While 4 µg/mL is standard for susceptibility testing, for mechanistic or pharmacodynamic studies, you may need to test higher fixed concentrations (e.g., 8 or 16 µg/mL) to observe the maximal protective effect.[14][15]

    • Measure Drug Concentrations: Use a method like LC-MS/MS to measure aztreonam and avibactam concentrations over the time-kill experiment to confirm stability.[14][15]

Troubleshooting Flowchart

cluster_HighMIC Troubleshooting High MIC cluster_Inconsistent Troubleshooting Inconsistency Start Start: Unexpected ATM-AVI Result Issue Issue: High MIC or Lack of Synergy? Start->Issue HighMIC High MIC (>8 µg/mL) Issue->HighMIC High MIC Inconsistent Inconsistent Synergy Test Issue->Inconsistent Inconsistent CheckPBP3 Sequence PBP3 for mutations HighMIC->CheckPBP3 CheckSpacing Verify disk/strip spacing & timing Inconsistent->CheckSpacing CheckEfflux Test with efflux pump inhibitor CheckPBP3->CheckEfflux CheckBL Verify β-lactamase profile CheckEfflux->CheckBL ValidateMethod Validate with BMD or Broth Disk Elution CheckSpacing->ValidateMethod

References

challenges in synthesizing different polymorphic forms of avibactam.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of avibactam's polymorphic forms. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the crystallization of different avibactam (B1665839) polymorphs.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of avibactam sodium?

A1: Several crystalline forms of avibactam sodium have been identified, including the monohydrated Form A, and the anhydrous Forms B, C, and D. Each form has a unique crystal structure and distinct physicochemical properties.[1][2][3]

Q2: What are the critical process parameters that influence the formation of a specific avibactam polymorph?

A2: The successful crystallization of a desired avibactam polymorph is highly dependent on a number of interdependent factors. These include the solvent system (specifically the proportion of water in ethanol), the temperature of crystallization, the rate of addition of the sodium source (e.g., sodium 2-ethylhexanoate), and the presence or absence of seed crystals of the target polymorph.[1]

Q3: Can one polymorphic form of avibactam convert into another?

A3: Yes, polymorphic transformations can occur. For instance, metastable forms can convert to more stable forms under certain conditions such as elevated temperature, humidity, or in the presence of certain solvents. It is crucial to handle and store the synthesized polymorphs under controlled conditions to prevent unwanted transformations.

Q4: What is the recommended starting material for the synthesis of avibactam sodium polymorphs?

A4: A common precursor for the crystallization of various avibactam sodium polymorphs is the tetrabutylammonium (B224687) salt of avibactam.[1][2] This salt is typically dissolved in an appropriate solvent system before the addition of a sodium-containing salt to induce crystallization of the desired sodium polymorph.

Troubleshooting Guides

Problem 1: Obtaining a mixture of polymorphs instead of a pure form.
Possible Cause Troubleshooting Step
Incorrect solvent composition: The water content in the ethanol (B145695)/water mixture is a critical factor.Carefully control the final proportion of water in the crystallization mixture. For example, a final water proportion of greater than 5% is preferential for Form A, while less than 2% is favored for Form B.[1]
Inappropriate temperature control: The crystallization temperature influences the nucleation and growth of specific polymorphs.Maintain a stable and specific temperature throughout the crystallization process. For instance, Form A is preferably obtained between 20 to 35°C, while Form B can be formed between 10 to 40°C.[1]
Rate of addition of sodium source is too fast or too slow: The rate of adding the sodium salt solution affects the local supersaturation, which in turn influences which polymorph nucleates.To obtain pure Form D, a rapid addition of the sodium 2-ethylhexanoate (B8288628) solution (less than 30 minutes) is recommended. Conversely, a slower addition (1 to 7 hours) is preferable for obtaining pure Form B.[1]
Absence of or contamination of seed crystals: Seeding with the desired polymorph can be crucial for controlling the crystallization outcome.Ensure the use of pure seed crystals of the target polymorph. For Form B, seeding is recommended.[1] For Form D, crystallization is preferably carried out in the absence of seed crystals.[1]
Problem 2: The desired polymorph is not forming, and instead, an amorphous solid is obtained.
Possible Cause Troubleshooting Step
High rate of supersaturation: Rapidly crashing out the product can lead to the formation of an amorphous solid instead of a crystalline polymorph.Slow down the addition of the anti-solvent or the cooling rate to control the level of supersaturation.
Concentration of the aqueous solution to dryness: Evaporation of an aqueous solution of avibactam sodium to dryness can result in an amorphous form.[1]Utilize crystallization or lyophilization to isolate the solid product instead of concentrating the aqueous solution to dryness.[1]

Experimental Protocols

Synthesis of Avibactam Sodium Polymorphs

The following table summarizes the key experimental conditions for the synthesis of different polymorphic forms of avibactam sodium, starting from the tetrabutylammonium salt of avibactam.

PolymorphSolvent System (Ethanol/Water)TemperatureRate of Sodium 2-ethylhexanoate AdditionSeeding
Form A (Monohydrate) Final water content: > 5 wt.%20-35°C (Room temperature is very preferable)30 minutes to 2 hoursSeeding with Form A is preferable.[1]
Form B (Anhydrous) Final water content: < 2 wt.%10-40°C (30-35°C is very preferable)1 to 7 hoursSeeding with Form B is recommended.[1]
Form C (Anhydrous) Water content < 2 wt.% in a solvent like isobutanolAt least 55°C under positive pressureAddition of sodium source after reaching the target temperature.Seeding can be employed to control crystal growth.
Form D (Anhydrous) Pure ethanolRoom temperature30 minutes or lessPreferably in the absence of seed crystals.[1]

Visual Guides

experimental_workflow cluster_A Form A (Monohydrate) cluster_B Form B (Anhydrous) cluster_D Form D (Anhydrous) A_start Avibactam Tetrabutylammonium Salt A_solvent Dissolve in Ethanol/Water (Final water > 5%) A_start->A_solvent A_temp Maintain 20-35°C A_solvent->A_temp A_seed Seed with Form A A_temp->A_seed A_add Add Sodium 2-ethylhexanoate (30 min - 2 hr) A_seed->A_add A_product Polymorph A A_add->A_product B_start Avibactam Tetrabutylammonium Salt B_solvent Dissolve in Ethanol/Water (Final water < 2%) B_start->B_solvent B_temp Maintain 10-40°C B_solvent->B_temp B_seed Seed with Form B B_temp->B_seed B_add Add Sodium 2-ethylhexanoate (1 - 7 hr) B_seed->B_add B_product Polymorph B B_add->B_product D_start Avibactam Tetrabutylammonium Salt D_solvent Dissolve in pure Ethanol D_start->D_solvent D_temp Room Temperature D_solvent->D_temp D_add Add Sodium 2-ethylhexanoate (< 30 min) D_temp->D_add D_product Polymorph D D_add->D_product troubleshooting_polymorph_synthesis start Start: Undesired Polymorph or Mixture Obtained check_solvent Is the solvent composition correct? start->check_solvent adjust_solvent Adjust water content in ethanol: >5% for Form A <2% for Form B Pure ethanol for Form D check_solvent->adjust_solvent No check_temp Is the temperature correct? check_solvent->check_temp Yes adjust_solvent->check_temp adjust_temp Adjust temperature: 20-35°C for Form A 10-40°C for Form B Room temp for Form D check_temp->adjust_temp No check_addition_rate Is the addition rate of sodium salt correct? check_temp->check_addition_rate Yes adjust_temp->check_addition_rate adjust_addition_rate Adjust addition rate: 30min-2hr for Form A 1-7hr for Form B <30min for Form D check_addition_rate->adjust_addition_rate No check_seeding Was seeding performed correctly? check_addition_rate->check_seeding Yes adjust_addition_rate->check_seeding adjust_seeding Use pure seed crystals for A & B. No seeding for D. check_seeding->adjust_seeding No end Desired Polymorph Obtained check_seeding->end Yes adjust_seeding->end

References

Avibactam Sodium Dihydrate Stability in Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of avibactam (B1665839) sodium dihydrate in various buffer systems. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of avibactam in aqueous solutions?

A1: Avibactam is a non-β-lactam β-lactamase inhibitor. While it is more stable than many β-lactam antibiotics, its stability in aqueous solutions is influenced by factors such as pH and temperature. Generally, avibactam is more stable in solutions with a pH closer to neutral.

Q2: How does pH affect the stability of avibactam?

A2: The stability of avibactam is pH-dependent. Both acidic and alkaline conditions can lead to the degradation of the molecule. One study has shown that in cation-adjusted Mueller-Hinton broth, avibactam's stability decreases as the pH moves further from neutral, with shorter half-lives observed at higher pH values.

Q3: Are there specific buffers that are recommended for working with avibactam?

Q4: What are the typical degradation pathways for avibactam?

A4: Degradation of avibactam can occur through hydrolysis. In the presence of certain enzymes, such as KPC-2, a slow hydrolytic pathway involving fragmentation of the acyl-avibactam complex has been observed[1]. Forced degradation studies under acidic and basic conditions also indicate susceptibility to hydrolysis[2].

Troubleshooting Guide

Q: I am observing a rapid loss of avibactam concentration in my experiment. What could be the cause?

A: Several factors could contribute to the rapid degradation of avibactam. Consider the following:

  • pH of the Solution: Verify the pH of your buffer. Avibactam is less stable at highly acidic or alkaline pH.

  • Temperature: Higher temperatures can accelerate degradation. Ensure your solutions are stored at the appropriate temperature (e.g., refrigerated or frozen) when not in use.

  • Buffer Components: Certain buffer components could potentially catalyze degradation. If possible, test the stability of avibactam in a simpler buffer system.

  • Contamination: Microbial contamination can lead to enzymatic degradation. Ensure sterile techniques are used for solution preparation and storage.

Q: My analytical results for avibactam concentration are inconsistent. What should I check?

A: Inconsistent analytical results can stem from both sample instability and issues with the analytical method.

  • Sample Handling: Ensure consistent timing between sample preparation and analysis. If samples are stored before analysis, validate the storage conditions to ensure no degradation occurs.

  • Analytical Method: Review your HPLC method parameters. Ensure the mobile phase composition and pH are correct and that the column is properly equilibrated. Method validation, including precision and accuracy assessments, is crucial.

  • Standard Preparation: Ensure your avibactam standard is accurately prepared and stored under conditions that maintain its stability.

Quantitative Data on Avibactam Stability

The stability of avibactam is significantly influenced by the pH of the medium. The following table summarizes the degradation half-life of avibactam in cation-adjusted Mueller-Hinton broth at 36°C across a range of pH values.

pHPopulation Mean Half-life (hours)
6.80673
7.00553
7.25446
7.40391
7.80314

Data is derived from a study on the stability of various β-lactams and β-lactamase inhibitors in in vitro media.

Experimental Protocols

Protocol: Assessment of Avibactam Stability in Buffer Solutions

This protocol provides a general framework for determining the stability of avibactam sodium dihydrate in a specific buffer solution at a given pH and temperature.

1. Materials:

  • This compound reference standard

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer components (e.g., sodium phosphate (B84403) monobasic, sodium phosphate dibasic, citric acid, sodium citrate (B86180), acetic acid, sodium acetate)

  • Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

  • HPLC-grade acetonitrile (B52724) and methanol

  • HPLC column (e.g., C18, 2.1 x 100 mm, 3.5 µm)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • Temperature-controlled incubator or water bath

2. Buffer Preparation:

  • Prepare the desired buffer (e.g., 20 mM sodium phosphate) by dissolving the appropriate amounts of the buffer salts in high-purity water.

  • Adjust the pH to the target value using an acid or base.

  • Filter the buffer through a 0.22 µm filter.

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the prepared buffer.

  • Further dilute the stock solution with the same buffer to the desired final concentration for the stability study (e.g., 100 µg/mL).

  • Transfer aliquots of the final solution into multiple vials for sampling at different time points.

4. Stability Study:

  • Place the vials in a temperature-controlled environment (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial and immediately analyze its content by HPLC. If immediate analysis is not possible, freeze the sample at -80°C until analysis.

5. HPLC Analysis:

  • Mobile Phase: An example mobile phase is 20 mM sodium phosphate buffer at pH 3.0 in 12.5% acetonitrile[2]. The mobile phase should be optimized for your specific column and system.

  • Flow Rate: A typical flow rate is 0.25 mL/min[2].

  • Detection Wavelength: Avibactam can be detected at approximately 230 nm[2].

  • Injection Volume: 0.5 µL is a representative injection volume[2].

  • Quantification: Create a calibration curve using freshly prepared standards of avibactam at known concentrations. Calculate the concentration of avibactam in the stability samples by comparing their peak areas to the calibration curve.

6. Data Analysis:

  • Plot the concentration of avibactam versus time.

  • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constant (k) and half-life (t½).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Buffer_Prep Buffer Preparation (e.g., Phosphate, Citrate) pH_Adjust pH Adjustment Buffer_Prep->pH_Adjust Stock_Sol Prepare Avibactam Stock Solution pH_Adjust->Stock_Sol Sample_Prep Prepare Stability Samples Stock_Sol->Sample_Prep Incubate Incubate at Controlled Temperature Sample_Prep->Incubate Sampling Sample at Time Points Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis (Kinetics, Half-life) HPLC->Data_Analysis

Caption: Workflow for assessing avibactam stability.

Troubleshooting_Tree cluster_sample Sample Integrity cluster_analytical Analytical Method cluster_solution Solutions Start Inconsistent/Low Avibactam Concentration Check_pH Is the buffer pH correct and stable? Start->Check_pH Check_Temp Was the incubation temperature correct? Start->Check_Temp Check_Storage Were samples stored properly before analysis? Start->Check_Storage Check_HPLC Are HPLC parameters (mobile phase, flow) correct? Start->Check_HPLC Check_Standard Is the standard preparation accurate? Start->Check_Standard Check_Validation Is the method validated? Start->Check_Validation Solution_pH Adjust/Re-prepare Buffer Check_pH->Solution_pH No Solution_Temp Verify Incubator Check_Temp->Solution_Temp No Solution_Storage Validate Storage Check_Storage->Solution_Storage No Solution_HPLC Calibrate/Verify HPLC Check_HPLC->Solution_HPLC No Solution_Standard Prepare Fresh Standard Check_Standard->Solution_Standard No Solution_Validation Perform Method Validation Check_Validation->Solution_Validation No

Caption: Troubleshooting decision tree for avibactam stability experiments.

References

addressing unexpected results in avibactam time-kill curve experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in avibactam (B1665839) time-kill curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a successful avibactam time-kill experiment?

A successful time-kill experiment with a susceptible bacterial strain will typically show a rapid, concentration-dependent decrease in bacterial count (CFU/mL) over the initial hours, followed by sustained suppression of bacterial growth over the 24-hour period. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Q2: I'm observing initial killing followed by significant bacterial regrowth after 8-12 hours. What could be the cause?

This is one of the most common unexpected outcomes. Several factors can contribute to regrowth:

  • Selection of Resistant Subpopulations: The initial inoculum may contain a small number of resistant bacteria that are selected for and proliferate after the susceptible population is killed.[1]

  • Drug Degradation: Avibactam or the partner β-lactam may degrade over the 24-hour incubation period, especially at 37°C.[2][3] This reduces the effective concentration of the drugs, allowing surviving bacteria to regrow.

  • Inoculum Effect: A high initial bacterial inoculum can lead to a reduced antimicrobial effect.[4][5]

  • Adaptive Resistance: Bacteria may develop temporary, non-mutational resistance during the experiment.[1]

Q3: My time-kill curve shows very little or no initial killing, even at high concentrations of the avibactam combination. Why is this happening?

There are several potential reasons for a lack of initial bactericidal activity:

  • Inherent Resistance: The bacterial strain may possess a resistance mechanism that is not inhibited by avibactam. A common example is the production of metallo-β-lactamases (MBLs).[1][6][7]

  • Incorrect Drug Concentration: Errors in the preparation of stock solutions or serial dilutions can lead to lower-than-expected drug concentrations.

  • High Inoculum Density: An excessively high starting inoculum can overwhelm the antimicrobial agent, a phenomenon known as the inoculum effect.[4][5]

  • Sub-optimal Assay Conditions: Factors such as the wrong growth medium, incorrect pH, or improper incubation temperature can affect both bacterial growth and antibiotic activity.

Q4: I'm observing a "paradoxical effect," where higher concentrations of the drug combination are less effective than lower concentrations. Is this expected?

While less common, a paradoxical effect has been described for some β-lactam antibiotics.[8][9][10] It is characterized by a decrease in bactericidal activity at concentrations above the minimal bactericidal concentration. The exact mechanisms are not fully understood but may involve the induction of β-lactamases at higher antibiotic concentrations.[9][10]

Q5: How stable is avibactam in solution during a 24-hour experiment?

Avibactam, like many β-lactamase inhibitors, can degrade in aqueous solutions, especially at physiological temperatures.[2][3][11] Studies have shown that the stability of ceftazidime/avibactam solutions can be affected by temperature and storage time.[12][13] For a 24-hour experiment, it is crucial to consider this potential degradation, as it can lead to regrowth. Some studies have mitigated this by adding fresh avibactam partway through the experiment.[6][14]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
No bactericidal activity 1. Inherent Resistance: The isolate may produce metallo-β-lactamases (MBLs) or other enzymes not inhibited by avibactam.[1][6][7] 2. Incorrect Inoculum Size: The initial bacterial density may be too high. 3. Drug Potency Issue: Incorrect drug concentration or degradation of stock solutions.1. Verify Resistance Profile: Perform molecular testing for known resistance genes (e.g., MBLs). 2. Standardize Inoculum: Ensure the starting inoculum is consistently within the recommended range (e.g., 5 x 10^5 CFU/mL). 3. Prepare Fresh Solutions: Use freshly prepared drug solutions for each experiment. Verify stock concentrations if issues persist.
Initial killing followed by regrowth 1. Drug Degradation: Avibactam and/or the partner β-lactam may be degrading over the 24-hour incubation.[2][3] 2. Resistant Subpopulation: Selection of pre-existing resistant mutants.[1] 3. High Inoculum (Inoculum Effect): A higher bacterial load can accelerate drug depletion.[4][5]1. Assess Stability: Consider adding a supplementary dose of avibactam at an intermediate time point (e.g., 6 or 8 hours) to maintain an effective concentration.[6][14] 2. Analyze Regrown Population: Plate the regrown bacteria and perform susceptibility testing to see if resistance has developed. 3. Test a Lower Inoculum: Repeat the experiment with a lower starting inoculum to see if regrowth is mitigated.
High variability between replicates 1. Inoculum Inconsistency: Variation in the starting CFU/mL between replicates. 2. Pipetting Errors: Inaccurate serial dilutions or sampling. 3. Clumping of Bacteria: Inadequate vortexing leading to inaccurate colony counts.1. Standardize Inoculum Preparation: Ensure a homogenous bacterial suspension before dilution. 2. Calibrate Pipettes: Regularly check and calibrate pipettes. 3. Ensure Proper Mixing: Vortex samples thoroughly before plating.
Paradoxical Effect (Reduced killing at higher concentrations) 1. Induction of β-lactamases: High concentrations of the β-lactam partner may induce the expression of β-lactamases.[9][10] 2. Complex Biological Response: Other stress responses in the bacteria.1. Expand Concentration Range: Test a wider range of concentrations, including those below the MIC, to fully characterize the dose-response curve. 2. Investigate Gene Expression: Consider RT-PCR to assess the expression of β-lactamase genes at different drug concentrations.

Experimental Protocols

Standard Time-Kill Assay Protocol

This protocol is a generalized procedure based on CLSI guidelines and common practices in published studies.

  • Bacterial Isolate Preparation:

    • From a fresh culture plate (e.g., Mueller-Hinton agar), select 3-5 colonies and inoculate into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Drug Solution Preparation:

    • Prepare stock solutions of the β-lactam antibiotic and avibactam in their respective recommended solvents.

    • Perform serial dilutions to create working solutions at the desired multiples of the Minimum Inhibitory Concentration (MIC). Avibactam is typically used at a fixed concentration (e.g., 4 mg/L).

  • Assay Setup:

    • In sterile tubes or flasks, combine the diluted bacterial suspension with the drug solutions to achieve the final desired concentrations.

    • Include a growth control (bacteria in broth without antibiotics) and a sterility control (broth only).

    • Incubate all tubes at 37°C, typically with agitation.

  • Sampling and Enumeration:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial 10-fold dilutions in sterile saline or phosphate-buffered saline to minimize drug carryover.

    • Plate a small volume (e.g., 20-100 µL) of each dilution onto agar (B569324) plates.

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the colonies on the plates that have a countable number (e.g., 30-300 colonies) and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL on the y-axis against time on the x-axis for each concentration tested.

    • Determine the change in log10 CFU/mL relative to the initial inoculum (time 0). A ≥3-log10 reduction is considered bactericidal.

Visualizations

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sampling Sampling & Plating cluster_analysis Analysis P1 Grow bacterial culture to log phase P2 Adjust to 0.5 McFarland P1->P2 P3 Dilute to final inoculum (e.g., 5x10^5 CFU/mL) P2->P3 A1 Combine inoculum and drug in tubes P3->A1 P4 Prepare drug stock and working solutions P4->A1 A2 Incubate at 37°C with shaking A1->A2 S1 Withdraw aliquots at 0, 2, 4, 8, 24h A2->S1 S2 Perform serial dilutions S1->S2 S3 Plate dilutions onto agar S2->S3 An1 Incubate plates overnight S3->An1 An2 Count colonies (CFU) An1->An2 An3 Calculate log10 CFU/mL An2->An3 An4 Plot time-kill curve An3->An4

Caption: General workflow for a time-kill curve experiment.

G cluster_killing Initial Killing Phase cluster_regrowth 24-Hour Endpoint start Unexpected Result Observed q_killing Is there at least a 2-log10 drop in CFU/mL initially? start->q_killing r_no_kill Potential Cause: - Inherent Resistance (e.g., MBLs) - High Inoculum - Incorrect Drug Concentration q_killing->r_no_kill No q_regrowth Is there >1-log10 regrowth from nadir? q_killing->q_regrowth Yes r_regrowth Potential Cause: - Drug Degradation - Selection of Resistant Subpopulation q_regrowth->r_regrowth Yes r_ok Result is as expected: Sustained bacterial suppression. q_regrowth->r_ok No

Caption: Troubleshooting decision tree for unexpected time-kill results.

G cluster_action Mechanism of Action cluster_inhibition Avibactam's Role cluster_failure Potential Failure Points BetaLactam β-Lactam (e.g., Ceftazidime) PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Is essential for BetaLactamase β-Lactamase Enzyme Hydrolysis β-Lactam Hydrolysis BetaLactamase->Hydrolysis Causes Avibactam Avibactam Avibactam->BetaLactamase Reversibly Inhibits Hydrolysis->BetaLactam Inactivates MBL Metallo-β-Lactamase (MBL) MBL->Hydrolysis Causes (Not Inhibited) Degradation Avibactam Degradation Degradation->Avibactam Reduces Concentration Efflux Efflux Pumps

Caption: Avibactam mechanism of action and potential failure points.

References

avibactam sodium dihydrate crystal polymorphism and its effect on solubility.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and investigating the crystal polymorphism of avibactam (B1665839) sodium dihydrate and its resulting impact on solubility. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is avibactam sodium and why is its crystal polymorphism important?

A1: Avibactam sodium is a non-β-lactam β-lactamase inhibitor. Its crystalline structure can exist in different forms, a phenomenon known as polymorphism. These different polymorphs, despite having the same chemical composition, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.[1] Therefore, understanding and controlling the polymorphic form of avibactam sodium is critical for ensuring consistent drug product quality and therapeutic efficacy.

Q2: What are the known polymorphic forms of avibactam sodium?

A2: Research has identified several crystalline forms of avibactam sodium. A notable study by Li et al. (2020) characterized a dihydrate (Form E), a monohydrate (Form A), and two anhydrous forms (Form B and D).[1][2] These forms differ in their crystal lattice and the presence of water molecules, which can significantly influence their properties.

Q3: How does crystal polymorphism generally affect drug solubility?

A3: Crystal polymorphism affects solubility due to differences in the crystal lattice energy of the various forms. Generally, a more stable polymorph will have a lower solubility and a slower dissolution rate. Conversely, metastable forms are typically more soluble but may convert to a more stable, less soluble form over time, especially in the presence of a solvent. This transformation can impact the bioavailability of the drug.

Troubleshooting Guides

Q1: I am observing inconsistent solubility results for my avibactam sodium samples. What could be the cause?

A1: Inconsistent solubility results are often indicative of the presence of different polymorphic forms or a mixture of forms in your samples. It is also possible that a metastable form is converting to a more stable, less soluble form during your experiment.

  • Recommended Actions:

    • Characterize the solid form of your starting material and the solid remaining after the solubility experiment using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Ensure that your solubility experiments are conducted under tightly controlled temperature and agitation conditions.

    • Consider kinetic solubility studies to understand the dissolution rate before potential polymorphic conversion.

Q2: My PXRD pattern for avibactam sodium does not perfectly match any of the published patterns for Forms A, B, D, or E. What should I do?

A2: This could indicate several possibilities:

  • You may have a mixture of known polymorphs.

  • You might have discovered a new, previously unreported polymorphic form.

  • The sample may contain impurities that are affecting the crystal structure.

  • Preferred orientation of the crystals in your sample holder could be altering the relative peak intensities.

  • Recommended Actions:

    • Carefully compare your peak positions (2θ values) with the characteristic peaks of the known forms.

    • Perform further characterization using techniques like DSC, Thermogravimetric Analysis (TGA), and spectroscopy (e.g., FT-IR, Raman) to gather more information about your solid form.

    • If you suspect a new polymorph, consider single-crystal X-ray diffraction for definitive structure elucidation.

    • Prepare the sample for PXRD with care to minimize preferred orientation.

Q3: I am trying to produce a specific polymorph of avibactam sodium but keep getting a different form. How can I control the crystallization outcome?

A3: The formation of a specific polymorph is influenced by various factors in the crystallization process.

  • Key Parameters to Control:

    • Solvent: The choice of solvent and its polarity can significantly direct the crystallization to a specific form.

    • Temperature: Crystallization temperature and cooling rate can affect the nucleation and growth of different polymorphs.

    • Supersaturation: The level of supersaturation at which crystallization is initiated can determine which polymorph nucleates.

    • Seeding: Introducing seed crystals of the desired polymorph can promote its crystallization.

Data Presentation

Physicochemical Properties of Avibactam Sodium Polymorphs
PolymorphFormWater ContentKey Characterization NotesAqueous Solubility (mg/mL at 25°C)
Form A Monohydrate~5.9%One molecule of water per molecule of avibactam sodium.Data not publicly available
Form B AnhydrousNoneAnhydrous crystalline form.Data not publicly available
Form D AnhydrousNoneAnother anhydrous crystalline form.Data not publicly available
Form E Dihydrate~10.7%Two molecules of water per molecule of avibactam sodium.Data not publicly available

Note: The general solubility of "avibactam sodium" in PBS (pH 7.2) is reported to be approximately 10 mg/mL.[3] However, this value is not specific to a particular polymorphic form.

Experimental Protocols

Polymorph Characterization Workflow

The following protocol outlines a typical workflow for identifying and characterizing the polymorphic form of an avibactam sodium sample.

  • Powder X-ray Diffraction (PXRD):

    • Gently grind the sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

    • Compare the resulting diffractogram with the known patterns of Forms A, B, D, and E.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow to identify thermal events such as desolvation, phase transitions, and melting.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Monitor the weight loss as a function of temperature to determine the water content and assess thermal stability.

G cluster_workflow Polymorph Characterization Workflow sample Avibactam Sodium Sample pxrd Powder X-ray Diffraction (PXRD) sample->pxrd dsc Differential Scanning Calorimetry (DSC) sample->dsc tga Thermogravimetric Analysis (TGA) sample->tga analysis Data Analysis and Comparison pxrd->analysis dsc->analysis tga->analysis identification Polymorph Identification analysis->identification G cluster_solubility Equilibrium Solubility Determination Workflow start Add excess polymorph to solvent agitate Agitate at constant temperature start->agitate sample Withdraw and filter supernatant agitate->sample analyze_solid Analyze remaining solid by PXRD agitate->analyze_solid After equilibration analyze_liquid Analyze filtrate by HPLC sample->analyze_liquid result Determine Equilibrium Solubility analyze_liquid->result analyze_solid->result Confirm no transformation

References

Validation & Comparative

A Head-to-Head Comparison of Avibactam and Tazobactam: In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial resistance, the role of β-lactamase inhibitors is pivotal in preserving the efficacy of β-lactam antibiotics. This guide provides a detailed in vitro comparison of two key inhibitors: avibactam (B1665839), a newer non-β-lactam inhibitor, and tazobactam (B1681243), a well-established β-lactam sulfone. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, inhibitory profiles, and antibacterial activity in combination with their respective β-lactam partners.

Mechanism of Action: A Tale of Two Inhibitors

Avibactam and tazobactam both target the active site of serine β-lactamases, but their chemical structures and inhibitory mechanisms differ significantly. Tazobactam, a penicillanic acid sulfone, is a traditional β-lactamase inhibitor that forms an irreversible covalent bond with the β-lactamase enzyme.[1] This "suicide inhibition" ultimately leads to the inactivation of the enzyme.

In contrast, avibactam is a diazabicyclooctane (DBO) non-β-lactam inhibitor. It forms a covalent carbamoyl-enzyme complex with the serine residue in the active site of the β-lactamase.[1] A key distinction is the reversibility of this bond. Avibactam can dissociate from the enzyme, releasing the active inhibitor.[1] This novel mechanism contributes to its broad-spectrum activity.

G cluster_0 Tazobactam (Irreversible Inhibition) cluster_1 Avibactam (Reversible Inhibition) Tazobactam Tazobactam Beta-Lactamase_T β-Lactamase (Class A) Tazobactam->Beta-Lactamase_T Binds to active site Acyl-Enzyme Complex (Inactive) Acyl-Enzyme Complex (Inactive) Beta-Lactamase_T->Acyl-Enzyme Complex (Inactive) Forms covalent bond Hydrolysis/Rearrangement Hydrolysis/Rearrangement Acyl-Enzyme Complex (Inactive)->Hydrolysis/Rearrangement Inactive Enzyme Inactive Enzyme Hydrolysis/Rearrangement->Inactive Enzyme Avibactam Avibactam Beta-Lactamase_A β-Lactamase (Class A, C, some D) Avibactam->Beta-Lactamase_A Binds to active site Carbamoyl-Enzyme Complex (Inactive) Carbamoyl-Enzyme Complex (Inactive) Beta-Lactamase_A->Carbamoyl-Enzyme Complex (Inactive) Forms covalent bond Active Avibactam Active Avibactam Carbamoyl-Enzyme Complex (Inactive)->Active Avibactam Slow hydrolysis releases active inhibitor

Figure 1. Comparative Mechanism of Action

Inhibitory Profile: IC50 and Ki Values

β-LactamaseInhibitorIC50 (nM)Ki (nM)Reference
Class A
CTX-M-15Avibactam3.4 - 29Not Reported[2]
KPC-2Avibactam3.4 - 29Not Reported[2]
TEM-1TazobactamNot ReportedNot Reported
SHV-1TazobactamNot ReportedNot Reported
Class C
AmpCAvibactamPotent InhibitionNot Reported[1]
AmpCTazobactamNo significant inhibitionNot Reported[3]
Class D
OXA-48AvibactamPotent InhibitionNot Reported[1]
OXA-typeTazobactamNo significant inhibitionNot Reported[3]

Note: Direct comparative Ki values are not consistently reported in the same studies. The IC50 values for avibactam are presented as a range from a study comparing it with another DBO inhibitor, relebactam.[2] Tazobactam is known to be a potent inhibitor of most Class A enzymes.[4]

In Vitro Antibacterial Activity: MIC Data

The in vitro efficacy of β-lactam/β-lactamase inhibitor combinations is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (inhibiting 50% and 90% of isolates, respectively) for ceftazidime-avibactam and piperacillin-tazobactam (B1260346) against key Gram-negative pathogens.

Escherichia coli
Study (Year)Drug CombinationMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Isolate Phenotype
Castanheira et al. (2019)Ceftazidime-avibactamNot ReportedNot Reported100ESBL-producing
Castanheira et al. (2019)Piperacillin-tazobactamNot ReportedNot Reported84.5ESBL-producing
Sader et al. (2020)Ceftazidime-avibactam0.120.599.8General isolates
Sader et al. (2020)Piperacillin-tazobactam412878.2General isolates
Klebsiella pneumoniae
Study (Year)Drug CombinationMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Isolate Phenotype
Castanheira et al. (2019)Ceftazidime-avibactamNot ReportedNot Reported100ESBL-producing
Castanheira et al. (2019)Piperacillin-tazobactamNot ReportedNot Reported84.5ESBL-producing
Goldstein et al. (2018)Ceftazidime-avibactamNot Reported4/499.6Carbapenem-resistant
Sader et al. (2020)Ceftazidime-avibactam0.120.599.8General isolates
Sader et al. (2020)Piperacillin-tazobactam412878.2General isolates
Pseudomonas aeruginosa
Study (Year)Drug CombinationMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Isolate Phenotype
Lin et al. (2017)Ceftazidime-avibactam21682.7β-lactamase-producing
Hirsch et al. (2020)Ceftazidime-avibactam4>32>80β-lactam-resistant
Sader et al. (2020)Ceftazidime-avibactam2896.3General isolates
Sader et al. (2020)Piperacillin-tazobactam412878.2General isolates

Experimental Protocols

Determination of IC50 and Ki Values

The IC50 and Ki values are determined through enzymatic assays. A standard protocol involves:

  • Enzyme and Inhibitor Incubation: The β-lactamase enzyme is incubated with varying concentrations of the inhibitor (avibactam or tazobactam) for a defined period.

  • Substrate Addition: A chromogenic substrate, such as nitrocefin, is added to the mixture.

  • Measurement of Hydrolysis: The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the change in absorbance over time.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations to determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G start Prepare standardized bacterial inoculum (0.5 McFarland) prepare_plates Prepare microtiter plates with serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth start->prepare_plates inoculate Inoculate each well with the bacterial suspension prepare_plates->inoculate incubate Incubate plates at 35°C for 16-20 hours inoculate->incubate read Visually inspect for bacterial growth incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic

Figure 2. Broth Microdilution Workflow for MIC Determination

Conclusion

The in vitro data clearly demonstrates that avibactam possesses a broader spectrum of activity and, in many cases, greater potency against a wider range of β-lactamases compared to tazobactam. Avibactam's unique reversible mechanism of action and its ability to inhibit Class C and some Class D enzymes, in addition to Class A enzymes, provide a significant advantage, particularly against multidrug-resistant Gram-negative bacteria.[1][3] While tazobactam remains an effective inhibitor of many Class A β-lactamases, the expanded activity of avibactam represents a major advancement in combating antimicrobial resistance. The choice between these inhibitors for clinical use will depend on the specific pathogens and resistance mechanisms encountered.

References

A Head-to-Head Comparison of Avibactam and Clavulanic Acid Against KPC Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the inhibitory dynamics of two critical β-lactamase inhibitors against Klebsiella pneumoniae carbapenemases (KPCs), providing researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data.

In the ongoing battle against antibiotic resistance, β-lactamase inhibitors play a pivotal role in preserving the efficacy of β-lactam antibiotics. Among the most formidable adversaries are the Klebsiella pneumoniae carbapenemases (KPCs), class A β-lactamases that can hydrolyze a broad spectrum of β-lactams, including carbapenems. This guide provides a detailed head-to-head comparison of two notable β-lactamase inhibitors, avibactam (B1665839) and clavulanic acid, against KPC enzymes, with a focus on their inhibitory mechanisms, kinetics, and overall effectiveness.

At a Glance: Avibactam vs. Clavulanic Acid

FeatureAvibactamClavulanic Acid
Inhibitor Class Diazabicyclooctane (DBO), non-β-lactamClavam, β-lactam
Mechanism against KPC Reversible covalent inhibition (carbamylation)Primarily a substrate, readily hydrolyzed by wild-type KPC-2
Efficacy against KPC-2 Potent inhibitorIneffective inhibitor due to rapid hydrolysis[1][2]
Spectrum of Activity Broad, including class A, C, and some D β-lactamases[3]Primarily active against class A β-lactamases

Quantitative Analysis: Inhibitory Potency

The inhibitory potential of avibactam and clavulanic acid against KPC enzymes has been quantified through various kinetic parameters. The following table summarizes key data from published studies, highlighting the stark contrast in their efficacy against KPC-2.

InhibitorEnzymeParameterValueReference
Avibactam KPC-2k₂/K (M⁻¹s⁻¹)21,580[1]
Clavulanic Acid KPC-2kcat/Km (M⁻¹s⁻¹)1.4 x 10⁵[4]
Clavulanic Acid KPC-2Partition Ratio (kcat/kinact)2,500[2]
Avibactam KPC-71IC₅₀ (μM)>128[5]
Clavulanic Acid KPC-71IC₅₀ (μM)1.8[5]
Avibactam KPC-50IC₅₀ (μM)4[6]
Clavulanic Acid KPC-50IC₅₀ (μM)10[6]

Note: A lower k₂/K or a higher kcat/Km for clavulanic acid indicates that it is a better substrate for hydrolysis rather than an effective inhibitor. The partition ratio indicates the number of molecules of inhibitor hydrolyzed for each molecule of enzyme inactivated; a high ratio signifies poor inhibitory activity. IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Mechanisms of Action and Inhibition

The fundamental difference in the efficacy of avibactam and clavulanic acid against KPC enzymes lies in their distinct molecular interactions within the enzyme's active site.

Avibactam: As a diazabicyclooctane, avibactam employs a novel mechanism of inhibition. It forms a reversible covalent bond with the catalytic serine residue (Ser70) in the active site of the KPC enzyme through a process called carbamylation.[4] This carbamyl-enzyme complex is stable, effectively taking the enzyme out of commission. The reversibility of this bond is slow, allowing avibactam to act as a potent inhibitor.

Clavulanic Acid: Clavulanic acid, a classical β-lactam inhibitor, also acylates the Ser70 residue. However, in the case of wild-type KPC-2, the resulting acyl-enzyme intermediate is highly unstable and is rapidly hydrolyzed.[7] This rapid deacylation means that KPC-2 treats clavulanic acid more like a substrate than an inhibitor, efficiently breaking it down and remaining active to hydrolyze β-lactam antibiotics.[1][2]

KPC_Inhibition_Mechanisms cluster_avibactam Avibactam Inhibition cluster_clavulanate Clavulanic Acid Interaction KPC_A Active KPC Enzyme Carbamyl_Complex Stable Carbamyl-Enzyme Complex (Inhibited) KPC_A->Carbamyl_Complex Carbamylation (k_on) Avibactam Avibactam Carbamyl_Complex->KPC_A Decarbamylation (k_off, slow) KPC_C Active KPC Enzyme Acyl_Complex Unstable Acyl-Enzyme Intermediate KPC_C->Acyl_Complex Acylation Clavulanate Clavulanic Acid Acyl_Complex->KPC_C Deacylation (rapid) Hydrolyzed_Clavulanate Hydrolyzed Clavulanate Acyl_Complex->Hydrolyzed_Clavulanate Hydrolysis

Figure 1. Mechanisms of KPC enzyme interaction with avibactam and clavulanic acid.

The Impact of KPC Variants

The emergence of KPC variants can alter the inhibitory profiles of both avibactam and clavulanic acid. For instance, the N132G substitution in KPC-2 has been shown to impair the efficacy of carbamylation by avibactam by over 1,000-fold.[4][8] Conversely, this same substitution improves the inhibition of KPC-2 by clavulanate due to reduced deacylation, making the enzyme more susceptible to this older inhibitor.[4][8] This highlights the dynamic nature of resistance and the importance of continued surveillance of KPC variants.

Experimental Protocols

The determination of kinetic parameters for β-lactamase inhibitors is crucial for understanding their efficacy. A common methodology involves spectrophotometric monitoring of the hydrolysis of a chromogenic substrate, such as nitrocefin (B1678963).

Determination of Inhibitory Constants (Kᵢ and k₂/K)

This experimental workflow outlines the general procedure for determining the kinetic parameters of β-lactamase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Purify_Enzyme Purify KPC Enzyme Incubate Pre-incubate Enzyme with varying Inhibitor concentrations Purify_Enzyme->Incubate Prepare_Inhibitor Prepare Inhibitor Stock Solutions (Avibactam/Clavulanic Acid) Prepare_Inhibitor->Incubate Prepare_Substrate Prepare Substrate Stock Solution (e.g., Nitrocefin) Initiate_Reaction Initiate reaction by adding Substrate Prepare_Substrate->Initiate_Reaction Incubate->Initiate_Reaction Monitor_Hydrolysis Monitor Substrate Hydrolysis (Spectrophotometry at 486 nm for Nitrocefin) Initiate_Reaction->Monitor_Hydrolysis Plot_Data Plot reaction progress curves Monitor_Hydrolysis->Plot_Data Calculate_Rates Calculate initial reaction velocities Plot_Data->Calculate_Rates Determine_Parameters Determine kinetic parameters (IC50, Ki, k2/K) using appropriate models Calculate_Rates->Determine_Parameters

Figure 2. Generalized experimental workflow for determining β-lactamase inhibition kinetics.

Detailed Methodology:

  • Enzyme and Reagent Preparation:

    • Purified KPC-2 enzyme is obtained through expression in a suitable host (e.g., E. coli) followed by chromatographic purification.

    • Stock solutions of avibactam and clavulanic acid are prepared in an appropriate buffer (e.g., 100 mM MES, pH 6.4).[4]

    • A stock solution of the chromogenic substrate, nitrocefin, is prepared in DMSO.

  • Kinetic Measurements:

    • All kinetic assays are performed in a suitable buffer at a constant temperature (e.g., 37°C).[4]

    • For the determination of IC₅₀ values, the enzyme is pre-incubated with a range of inhibitor concentrations for a defined period before the addition of nitrocefin. The rate of nitrocefin hydrolysis is monitored by measuring the increase in absorbance at 486 nm.

    • For the determination of second-order acylation rates (k₂/K), the enzyme is mixed with the inhibitor, and the reaction is initiated by the addition of nitrocefin. The progress of the reaction is monitored continuously.

  • Data Analysis:

    • The initial velocities of the enzymatic reaction at different inhibitor concentrations are calculated from the linear phase of the progress curves.

    • IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • More detailed kinetic parameters, such as Kᵢ and k₂, are obtained by fitting the progress curves to appropriate kinetic models for slow-binding or covalent inhibitors.

Conclusion

The head-to-head comparison of avibactam and clavulanic acid against KPC enzymes reveals a clear superiority of avibactam. Its unique mechanism of reversible carbamylation leads to potent and sustained inhibition of KPC-2, a feat that clavulanic acid cannot achieve due to its rapid hydrolysis by the enzyme. While certain KPC variants may exhibit altered susceptibility profiles, avibactam remains a cornerstone in the treatment of infections caused by KPC-producing organisms. The continued development of novel inhibitors and a thorough understanding of their mechanisms of action are paramount in the enduring fight against antibiotic resistance.

References

Aztreonam-Avibactam: A Potent Combination Against NDM-Producing Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In Vitro and In Vivo Efficacy

The emergence and global spread of New Delhi metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae pose a significant threat to public health due to their extensive resistance to carbapenems and other last-resort antibiotics. The combination of aztreonam (B1666516) and avibactam (B1665839) has emerged as a promising therapeutic strategy to combat these multidrug-resistant organisms. This guide provides a comprehensive comparison of the in vitro and in vivo activity of aztreonam-avibactam against NDM-producing K. pneumoniae, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Synergistic Partnership

NDM enzymes are metallo-β-lactamases (MBLs) that effectively hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems. However, they do not efficiently hydrolyze monobactams like aztreonam. The therapeutic challenge arises from the frequent co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and serine carbapenemases (e.g., KPC), which can degrade aztreonam.

Avibactam, a non-β-lactam β-lactamase inhibitor, effectively inactivates a wide range of serine β-lactamases but has no activity against MBLs. The combination of aztreonam and avibactam creates a synergistic effect: avibactam protects aztreonam from degradation by co-produced serine β-lactamases, allowing aztreonam to exert its bactericidal activity against NDM-producing bacteria.

Mechanism_of_Action cluster_bacterium NDM-producing Klebsiella pneumoniae PBP Penicillin-Binding Proteins (PBPs) Cell_Lysis Bacterial Cell Lysis PBP->Cell_Lysis NDM NDM (Metallo-β-lactamase) Serine_BL Serine β-lactamases (e.g., KPC, ESBL) Aztreonam Aztreonam Serine_BL->Aztreonam Hydrolyzes Aztreonam->PBP Inhibits cell wall synthesis Aztreonam->NDM Stable to hydrolysis Avibactam Avibactam Avibactam->Serine_BL Inhibits Hydrolysis_ATM Hydrolysis Inhibition Inhibition Binding Binding

Figure 1. Mechanism of action of aztreonam-avibactam.

In Vitro Activity

Numerous studies have demonstrated the potent in vitro activity of aztreonam-avibactam against NDM-producing K. pneumoniae. The addition of a fixed concentration of avibactam (typically 4 mg/L) significantly reduces the Minimum Inhibitory Concentrations (MICs) of aztreonam, restoring its susceptibility against a large proportion of resistant isolates.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC data for aztreonam-avibactam and comparator agents against NDM-producing K. pneumoniae from various studies.

| Antibiotic Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference(s) | | ------------------------- | ------------------ | ----------------------- | ----------------------- | ---------------- |

A Comparative Guide to Validated HPLC Methods for the Analysis of Avibactam Sodium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative analysis of avibactam (B1665839), often in combination with ceftazidime (B193861). The information presented is intended to assist researchers and analytical scientists in selecting and implementing a suitable HPLC method for their specific needs, whether for routine quality control or research and development.

Performance Comparison of Validated RP-HPLC Methods

The following tables summarize the key performance characteristics of several published HPLC methods for the analysis of avibactam. These methods have been validated according to International Conference on Harmonisation (ICH) guidelines.[1]

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column Inertsil ODS (150 x 4.6 mm, 5 µm)[2]ODS (250mm x 4.6 mm, 5 µm)[1]Hypersil ODS (150 x 4.6mm, 5µm)
Mobile Phase Potassium dihydrogen ortho phosphate (B84403) buffer (pH 3.0) : Methanol (B129727) (30:70 v/v)[2]Buffer : Acetonitrile (B52724) : Methanol[3][4]Mixed phosphate buffer (pH 4.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min[2]1.0 mL/min[3][4]1.0 mL/min
Detection Wavelength 260 nm[2]260 nm[3][4]231 nm
Column Temperature Ambient30°C[3][4]Ambient
Injection Volume Not SpecifiedNot SpecifiedNot Specified

Table 2: Method Validation and Performance Data

ParameterMethod 1Method 2Method 3
Avibactam Retention Time (min) 3.7[2]3.725[3][4]4.410
Ceftazidime Retention Time (min) 2.05[2]2.221[3][4]2.523
Avibactam Linearity Range (µg/mL) 1 - 5[2]Not Specified60 - 120
Avibactam % Recovery (Accuracy) Not Specified100.56%[3][4]99.75%
Avibactam LOD (µg/mL) 3 ppm0.11[1]Not Specified
Avibactam LOQ (µg/mL) 10.1 ppm0.34[1]Not Specified
Correlation Coefficient (r²) >0.997[2]Not Specified>0.999

Experimental Protocols

Below are the detailed methodologies for the compared HPLC methods.

Method 1 Protocol [2]

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.

  • Column: Inertsil ODS (150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: A mixture of potassium dihydrogen ortho phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 30:70 volume/volume ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Column Temperature: Ambient.

  • Standard Solution Preparation: Prepare a stock solution of avibactam and ceftazidime in the mobile phase. Further dilutions are made with the mobile phase to achieve concentrations within the linearity range.

  • Sample Preparation: For pharmaceutical dosage forms, an amount of the formulation equivalent to a known amount of avibactam and ceftazidime is dissolved in the mobile phase, sonicated, and filtered.

Method 2 Protocol [3][4]

  • Chromatographic System: HPLC system with a PDA detector.

  • Column: ODS C18 column (250mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase Preparation: An isocratic mobile phase composed of a buffer, acetonitrile, and methanol. The specific buffer and ratios are not detailed in the abstract but would require referencing the full study.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Column Temperature: 30°C.

  • Validation: The method was validated for system suitability, linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[3]

Method 3 Protocol

  • Chromatographic System: HPLC system with a UV detector.

  • Column: Hypersil ODS (150 x 4.6mm, 5µm).

  • Mobile Phase Preparation: A mixture of a mixed phosphate buffer (pH adjusted to 4.0 using orthophosphoric acid) and acetonitrile in a 60:40 volume/volume ratio. The mobile phase is filtered and degassed.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 231 nm.

  • Validation: The method was validated and showed good linearity, accuracy, and precision. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method.

Mechanism of Avibactam: Reversible Inhibition of β-Lactamase

Avibactam is a non-β-lactam β-lactamase inhibitor.[3] Its mechanism of action involves a novel reversible covalent inhibition of a wide range of serine β-lactamases, including Class A, Class C, and some Class D enzymes.[3][5] This mechanism protects β-lactam antibiotics, such as ceftazidime, from degradation. The process involves the formation of a stable carbamoyl-enzyme intermediate, which then slowly undergoes recyclization to regenerate the active avibactam molecule, rather than hydrolysis.[6][7]

Avibactam_Inhibition_Pathway cluster_enzyme β-Lactamase Active Site cluster_inhibitor Avibactam Cycle Active_Enzyme Active β-Lactamase (with Serine Hydroxyl) Covalent_Complex Covalent Acyl-Enzyme Intermediate (Inactive) Active_Enzyme->Covalent_Complex Acylation (Ring Opening) Avibactam Avibactam Covalent_Complex->Avibactam Deacylation (Recyclization - Slow) Ring_Opened Ring-Opened Avibactam Avibactam->Active_Enzyme

Caption: Mechanism of β-lactamase inhibition by avibactam.

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for avibactam analysis, following ICH guidelines.

HPLC_Validation_Workflow Start Method Development & Optimization System_Suitability System Suitability Testing Start->System_Suitability Specificity Specificity/ Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability End Validated Method Stability->End

Caption: HPLC method validation workflow.

References

Navigating the Landscape of Beta-Lactamase Inhibition: A Comparative Guide to Cross-Resistance Between Avibactam and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of cross-resistance patterns between avibactam (B1665839) and other leading beta-lactamase inhibitors reveals a complex interplay of resistance mechanisms, with significant implications for the clinical use of these life-saving drugs. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the in vitro efficacy of avibactam, vaborbactam, and relebactam, supported by experimental data and detailed methodologies, to inform the strategic development and deployment of novel antimicrobial agents.

The emergence of multi-drug resistant Gram-negative bacteria poses a significant global health threat, largely driven by the production of beta-lactamase enzymes that inactivate widely used beta-lactam antibiotics. The development of beta-lactamase inhibitors (BLIs) has been a critical strategy to overcome this resistance. Avibactam, a diazabicyclooctane (DBO) inhibitor, in combination with ceftazidime, has shown potent activity against a broad range of beta-lactamases, including Ambler class A (like KPC), class C (AmpC), and some class D (OXA-48-like) enzymes.[1] However, the rise of resistance to ceftazidime-avibactam (CZA) necessitates a deeper understanding of cross-resistance with other novel BLI combinations, such as meropenem-vaborbactam and imipenem-relebactam.

Comparative In Vitro Efficacy

The in vitro activity of these novel beta-lactam/beta-lactamase inhibitor combinations is a key indicator of their potential clinical utility. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the activity of these agents against resistant bacterial isolates.

Table 1: Comparative Activity of Beta-Lactamase Inhibitor Combinations against Carbapenem-Resistant Enterobacterales (CRE)

Organism/Enzyme TypeCeftazidime-Avibactam (CZA) Susceptibility (%)Meropenem-Vaborbactam (MVB) Susceptibility (%)Imipenem-Relebactam (IMR) Susceptibility (%)Reference
All CRE isolates959284[2]
KPC-producing isolates9494Not specified[2]
Carbapenem-resistant Klebsiella pneumoniae (CRKP)93.893.895.8[2]

Table 2: Activity of Imipenem-Relebactam against Ceftazidime-Avibactam Resistant Klebsiella pneumoniae

Resistance MechanismCeftazidime-Avibactam MIC (µg/mL)Imipenem-Relebactam MIC (µg/mL)Key FindingReference
KPC-2 D179 variantsResistant (≥8)Susceptible (≤4)Imipenem-relebactam remains effective against isolates with these KPC variants.
KPC-3 mutationsResistantSusceptibleRelebactam can inhibit mutated KPC enzymes that confer CZA resistance.

Mechanisms of Resistance and Cross-Resistance

Resistance to these novel beta-lactam/beta-lactamase inhibitor combinations is multifactorial and can involve:

  • Target Enzyme Mutations: Amino acid substitutions in the beta-lactamase enzyme, particularly in the Ω-loop of KPC enzymes (e.g., D179Y), can reduce the binding affinity of avibactam.[3][4] Interestingly, these mutations may have a lesser impact on the activity of vaborbactam.[4]

  • Porin Channel Mutations: Loss or modification of outer membrane porins, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, can restrict the entry of the antibiotic into the bacterial cell, leading to resistance.[5][6]

  • Efflux Pump Overexpression: Increased expression of efflux pumps, such as the MexAB-Opm system in Pseudomonas aeruginosa, can actively transport the antibiotic out of the cell.[7]

  • AmpC Hyperproduction: Derepression of the chromosomal AmpC beta-lactamase can lead to high-level resistance, particularly in P. aeruginosa.[8]

High cross-resistance has been observed between ceftazidime-avibactam and ceftolozane-tazobactam against P. aeruginosa, suggesting that cycling between these two treatments may not be a viable strategy.[9] Conversely, studies have shown that many ceftazidime-avibactam-resistant isolates remain susceptible to meropenem-vaborbactam, indicating a lower level of cross-resistance between these two agents.[6]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing using the broth microdilution method, a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Prepare serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.

    • Dispense the diluted antimicrobial agents into the wells of a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension.

  • Incubation:

    • Incubate the microtiter plates at a controlled temperature (typically 35-37°C) for 16-20 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Visualizing Resistance Pathways

The following diagrams illustrate key concepts in beta-lactamase inhibition and the mechanisms leading to cross-resistance.

cluster_inhibition Mechanism of Beta-Lactamase Inhibition Beta-Lactam_Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-Lactam_Antibiotic->PBP Inhibits Beta-Lactamase_Inhibitor Beta-Lactamase Inhibitor (e.g., Avibactam) Beta-Lactamase Beta-Lactamase Enzyme Beta-Lactamase_Inhibitor->Beta-Lactamase Binds to and Inhibits Beta-Lactamase->Beta-Lactam_Antibiotic Hydrolyzes/ Inactivates Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Bacterial_Cell_Death Inhibition leads to

Caption: Mechanism of action of beta-lactam/beta-lactamase inhibitor combinations.

cluster_workflow Experimental Workflow for MIC Determination Start Start: Isolate bacterial strain Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of Antimicrobial Agents Serial_Dilution->Inoculate_Plates Incubate Incubate Plates (16-20 hours) Inoculate_Plates->Incubate Read_Results Read Results: Determine MIC Incubate->Read_Results End End: Report MIC value Read_Results->End cluster_resistance Logical Relationships in Cross-Resistance CZA_Resistance Ceftazidime-Avibactam Resistance CTZ_Tazo_Resistance Ceftolozane-Tazobactam Resistance CZA_Resistance->CTZ_Tazo_Resistance Often correlates with (in P. aeruginosa) KPC_Mutation KPC Enzyme Mutation (e.g., D179Y) KPC_Mutation->CZA_Resistance Leads to MVB_Susceptibility Meropenem-Vaborbactam Susceptibility KPC_Mutation->MVB_Susceptibility May not affect IMR_Susceptibility Imipenem-Relebactam Susceptibility KPC_Mutation->IMR_Susceptibility May not affect Porin_Loss Porin Loss (OmpK35/36) Porin_Loss->CZA_Resistance Contributes to Efflux_Pump Efflux Pump Overexpression Efflux_Pump->CZA_Resistance Contributes to

References

comparing the synergistic effects of avibactam with different carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health, necessitating innovative therapeutic strategies. One promising approach involves the combination of β-lactamase inhibitors with carbapenem (B1253116) antibiotics to restore their efficacy. This guide provides a comparative analysis of the synergistic effects of avibactam (B1665839), a potent β-lactamase inhibitor, with three major carbapenems: meropenem (B701), imipenem (B608078), and doripenem (B194130). The data presented is compiled from various in vitro studies to aid researchers in understanding the potential of these combinations against challenging multidrug-resistant pathogens.

Mechanism of Action: A Synergistic Partnership

Carbapenems, a class of β-lactam antibiotics, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. However, CRE produce carbapenemases, enzymes that hydrolyze and inactivate carbapenems. Avibactam is a non-β-lactam β-lactamase inhibitor that covalently binds to and inactivates a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) and OXA-48-type carbapenemases. By inhibiting these enzymes, avibactam protects carbapenems from degradation, allowing them to effectively target and inhibit bacterial PBP, leading to cell death. It is important to note that avibactam is not active against metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.

cluster_bacterium Bacterial Cell Carbapenem Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits Avibactam Avibactam Carbapenemase Carbapenemase Avibactam->Carbapenemase Inhibits Carbapenemase->Carbapenem Inactivates CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Figure 1: Mechanism of synergistic action between carbapenems and avibactam.

In Vitro Synergy Data: A Head-to-Head Comparison

The synergistic potential of avibactam in combination with meropenem, imipenem, and doripenem has been evaluated in numerous studies, primarily using checkerboard and time-kill assays. The following tables summarize the key findings from these experiments against various CRE isolates.

Checkerboard Synergy Assays

The checkerboard method determines the fractional inhibitory concentration (FIC) index, a measure of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 is indicative of synergy.

CombinationBacterial Strain(s)Carbapenemase TypeSynergy Rate (FICI ≤ 0.5)Reference
Ceftazidime-Avibactam + Meropenem Klebsiella pneumoniaeKPC-producing91.3% (21/23 isolates)[1]
Carbapenemase-non-producing K. pneumoniaeN/A100% (11/11 isolates)[1]
NDM-producing K. pneumoniaeNDM57.14% (8/14 isolates)[1]
IMP-producing K. pneumoniaeIMP91.67% (11/12 isolates)[1]
Carbapenem-Resistant Enterobacterales (CRE)KPC-2 and NDM-193.8% (15/16 isolates)[2]
Ceftazidime-Avibactam + Imipenem KPC variant-producing K. pneumoniaeKPCSignificantly higher synergy than against KPC-2 producers[3]
Metallo-β-lactamase-producing K. pneumoniaeMBL100%[3]
Ceftazidime-Avibactam + Doripenem OXA-48-producing EnterobacteralesOXA-48Data from time-kill assays suggest synergy[4]

Note: The data for avibactam is derived from studies using the ceftazidime-avibactam combination, as this is the clinically available form.

Time-Kill Assays

Time-kill assays provide a dynamic assessment of bactericidal activity over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

CombinationBacterial Strain(s)Carbapenemase TypeKey FindingsReference
Ceftazidime-Avibactam + Meropenem KPC-2 and NDM-1 producing CREKPC-2, NDM-1Reduced meropenem MICs to 8 mg/L and restored aztreonam (B1666516) susceptibility.[2]
Ceftazidime-Avibactam + Imipenem KPC-producing K. pneumoniaeKPCSynergistic activity observed against all tested isolates.[5]
Ceftazidime-Avibactam + Doripenem OXA-48-producing EnterobacteralesOXA-48Bactericidal effects observed for doripenem alone and synergistic interactions with ceftazidime-avibactam.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

Checkerboard Synergy Assay Protocol

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.

Prepare_Bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculate Inoculate microplate with bacterial suspension Prepare_Bacteria->Inoculate Serial_Dilute_A Serially dilute Drug A (Carbapenem) across microplate columns Serial_Dilute_A->Inoculate Serial_Dilute_B Serially dilute Drug B (Avibactam) down microplate rows Serial_Dilute_B->Inoculate Incubate Incubate at 35-37°C for 16-24 hours Inoculate->Incubate Read_MIC Determine the Minimum Inhibitory Concentration (MIC) for each well Incubate->Read_MIC Calculate_FICI Calculate the Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret Interpret Results: Synergy (≤0.5) Additive (>0.5 to 4) Antagonism (>4) Calculate_FICI->Interpret

Figure 2: Experimental workflow for a checkerboard synergy assay.

  • Preparation of Antimicrobials : Stock solutions of each carbapenem and avibactam are prepared and serially diluted in a 96-well microtiter plate. The carbapenem is typically diluted along the x-axis, and avibactam along the y-axis.

  • Inoculum Preparation : A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared in Mueller-Hinton broth.

  • Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation : The plates are incubated at 35-37°C for 16-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

  • FICI Calculation : The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of carbapenem in combination / MIC of carbapenem alone) + (MIC of avibactam in combination / MIC of avibactam alone).

  • Interpretation : The interaction is classified as synergistic (FICI ≤ 0.5), additive or indifferent (FICI > 0.5 to 4), or antagonistic (FICI > 4).[3][4][6][7]

Time-Kill Assay Protocol

Time-kill assays assess the rate of bacterial killing by antimicrobial agents over time.

  • Inoculum Preparation : A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.

  • Drug Exposure : The bacterial suspension is exposed to the carbapenem alone, avibactam alone, and the combination of both at clinically relevant concentrations. A growth control without any antibiotic is also included.

  • Sampling and Plating : Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Colony Counting : The samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis : The log10 CFU/mL is plotted against time for each condition.

  • Interpretation :

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[8]

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

Comparative Logic and Considerations

The choice of carbapenem to combine with avibactam may depend on the specific carbapenemase-producing organism and the local epidemiology of resistance.

Start Start: Select Carbapenem-Avibactam Combination Identify_Pathogen Identify Pathogen and Resistance Mechanism Start->Identify_Pathogen KPC KPC Producer Identify_Pathogen->KPC OXA48 OXA-48 Producer Identify_Pathogen->OXA48 MBL MBL Producer Identify_Pathogen->MBL Meropenem Consider Meropenem + Avibactam KPC->Meropenem Imipenem Consider Imipenem + Avibactam KPC->Imipenem Doripenem Consider Doripenem + Avibactam OXA48->Doripenem Alternative Consider Alternative Therapies (e.g., Aztreonam + Ceftazidime-Avibactam) MBL->Alternative Evaluate_Synergy Evaluate In Vitro Synergy Data Meropenem->Evaluate_Synergy Imipenem->Evaluate_Synergy Doripenem->Evaluate_Synergy Clinical_Decision Informed Clinical Decision Alternative->Clinical_Decision Evaluate_Synergy->Clinical_Decision

Figure 3: Logical flow for selecting a carbapenem-avibactam combination.

  • Against KPC-producing CRE : Both meropenem and imipenem in combination with avibactam have demonstrated significant synergistic activity. The choice between them may be guided by institutional susceptibility patterns and formulary availability.

  • Against OXA-48-producing CRE : The combination of doripenem with ceftazidime-avibactam has shown promise in time-kill studies.[4]

  • Against MBL-producing CRE : Avibactam is not effective against MBLs. Therefore, combinations of avibactam with any carbapenem are not expected to be effective against these isolates. Alternative strategies, such as the combination of ceftazidime-avibactam with aztreonam, are being explored for MBL-producing CRE.

Conclusion

The combination of avibactam with carbapenems represents a valuable strategy to combat infections caused by certain types of CRE, particularly those producing KPC and OXA-48 carbapenemases. The data presented in this guide highlight the potent synergistic effects of these combinations in vitro. Meropenem and imipenem appear to be strong partners for avibactam against KPC producers, while doripenem shows potential against OXA-48 producers. Further clinical studies are warranted to translate these in vitro findings into effective therapeutic regimens. Researchers and drug development professionals should consider these synergistic interactions in the design of new treatment protocols and in the development of novel β-lactam/β-lactamase inhibitor combinations.

References

Validating Animal Models for Avibactam Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria necessitates the development and rigorous testing of novel antibiotic therapies. Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, has shown significant promise in restoring the efficacy of β-lactam antibiotics against a broad spectrum of resistant pathogens. This guide provides a comparative overview of validated animal models used to test the in vivo efficacy of avibactam in combination with various β-lactam partners. The data presented is collated from several key studies to aid researchers in selecting appropriate models and designing robust preclinical experiments.

Efficacy of Avibactam Combinations in Murine Infection Models

Murine models are the most frequently utilized systems for the preclinical evaluation of antimicrobial agents. The following tables summarize the efficacy of different avibactam-based combination therapies in established murine models of infection, including septicemia, thigh infection, and pneumonia.

Ceftazidime-Avibactam

Ceftazidime-avibactam is the most extensively studied combination. Murine models have been pivotal in demonstrating its superiority over comparators, especially against ceftazidime-resistant, β-lactamase-producing Enterobacteriaceae.

Table 1: Efficacy of Ceftazidime-Avibactam in Murine Septicemia Model [1][2][3]

Pathogen (β-Lactamase)Treatment (Ratio)50% Effective Dose (ED50) (mg/kg)Comparator (Ratio)Comparator ED50 (mg/kg)
E. coli (AmpC)Ceftazidime-Avibactam (4:1)2Piperacillin-Tazobactam (4:1)>90
E. coli (CTX-M)Ceftazidime-Avibactam (4:1)5Piperacillin-Tazobactam (4:1)>90
K. pneumoniae (CTX-M)Ceftazidime-Avibactam (4:1)27Cefotaxime-Avibactam (4:1)>90
Ceftazidime-Resistant StrainsCeftazidime-Avibactam<5 - 65Ceftazidime (B193861)>90
Ceftazidime-Susceptible StrainsCeftazidime-Avibactam<1.5 - 9Ceftazidime<1.5 - 9

Table 2: Efficacy of Ceftazidime-Avibactam in Murine Thigh and Lung Infection Models [4]

Infection ModelPathogenTreatmentEfficacy EndpointOutcome
Neutropenic ThighP. aeruginosaCeftazidime-AvibactamBacterial Load ReductionAddition of avibactam enhanced the effect of ceftazidime.
Neutropenic LungP. aeruginosaCeftazidime-AvibactamBacterial Load ReductionAddition of avibactam enhanced the effect of ceftazidime, with more pronounced effects at frequent dosing.
Meropenem-Avibactam

The combination of meropenem (B701) and avibactam has been investigated for its potential against carbapenem-resistant Klebsiella pneumoniae (CRKP), particularly those producing metallo-β-lactamases (MBLs).

Table 3: Efficacy of Meropenem-Avibactam Combinations [5][6][7]

Animal ModelPathogen (Carbapenemase)TreatmentEfficacy EndpointKey Findings
Galleria mellonellaK. pneumoniae (MBL-producing)Meropenem + AvibactamSurvival RateImproved survival rates compared to monotherapy.
Murine ThighK. pneumoniae (KPC-producing)Ceftazidime/Avibactam + MeropenemBacterial Load ReductionSignificant reduction in bacterial loads in the combination group.
Imipenem-Avibactam

Studies have explored the combination of imipenem (B608078) and avibactam, particularly against challenging pathogens like Mycobacterium abscessus and extensively drug-resistant Pseudomonas aeruginosa.

Table 4: Efficacy of Imipenem-Avibactam Combinations [8]

Animal ModelPathogenTreatmentEfficacy EndpointKey Findings
C3HeB/FeJ MouseMycobacterium abscessusImipenem + AvibactamBacterial Load ReductionEffective in reducing bacterial burden in organs.
C3HeB/FeJ MouseMycobacterium abscessusImipenem + Avibactam + Amoxicillin (B794)Bacterial Load ReductionAddition of amoxicillin improved antibacterial activity in lungs and kidneys.
Aztreonam-Avibactam

The combination of aztreonam (B1666516) and avibactam is a promising strategy for treating infections caused by metallo-β-lactamase (MBL)-producing Enterobacteriaceae.

Table 5: Efficacy of Aztreonam-Avibactam Combinations [9]

Animal ModelPathogen (β-Lactamase)TreatmentEfficacy EndpointKey Findings
Murine PeritonitisE. coli (CTX-M-15 + NDM-1)Aztreonam + AvibactamBacterial Load ReductionCombination was effective in reducing bacterial counts in peritoneal fluid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of animal model studies. The following sections outline the common protocols used in the cited research.

Murine Septicemia Model
  • Animal Strain: Male ICR mice or Swiss mice.[3]

  • Infection: Intraperitoneal injection of a bacterial suspension in 5% hog gastric mucin.[3]

  • Therapeutic Intervention: Subcutaneous administration of antibiotics at 1 and 4 hours post-infection.[3]

  • Primary Endpoint: Survival monitored for 5 days post-treatment.[3]

  • Data Analysis: Calculation of the 50% effective dose (ED50) using log-probit analysis.[3]

G cluster_protocol Murine Septicemia Model Workflow A Bacterial Culture Preparation B Intraperitoneal Infection of Mice A->B C Subcutaneous Antibiotic Administration (1 and 4 hours post-infection) B->C D Monitor Survival (5 days) C->D E Calculate ED50 D->E

Murine Septicemia Model Workflow
Murine Thigh Infection Model

  • Animal Strain: Neutropenic female CD-1 or Swiss mice.[4]

  • Induction of Neutropenia: Intraperitoneal injection of cyclophosphamide.

  • Infection: Intramuscular injection of a bacterial suspension into the thigh.

  • Therapeutic Intervention: Subcutaneous or intravenous administration of antibiotics at various time points post-infection.

  • Primary Endpoint: Bacterial load (CFU/thigh) determined at 24 hours post-treatment initiation.

  • Data Analysis: Comparison of log10 CFU reduction between treatment groups and controls.

G cluster_protocol Murine Thigh Infection Model Workflow A Induce Neutropenia (Cyclophosphamide) B Intramuscular Thigh Infection A->B C Antibiotic Administration B->C D Euthanize and Harvest Thighs (24 hours) C->D E Homogenize and Plate for CFU Count D->E F Calculate Log10 CFU Reduction E->F

Murine Thigh Infection Model Workflow
Murine Pneumonia Model

  • Animal Strain: Neutropenic female CD-1 mice.[4]

  • Induction of Neutropenia: Intraperitoneal injection of cyclophosphamide.

  • Infection: Intranasal or intratracheal inoculation of a bacterial suspension.

  • Therapeutic Intervention: Subcutaneous or intravenous administration of antibiotics.

  • Primary Endpoint: Bacterial load (CFU/lung) determined at 24 or 48 hours post-infection.

  • Data Analysis: Comparison of log10 CFU reduction in the lungs between different treatment regimens.

G cluster_protocol Murine Pneumonia Model Workflow A Induce Neutropenia B Intranasal/Intratracheal Inoculation A->B C Antibiotic Treatment B->C D Harvest Lungs at Endpoint C->D E Determine Bacterial Load (CFU/lung) D->E F Compare Log10 CFU Reduction E->F

Murine Pneumonia Model Workflow

Pharmacokinetics of Ceftazidime and Avibactam in Murine Models

Understanding the pharmacokinetic profiles of ceftazidime and avibactam in animal models is crucial for translating findings to human dosing regimens. A study in both thigh- and lung-infected mice revealed the following key parameters.[1][10]

Table 6: Pharmacokinetic Parameters of Ceftazidime and Avibactam in Mice [1][10]

DrugHalf-life (plasma)Volume of Distribution (L/kg)ELF-to-Plasma AUC Ratio (unbound)
Ceftazidime0.28 (± 0.02) h0.80 (± 0.14)0.27 (± 0.03)
Avibactam0.24 (± 0.04) h1.18 (± 0.34)0.22 (± 0.02)

Importantly, the pharmacokinetics of both compounds were found to be linear and dose-proportional, and no pharmacokinetic interaction was observed between ceftazidime and avibactam.[1][10]

Conclusion

The validation of animal models is a cornerstone of preclinical antibiotic development. The murine models of septicemia, thigh infection, and pneumonia have consistently demonstrated the in vivo efficacy of avibactam combination therapies, particularly ceftazidime-avibactam, against a range of resistant Gram-negative pathogens. The data and protocols summarized in this guide provide a valuable resource for researchers, facilitating the design of future studies aimed at further characterizing the potential of avibactam combinations and accelerating their path to clinical application. The consistent translation of potent in vitro activity to in vivo efficacy in these models underscores their predictive value in the development of new treatments to combat antimicrobial resistance.[1][2]

References

Comparative Proteomics of Bacteria Treated with Avibactam Combinations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic responses of bacteria to different avibactam-based antibiotic combinations. It includes supporting experimental data, detailed methodologies, and visual representations of key biological processes.

Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, is a critical component in combination therapies designed to combat infections caused by multidrug-resistant Gram-negative bacteria.[1][2] When combined with β-lactam antibiotics such as ceftazidime (B193861) or cefepime, avibactam restores their efficacy against a broad spectrum of β-lactamase-producing pathogens.[1] Understanding the proteomic shifts in bacteria upon exposure to these combinations is paramount for elucidating mechanisms of action, identifying resistance determinants, and developing novel therapeutic strategies. This guide synthesizes findings from recent comparative proteomics studies on bacteria treated with avibactam combinations.

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing the effects of different avibactam combinations on clinically relevant bacteria.

Table 1: Comparative In Vitro Activity of Avibactam Combinations against Carbapenem-Resistant Klebsiella pneumoniae (CRKP)

Antibiotic CombinationMIC50/MIC90 (μg/mL)Resistance Rate (%)Fold Reduction in MIC (with 4 μg/mL Avibactam)
Cefepime/Avibactam (FEP/AVI)0.5/4 - 64/417.12 to >512
Ceftazidime/Avibactam (CAZ/AVI)4/4 - 128/420Not Reported

Data synthesized from a study on 76 CRKP clinical isolates for FEP/AVI and 40 for CAZ/AVI.[3]

Table 2: Proteomic Response of Pseudomonas aeruginosa to Ceftazidime and Meropenem (B701) Exposure

ProteinFunctionFold Change (Ceftazidime)Fold Change (Meropenem)
AmpCBeta-lactamaseUp-regulatedUp-regulated
OprDPorinDown-regulatedDown-regulated
TssC1Biofilm formationSignificantly down-regulatedNot reported
Hcp1Biofilm formationSignificantly down-regulatedNot reported
AzuPeriplasmic proteinNot reportedSignificantly down-regulated
PagLPeriplasmic proteinNot reportedSignificantly down-regulated

This table highlights key differentially expressed proteins (DEPs) in P. aeruginosa ATCC 9027 exposed to sub-MIC values of ceftazidime (Caz) and meropenem (Mem).[4] While not a direct avibactam combination, this data provides insight into the bacterial response to a cephalosporin (B10832234) commonly paired with avibactam.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of proteomics studies. The following protocols are based on established workflows for bacterial proteomics.[5][6][7][8][9]

Bacterial Culture and Antibiotic Exposure

Bacterial isolates, such as Klebsiella pneumoniae or Pseudomonas aeruginosa, are cultured in appropriate growth media (e.g., Mueller-Hinton broth).[6][7] For antibiotic exposure experiments, cultures are grown to a specific optical density (e.g., mid-logarithmic phase) before the addition of the avibactam combination at a predetermined concentration (e.g., sub-inhibitory or MIC).[4] Control cultures without the antibiotic are grown in parallel.

Protein Extraction

After the desired incubation period, bacterial cells are harvested by centrifugation. The cell pellets are washed with a suitable buffer, such as phosphate-buffered saline (PBS), to remove residual media.[9] Cell lysis is then performed to release the proteins. A common method involves chemical lysis using agents like 100% trifluoroacetic acid (TFA) or lysis buffers containing urea, thiourea, and detergents to ensure efficient extraction, including membrane proteins.[5][9]

Protein Digestion

The extracted proteins are quantified, and a specific amount of protein is taken for enzymatic digestion. This is typically a "shotgun" proteomics approach.[6][7] The proteins are denatured, reduced, and alkylated before being digested into smaller peptides, most commonly using trypsin.[6][7]

Peptide Cleanup

Following digestion, the resulting peptide mixture is desalted and purified using solid-phase extraction (SPE) with C18 columns or StageTips.[9] This step is critical to remove salts, detergents, and other contaminants that can interfere with mass spectrometry analysis.[9]

LC-MS/MS Analysis

The purified peptides are separated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (LC-MS/MS).[6][7][8] The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, generating spectra that can be used for peptide identification. Data-independent acquisition (DIA) is a powerful mode for this analysis.[5]

Data Analysis

The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, DIA-NN).[5] The generated spectra are searched against a protein database for the specific bacterial species to identify the peptides and, consequently, the proteins.[8] Quantitative analysis is then performed to determine the relative abundance of proteins between the antibiotic-treated and control samples.

Visualizations

Experimental Workflow

Experimental_Workflow Culture Bacterial Culture (e.g., K. pneumoniae) Treatment Antibiotic Treatment (Avibactam Combination) Culture->Treatment Control Control (No Antibiotic) Culture->Control Harvest Cell Harvesting (Centrifugation) Treatment->Harvest Control->Harvest Lysis Protein Extraction (Cell Lysis) Harvest->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (Solid-Phase Extraction) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis (Protein ID & Quantification) LCMS->DataAnalysis

Caption: A generalized workflow for the comparative proteomic analysis of bacteria.

Signaling Pathways and Mechanisms of Action

Signaling_Pathway cluster_periplasm Periplasmic Space AvibactamCombo Ceftazidime/Avibactam OuterMembrane Outer Membrane AvibactamCombo->OuterMembrane Entry into Periplasm PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to BetaLactamase Beta-Lactamase (e.g., KPC, AmpC) Ceftazidime Ceftazidime BetaLactamase->Ceftazidime Hydrolysis (Inactivation) Ceftazidime->PBP Inhibition Avibactam Avibactam Avibactam->BetaLactamase Inhibition

Caption: Mechanism of action for ceftazidime/avibactam combinations.

References

confirming the efficacy of avibactam against clinical isolates with specific resistance mutations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data confirms the potent activity of avibactam (B1665839), in combination with ceftazidime (B193861), against clinical isolates of Enterobacterales harboring specific and challenging resistance mutations. This guide provides a detailed comparison of its efficacy, particularly against isolates producing Klebsiella pneumoniae carbapenemase (KPC), oxacillinase-48 (OXA-48)-like carbapenemases, and New Delhi metallo-β-lactamase (NDM), offering valuable insights for researchers, scientists, and drug development professionals.

Avibactam, a non-β-lactam β-lactamase inhibitor, restores the activity of the cephalosporin (B10832234) ceftazidime against a broad spectrum of Gram-negative bacteria that have acquired resistance through the production of β-lactamase enzymes. The combination, ceftazidime-avibactam, has demonstrated significant in vitro activity against key carbapenem-resistant Enterobacterales (CRE), a group of pathogens posing a serious global health threat.

Comparative Efficacy Against Key Resistance Mechanisms

The effectiveness of ceftazidime-avibactam varies depending on the specific carbapenemase produced by the bacterial isolate.

KPC-Producing Enterobacterales

Ceftazidime-avibactam exhibits robust activity against KPC-producing isolates, which are a common cause of healthcare-associated infections. In a study of 347 KPC-producing Klebsiella pneumoniae (KPC-KP) clinical isolates, 99.7% were found to be susceptible to ceftazidime-avibactam, with a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) of 2/4 μg/mL[1]. Another study on KPC-producing K. pneumoniae also demonstrated high susceptibility, with MICs for ceftazidime-avibactam ranging from 0.125/4 to 1/4 mg/L for susceptible isolates[2].

OXA-48-like-Producing Enterobacterales

Ceftazidime-avibactam is also a potent agent against isolates producing OXA-48-like carbapenemases. A global surveillance study from 2016 to 2020 found that against 1,690 Enterobacterales isolates carrying blaOXA-48-like, the overall susceptibility to ceftazidime-avibactam was 78.6%[3][4]. However, when metallo-β-lactamase (MBL)-negative isolates were considered, the susceptibility increased to 99.0%[3]. Another study focusing on 113 OXA-48-producing Enterobacterales reported a 99.1% susceptibility rate, with an MIC90 of 2 mg/L[5]. For isolates co-producing OXA-48 and other β-lactamases like ESBLs, ceftazidime-avibactam maintained high activity[5].

NDM-Producing Enterobacterales

In contrast to its efficacy against KPC and OXA-48 producers, avibactam does not inhibit metallo-β-lactamases (MBLs) such as NDM. Consequently, ceftazidime-avibactam is generally not effective against NDM-producing isolates when used alone. Studies have consistently shown high rates of resistance to ceftazidime-avibactam among NDM-producing K. pneumoniae and other Enterobacterales[6]. However, combination therapies are being explored. For instance, the addition of aztreonam (B1666516) to ceftazidime-avibactam has shown promising results in restoring activity against MBL-producing strains[7][8].

Quantitative Data Summary

The following tables summarize the in vitro activity of ceftazidime-avibactam and comparator agents against clinical isolates with specific resistance mutations.

Table 1: In Vitro Activity of Ceftazidime-Avibactam and Comparators against KPC-Producing Klebsiella pneumoniae

Antimicrobial AgentNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility (%)Reference
Ceftazidime-Avibactam3471/42/499.7[1]
Meropenem347≥256≥256-[1]
Colistin12--100[1]

Table 2: In Vitro Activity of Ceftazidime-Avibactam and Comparators against OXA-48-like-Producing Enterobacterales

Antimicrobial AgentNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility (%)Reference
Ceftazidime-Avibactam1690->12878.6[3][4]
Ceftazidime-Avibactam (MBL-negative)1380-299.0[3]
Ceftazidime-Avibactam1130.5299.1[5]
Amikacin11343283.2[5]
Meropenem-Vaborbactam11323269.9[5]

Table 3: In Vitro Activity of Ceftazidime-Avibactam against NDM-Producing Klebsiella pneumoniae

Antimicrobial AgentNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility (%)Reference
Ceftazidime-Avibactam23--0[6]
Ceftazidime-Avibactam + Aztreonam---Synergistic Activity[7][8]

Experimental Protocols

The majority of the cited studies utilized the broth microdilution method to determine the Minimum Inhibitory Concentrations (MICs) of ceftazidime-avibactam and comparator agents. This methodology is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Based on CLSI M07)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterial isolate.[9][10]

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth medium to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 108 colony-forming units (CFU)/mL.

  • Serial Dilution: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates. For ceftazidime-avibactam testing, avibactam is typically maintained at a fixed concentration of 4 µg/mL.[11][12]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603, are tested concurrently to ensure the accuracy and reproducibility of the results.[13][14]

Visualizing Resistance and Testing Workflows

The following diagrams illustrate the mechanisms of β-lactam resistance and the workflow for determining antimicrobial susceptibility.

ResistanceMechanisms cluster_drug β-Lactam Antibiotic (e.g., Ceftazidime) cluster_bacteria Bacterial Cell cluster_inhibitor β-Lactamase Inhibitor drug Ceftazidime pbp Penicillin-Binding Proteins (PBPs) drug->pbp Inhibits cell wall synthesis beta_lactamase β-Lactamase Enzyme (e.g., KPC, OXA-48) drug->beta_lactamase Hydrolysis (Inactivation) Cell Lysis Cell Lysis pbp->Cell Lysis Leads to Resistance Resistance beta_lactamase->Resistance Confers avibactam Avibactam avibactam->beta_lactamase Inhibits enzyme

Caption: Mechanism of β-lactam resistance and the role of avibactam.

MIC_Workflow start Start: Isolate Collection prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Ceftazidime-Avibactam serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) using CLSI/EUCAST Breakpoints read_mic->interpret end End: Report Result interpret->end

Caption: Experimental workflow for MIC determination by broth microdilution.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Avibactam Sodium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of Avibactam sodium dihydrate, a β-lactamase inhibitor, to ensure the safety of personnel and the protection of the environment.

Improper disposal of pharmaceutical waste can lead to the contamination of water and soil, posing a risk to both wildlife and human health.[1] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Many states have their own, often more stringent, regulations.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and safety measures to prevent exposure.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] In cases of inadequate ventilation, wear respiratory protection.[4] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]
Handling Avoid contact with skin, eyes, and clothing.[3][4] Avoid the formation and breathing of dust, vapors, mist, or gas.[3][4] Use only in a well-ventilated area.[5] Do not eat, drink, or smoke when using this product.[4][5] Wash hands and skin thoroughly after handling.[3][4]
Storage Keep the container tightly closed in a dry and well-ventilated place.[3][6] Protect from humidity.[3]
Accidental Release Measures In case of a spill, wear appropriate personal protective equipment.[3][6] Avoid dust formation.[3][4] Take up the material mechanically and place it in appropriate containers for disposal.[4] Clean the contaminated surface thoroughly.[4] Prevent the product from entering drains.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.

  • Consult a Licensed Professional: The primary and most crucial step is to contact a licensed professional waste disposal service to handle the material.[3] These services are equipped to manage pharmaceutical waste in compliance with federal and local regulations.[6]

  • Incineration: The preferred method of destruction is chemical incineration.[3][6] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This process ensures the complete destruction of the active pharmaceutical ingredient.

  • Avoid Improper Disposal: Under no circumstances should this compound be disposed of in drains or sewers.[3] Flushing medications can lead to the contamination of waterways, as sewage treatment systems may not effectively remove all drug compounds.[7] Do not dispose of this material with household trash.[8]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3][6] Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[9] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_assessment Initial Assessment cluster_disposal_path Disposal Path cluster_final Completion start Unused or Expired This compound assess Is the material contaminated? start->assess contact_service Contact Licensed Waste Disposal Service assess->contact_service Yes/No incineration Chemical Incineration with Afterburner and Scrubber contact_service->incineration packaging_disposal Dispose of Contaminated Packaging as Unused Product incineration->packaging_disposal documentation Maintain Disposal Records for Regulatory Compliance packaging_disposal->documentation

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Avibactam Sodium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides critical, immediate safety and logistical information for the proper handling and disposal of Avibactam sodium dihydrate. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.

This compound is a non-β-lactam β-lactamase inhibitor used in treating multi-drug-resistant Gram-negative bacterial infections.[1] While a valuable compound in drug development, it is classified as a hazardous chemical and requires specific handling precautions to mitigate risks of exposure.[2] Potential hazards include allergic skin reactions, respiratory sensitization, and serious eye and skin irritation.[1][2][3][4]

Personal Protective Equipment (PPE): A Quantitative Overview

The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of PPE is the first line of defense against exposure.

PPE CategoryItemSpecificationPurpose
Respiratory Protection RespiratorN95 or equivalentPrevents inhalation of airborne particles and aerosols.[5] Recommended especially in cases of inadequate ventilation.[2][6][7]
Eye and Face Protection Safety Goggles / Face ShieldTightly fitting, with side shieldsProtects eyes from chemical splashes and dust.[3][5][8][9] A face shield offers a fuller range of protection.[8]
Hand Protection GlovesChemical-resistant (e.g., Nitrile), powder-freeProtects hands from chemical exposure and contamination.[5][6] Double gloving is recommended.[8]
Body Protection Lab Coat / GownLong-sleeved, disposable or impervious materialPrevents skin contact with the chemical.[2][3][5][6][8]
Foot Protection Shoe CoversDisposablePrevents the spread of contamination outside the work area.[8]

Experimental Protocols: Step-by-Step Handling and Disposal

Follow these detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood or other appropriate exhaust ventilation is strongly recommended to minimize inhalation exposure.[3][6]

  • Designated Area: Designate a specific area for handling, weighing, and preparing solutions of this compound.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

Safe Handling and Use
  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.[7][8]

  • Avoiding Dust and Aerosols: Handle the powder carefully to avoid creating dust.[2][6] When transferring or weighing, do so gently.

  • Personal Hygiene: Do not eat, drink, or smoke in the designated handling area.[2][3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6][7]

  • Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.

Spill Management
  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Containment: For powder spills, cover with a plastic sheet or tarp to minimize the spread of dust.[2]

  • Clean-up: Mechanically collect the spilled material using a scoop or other appropriate tool and place it into a labeled, sealed container for disposal.[2] Avoid dry sweeping which can generate dust.

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, should be collected in designated, sealed, and clearly labeled hazardous waste containers.

  • Disposal Method: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[2][9] The recommended method of disposal is through a licensed professional waste disposal service.[6] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal option.[6][9]

  • Container Disposal: Do not reuse empty containers. They should be disposed of as hazardous waste.[2]

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound A Preparation & Engineering Controls (Fume Hood, Designated Area) B Don Required PPE (Gloves, Goggles, Gown, Respirator) A->B Area is ready C Handling Operations (Weighing, Solution Prep) B->C Personnel are protected D Spill Occurs? C->D E Spill Management Protocol D->E Yes F Continue Handling / Complete Work D->F No G Decontamination of Work Area E->G Spill is cleaned F->G Work is complete H Proper Waste Disposal (Segregated, Labeled Waste) G->H I Doff PPE Correctly H->I J Thorough Hand Washing I->J

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.